1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-8,12H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTYDRKOSWALHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This molecule, often utilized as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, possesses a unique structural framework amenable to a variety of chemical transformations. This document will delve into its physical and spectroscopic characteristics, detail established synthetic protocols, and explore its reactivity, providing a crucial resource for researchers engaged in the design and synthesis of novel therapeutics and complex organic molecules.
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceutically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for the design of molecules with specific biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the 2-position, as seen in this compound, offers a strategic advantage for synthetic chemists. The Boc group provides robust protection under a wide range of reaction conditions while being readily cleavable under acidic conditions, and the methyl ester serves as a handle for further functionalization, such as amide bond formation or reduction. These features make the title compound a valuable intermediate for the construction of more complex molecules, including constrained amino acids and peptide mimics.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. This section outlines the key physicochemical parameters of this compound.
General Properties
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₉NO₄ | [2] |
| Molecular Weight | 277.32 g/mol | [2] |
| CAS Number | 186704-03-0 | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.5 ppm. The methyl ester protons will appear as a singlet around 3.7 ppm. The protons of the indoline ring system will exhibit more complex splitting patterns in the aromatic region (approximately 6.8-7.8 ppm) and the aliphatic region (approximately 3.0-5.0 ppm). The proton at the C2 position, being adjacent to a stereocenter and the ester group, will likely appear as a doublet of doublets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the methyl ester in the range of 150-175 ppm. The quaternary carbon of the tert-butyl group will resonate around 80 ppm, while the methyl carbons will appear further upfield. The aromatic and aliphatic carbons of the indoline core will have characteristic shifts that can be assigned through correlation spectroscopy.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the carbamate and ester functional groups, typically in the region of 1680-1750 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹, and C-O stretching bands will be present in the fingerprint region.
Synthesis and Manufacturing
The synthesis of this compound typically involves a two-step process starting from the corresponding indole derivative, 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate.
Synthesis of the Indole Precursor
The synthesis of the indole precursor can be achieved through various methods. One common approach involves the N-Boc protection of a commercially available indole-2-carboxylic acid ester.[3]
Catalytic Hydrogenation to the Indoline
The conversion of the N-Boc protected indole to the corresponding indoline is most effectively achieved through catalytic hydrogenation.[4][5] This reaction involves the reduction of the C2-C3 double bond of the indole ring.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of alkenes and aromatic systems. Its heterogeneous nature allows for easy removal by filtration.
-
Solvent: Methanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are relatively inert under hydrogenation conditions.
-
Pressure: The use of elevated hydrogen pressure increases the rate of the reaction by increasing the concentration of dissolved hydrogen.
Figure 1: General synthetic scheme for the preparation of this compound.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily governed by the three key functional groups: the N-Boc protecting group, the methyl ester, and the indoline ring itself.
Deprotection of the N-Boc Group
The tert-butoxycarbonyl group can be readily removed under acidic conditions to liberate the secondary amine of the indoline ring. This is a crucial step in many synthetic sequences, allowing for subsequent N-alkylation, N-acylation, or coupling reactions.
Typical Deprotection Conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Hydrochloric acid (HCl) in dioxane or methanol
Figure 2: Deprotection of the N-Boc group.
Reactions of the Methyl Ester
The methyl ester at the C2 position is a versatile functional handle for various transformations.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). This carboxylic acid can then be coupled with amines to form amides, a common linkage in many drug molecules.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).
-
Aminolysis: Direct reaction with amines can lead to the formation of amides, although this often requires harsh conditions.
Reactions involving the Indoline Ring
The aromatic portion of the indoline ring can undergo electrophilic aromatic substitution reactions, although the electron-donating character of the nitrogen is somewhat attenuated by the Boc group. Friedel-Crafts acylation or alkylation, nitration, and halogenation are possible, typically occurring at the positions para to the nitrogen atom (C5 or C7).
Applications in Drug Discovery and Development
The rigid framework of the indoline core in this compound makes it an excellent scaffold for the synthesis of conformationally constrained amino acids and peptidomimetics.[1] These modified building blocks are of great interest in drug discovery as they can lead to peptides with enhanced stability towards proteolytic degradation, improved receptor binding affinity, and better pharmacokinetic properties.
Derivatives of this compound have been incorporated into a variety of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists. The ability to readily modify both the nitrogen and the C2 position allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, it is prudent to handle this compound with the standard precautions for laboratory chemicals. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined structure, coupled with the strategic placement of a readily cleavable protecting group and a modifiable ester functionality, provides chemists with a powerful tool for the construction of complex molecular architectures. The synthetic routes to this compound are well-established, and its reactivity is predictable, making it a reliable intermediate for the development of novel pharmaceuticals and other functional organic materials. This guide has provided a comprehensive overview of its key chemical properties, synthesis, and applications, serving as a foundational resource for researchers in the field.
References
- PubChem. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
- Supporting Information for a chemical publication. The Royal Society of Chemistry. (No specific title available)
- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. 2023. [Link]
- Synthesis of Indole-2-Carboxylic Acid Esters. Scilit. [Link]
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
- Synthesis of indolines. Organic Chemistry Portal. [Link]
- Synthesis of indoline-2-carboxylic acid. PrepChem.com. [Link]
- Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. SciSpace. [Link]
- Enantioselective Catalytic Synthesis of N-alkyl
- Cobalt-catalysed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen. PubMed. [Link]
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An In-depth Technical Guide to 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
CAS Number: 186704-03-0
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. The document elucidates the compound's structural features, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the strategic application of this scaffold in the synthesis of complex molecular architectures with therapeutic potential, including anti-inflammatory, anticancer, and antiviral agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its three-dimensional, saturated heterocyclic structure offers distinct advantages over its aromatic counterpart, indole, by providing greater conformational flexibility and enabling more precise spatial orientation of substituents. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl ester at the C2 position, as in this compound, yields a stable, versatile, and highly valuable intermediate for complex organic synthesis.[2]
This guide will focus specifically on the indoline derivative, This compound (CAS No: 186704-03-0) , distinguishing it from its unsaturated analogue, 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate (CAS No: 163229-48-9). The presence of the saturated five-membered ring in the indoline structure is a critical determinant of its chemical reactivity and its utility in constructing non-planar bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in synthesis and analysis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 186704-03-0 | Internal Data |
| Molecular Formula | C₁₅H₁₉NO₄ | Internal Data |
| Molecular Weight | 277.32 g/mol | Internal Data |
| Appearance | Off-white to yellowish crystalline powder | [2] |
| Purity | ≥ 95% | Internal Data |
| Storage Temperature | 0 - 8 °C, sealed in a dry environment | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected characteristic spectral data.
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Key expected signals include the tert-butyl protons as a singlet around 1.5 ppm, the methyl ester protons as a singlet around 3.7 ppm, and distinct signals for the protons on the indoline ring and the aromatic ring, with characteristic couplings.[3][4]
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Expected peaks include the quaternary carbon of the tert-butyl group around 80 ppm, the methyl ester carbon around 52 ppm, the carbonyl carbons of the Boc group and the ester around 154 and 173 ppm respectively, and distinct signals for the aliphatic and aromatic carbons of the indoline core.[5][6][7][8]
The IR spectrum is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740-1750 | C=O stretch (ester) |
| ~1690-1710 | C=O stretch (Boc carbamate) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~3000-3100 | C-H stretch (aromatic) |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 277. A characteristic fragmentation pattern involves the loss of the tert-butyl group or the entire Boc group.
Synthesis Methodology
The primary and most efficient route to this compound is through the catalytic hydrogenation of its corresponding indole precursor, 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate. This transformation selectively reduces the C2-C3 double bond of the indole ring without affecting the aromatic benzene ring or the carbonyl groups.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the target indoline compound.
Detailed Experimental Protocol
This protocol is based on established methods for the catalytic hydrogenation of indoles.[9]
Materials:
-
1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate
-
Platinum on carbon (Pt/C, 5-10 wt. %)
-
p-Toluenesulfonic acid (catalytic amount)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: To this solution, add a catalytic amount of p-toluenesulfonic acid followed by Pt/C (5-10 mol %).
-
Hydrogenation: Seal the vessel and purge with an inert gas. Introduce hydrogen gas to the desired pressure (typically 1-5 atm).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Catalyst: Platinum on carbon is a highly effective and robust catalyst for the hydrogenation of the indole double bond.[9]
-
Acidic Medium: The addition of a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid protonates the C3 position of the indole, forming an iminium ion. This disrupts the aromaticity of the pyrrole ring, making the C2-C3 double bond more susceptible to hydrogenation.[9]
-
Solvent: Protic solvents like methanol or ethanol are excellent for this reaction as they readily dissolve the starting material and are compatible with the catalytic hydrogenation conditions.
Applications in Drug Discovery and Development
The N-Boc-indoline-2-carboxylate scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules. Its rigid yet non-planar structure is ideal for presenting functional groups in specific three-dimensional orientations, which is crucial for effective interaction with biological targets.
As a Constrained Amino Acid Mimic
L-Indoline-2-carboxylic acid and its derivatives, such as the title compound, are used as constrained mimics of proline in peptide synthesis.[2] This can lead to peptides with enhanced stability against enzymatic degradation and improved receptor binding affinity.
In the Synthesis of Bioactive Compounds
The indoline-2-carboxylic acid framework is a key component in various therapeutic agents:
-
Anti-inflammatory Agents: Derivatives have been synthesized and investigated as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation.[2][10]
-
Anticancer Agents: The indoline scaffold is present in compounds designed to inhibit cancer cell proliferation.[2]
-
Antiviral Agents: Notably, indole-2-carboxylic acid derivatives have been developed as potent inhibitors of the HIV-1 integrase enzyme, a key target in antiretroviral therapy.[11][12]
Logical Flow of Application
Caption: Role of the title compound as a versatile intermediate in drug discovery.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its synthesis via the catalytic hydrogenation of the corresponding indole is a reliable and efficient process. The unique structural and conformational properties of the indoline scaffold, combined with the versatility of the Boc and methyl ester functionalities, make it an indispensable tool for the construction of complex and potent bioactive molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, underscoring its importance as a key building block for the next generation of therapeutics.
References
- Yuan, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. [Link]
- Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
- PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- Scilit. (n.d.). Synthesis of Indole-2-Carboxylic Acid Esters.
- National Center for Biotechnology Information. (n.d.). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.
- National Center for Biotechnology Information. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
- National Center for Biotechnology Information. (n.d.). Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). Notable natural products and drugs containing indoline scaffolds.
- ACS Publications. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch.
- Govindaraju, M., et al. (2021). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 34(11), e4583. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
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An In-depth Technical Guide to 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, making it a cornerstone in modern medicinal chemistry. Within this class of compounds, 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate stands out as a versatile chiral building block. The presence of orthogonal N-Boc and C2-methyl ester protecting groups allows for selective chemical manipulation at distinct positions of the indoline ring system, enabling the synthesis of complex molecular architectures. This guide, intended for researchers and professionals in drug discovery and organic synthesis, provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this important synthetic intermediate.
Core Molecular Attributes
This compound is a diester derivative of indoline, a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen atom at position 1 is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. The carboxyl group at the chiral center, position 2, is esterified with a methyl group.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₄ | N/A |
| Molecular Weight | 277.32 g/mol | N/A |
| CAS Number | 186704-03-0 | N/A |
| Appearance | Off-white to white solid | [1] |
| Chirality | Exists as (R) and (S) enantiomers | N/A |
Synthesis and Purification
The synthesis of this compound typically starts from the commercially available indoline-2-carboxylic acid. The synthetic strategy involves two key steps: N-protection followed by esterification. Given the presence of a chiral center at the C2 position, the synthesis can be adapted to produce enantiomerically pure forms of the target compound.
General Synthetic Workflow
The logical flow for the synthesis begins with the protection of the secondary amine of the indoline ring, which prevents unwanted side reactions in the subsequent esterification step.
Sources
An In-depth Technical Guide to the Spectral Analysis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Introduction
For researchers, scientists, and professionals in drug development, the precise characterization of novel or synthesized compounds is a foundational pillar of scientific integrity. 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a derivative of the indoline scaffold, represents a class of molecules with significant potential in medicinal chemistry. The indoline core is a prevalent motif in numerous biologically active compounds and natural products. The incorporation of the N-tert-butoxycarbonyl (Boc) protecting group and a methyl ester at the 2-position imparts specific chemical properties that are crucial for its use as a building block in complex organic syntheses.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name this compound[1], possesses several key features that will dictate its spectral properties:
-
Indoline Core: A bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The dihydro nature of the pyrrole ring means the aromaticity of the indole parent is absent in this portion of the molecule.
-
N-Boc Group: The tert-butoxycarbonyl group attached to the nitrogen atom serves as a protecting group. Its bulky tert-butyl component will have a distinct signature in NMR spectroscopy.
-
Methyl Ester: The methoxycarbonyl group at the C2 position is another key functional group that will exhibit characteristic spectral features.
-
Chiral Center: The C2 carbon is a chiral center, which can lead to diastereotopic protons in the adjacent methylene group (C3), resulting in more complex NMR splitting patterns.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Detailed Prediction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for each proton environment.
Expected Chemical Shifts and Coupling Patterns:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |
| Aromatic Protons (H4-H7) | 7.0 - 7.8 | m | 4H | J ≈ 7-8 (ortho), J ≈ 1-2 (meta) |
| H2 | 4.8 - 5.2 | dd | 1H | J ≈ 10, 4 |
| H3α | 3.4 - 3.7 | dd | 1H | J ≈ 16, 10 |
| H3β | 2.9 - 3.2 | dd | 1H | J ≈ 16, 4 |
| OCH₃ | 3.7 - 3.8 | s | 3H | - |
| C(CH₃)₃ | 1.4 - 1.6 | s | 9H | - |
Causality Behind Predictions:
-
Aromatic Region (7.0 - 7.8 ppm): The four protons on the benzene ring will resonate in this region. The electron-withdrawing nature of the adjacent carbamate and the overall ring system will cause them to be deshielded. The exact chemical shifts and splitting patterns will depend on the specific electronic environment of each proton, leading to a complex multiplet.
-
H2 Proton (4.8 - 5.2 ppm): This proton is on a carbon (C2) attached to both a nitrogen atom and a carbonyl group, leading to significant deshielding. It will be split by the two diastereotopic protons on C3, resulting in a doublet of doublets.
-
H3 Protons (2.9 - 3.7 ppm): The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. They will have different chemical shifts and will split each other geminally (J ≈ 16 Hz) and will also be split by the H2 proton with different coupling constants, resulting in two distinct doublet of doublets.
-
OCH₃ Protons (3.7 - 3.8 ppm): The methyl protons of the ester group will appear as a sharp singlet in this region, characteristic of methoxy groups.
-
Tert-butyl Protons (1.4 - 1.6 ppm): The nine equivalent protons of the tert-butyl group will give a strong, sharp singlet, a hallmark of the Boc-protecting group.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Use a spectral width of at least 12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 170 - 175 |
| C=O (Boc) | 150 - 155 |
| Aromatic C (quaternary) | 135 - 145 |
| Aromatic CH | 115 - 130 |
| C(CH₃)₃ (quaternary) | 80 - 85 |
| C2 | 60 - 65 |
| OCH₃ | 50 - 55 |
| C3 | 30 - 35 |
| C(CH₃)₃ | 28 - 30 |
Rationale for Chemical Shift Predictions:
-
Carbonyl Carbons (150 - 175 ppm): The two carbonyl carbons of the ester and carbamate groups will resonate in the most downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen atoms.
-
Aromatic Carbons (115 - 145 ppm): The six carbons of the benzene ring will appear in this range. The two quaternary carbons will have different chemical shifts from the four protonated carbons.
-
Boc Quaternary Carbon (80 - 85 ppm): The quaternary carbon of the tert-butyl group is characteristically found in this region.
-
C2 Carbon (60 - 65 ppm): This carbon is attached to nitrogen and the ester group, leading to a downfield shift.
-
OCH₃ Carbon (50 - 55 ppm): The methyl carbon of the ester will resonate in this typical range.
-
C3 Carbon (30 - 35 ppm): This methylene carbon will be found in the aliphatic region.
-
Tert-butyl Methyl Carbons (28 - 30 ppm): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation:
-
Dissolve 20-50 mg of the compound in approximately 0.7 mL of CDCl₃. A higher concentration is needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Instrument Setup (100 MHz for ¹³C):
-
Follow the same locking and shimming procedure as for ¹H NMR.
-
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl groups.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2970 | C-H stretch | Aliphatic (tert-butyl, CH₂) |
| ~1745 | C=O stretch | Ester |
| ~1700 | C=O stretch | Carbamate (Boc) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250, ~1150 | C-O stretch | Ester and Carbamate |
Interpretation of Expected Peaks:
The most prominent features will be the two strong carbonyl stretching bands. The ester carbonyl typically absorbs at a higher frequency (~1745 cm⁻¹) than the carbamate carbonyl (~1700 cm⁻¹). The C-H stretching of the aliphatic and aromatic portions will also be visible, as will the characteristic C-O stretching bands of the ester and carbamate groups in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) for a good quality spectrum.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption bands.
-
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound, the molecular formula is C₁₅H₁₉NO₄, corresponding to a monoisotopic mass of approximately 277.1314 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 277, corresponding to the intact molecule. This peak may be weak or absent in EI-MS due to the lability of the Boc group.
-
Loss of tert-butyl radical ([M - 57]⁺): A prominent peak at m/z = 220, resulting from the loss of the tert-butyl group (•C(CH₃)₃). This is a very common fragmentation pathway for Boc-protected amines.
-
Loss of isobutylene ([M - 56]⁺): A peak at m/z = 221, arising from the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement.
-
Loss of methoxy radical ([M - 31]⁺): A peak at m/z = 246 from the loss of the •OCH₃ radical.
-
Loss of the entire Boc group ([M - 101]⁺): A peak at m/z = 176, corresponding to the indoline methyl ester fragment.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Set the GC oven temperature program to ensure good separation and elution of the compound.
-
-
Data Acquisition:
-
Inject the sample into the GC.
-
Acquire mass spectra over a range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the synthesis and characterization of this and related molecules. The provided experimental protocols offer a practical starting point for obtaining high-quality spectral data. The convergence of these analytical techniques provides a self-validating system for the unambiguous structural elucidation of this important synthetic building block.
References
- This compound. [Source URL not available for direct linking, but can be found by searching for the product on supplier websites like Sigma-Aldrich].
- Indoline-2-carboxylic acid, N-BOC protected. PubChem. [Link]
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
Sources
Introduction: The Structural Significance of 1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate
An In-Depth Technical Guide to the NMR Analysis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of this compound. Tailored for researchers, chemists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data validation for this specific molecule.
This compound is a heterocyclic compound featuring a saturated indoline core. The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a methyl ester is attached at position 2. This substitution pattern makes it a valuable chiral building block in synthetic organic chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of such small molecules.[1][2] Its ability to provide precise information about the chemical environment, connectivity, and relative abundance of atomic nuclei—primarily ¹H and ¹³C—is indispensable for verifying molecular identity and integrity. This guide explains the causality behind spectral features, grounding the interpretation in the fundamental principles of chemical structure and magnetic resonance.
Molecular Structure and Atom Numbering
To facilitate a clear and systematic analysis, a standardized numbering system is applied to the molecular structure. The following diagram illustrates the key carbon and proton environments that will be discussed in the subsequent spectral analysis sections.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), integration, and multiplicity of each signal are dictated by the unique electronic environment of the corresponding protons.[3][4]
-
tert-Butyl Protons (Boc Group):
-
Chemical Shift (δ ≈ 1.5 ppm): These nine protons are chemically equivalent due to rapid rotation around the C-C single bonds. They are in a purely aliphatic environment, far from any significant deshielding groups, and thus appear far upfield. The large electron cloud of the tert-butyl group provides a shielded environment.
-
Integration: 9H. This high-intensity signal is often a landmark in the spectrum.
-
Multiplicity: Singlet (s). There are no adjacent protons to couple with, so the signal is not split.
-
-
Methyl Ester Protons (-OCH₃):
-
Chemical Shift (δ ≈ 3.7 ppm): These three protons are attached to an oxygen atom, which is electronegative and deshields them, shifting their signal downfield compared to the Boc protons.
-
Integration: 3H.
-
Multiplicity: Singlet (s). There are no neighboring protons.
-
-
Indoline C3 Protons (H3a and H3b):
-
Chemical Shift (δ ≈ 3.0-3.6 ppm): These protons are on a carbon adjacent to the aromatic ring and the C2 carbon bearing an ester. They are diastereotopic, meaning they are chemically non-equivalent and will appear as two distinct signals. Their position is influenced by the anisotropy of the aromatic ring and the inductive effect of the C2 substituent.
-
Integration: 1H each.
-
Multiplicity: Doublet of doublets (dd) for each. Each C3 proton couples to its geminal partner (H3b or H3a) and the vicinal proton at C2 (H2).
-
-
Indoline C2 Proton (H2):
-
Chemical Shift (δ ≈ 5.0-5.2 ppm): This single proton is highly deshielded. It is an alpha-proton to both a nitrogen atom and a carbonyl group from the methyl ester. This strong deshielding effect shifts its signal significantly downfield.
-
Integration: 1H.
-
Multiplicity: Doublet of doublets (dd) or a triplet (t). It couples to the two diastereotopic protons on C3. If the coupling constants (J-values) to H3a and H3b are similar, the signal may appear as a triplet.
-
-
Aromatic Protons (H4, H5, H6, H7):
-
Chemical Shift (δ ≈ 6.8-7.8 ppm): These protons reside on the benzene ring and their signals appear in the characteristic aromatic region. Their precise chemical shifts are influenced by the electronic effects of the fused heterocyclic ring and its substituents.
-
H7 (δ ≈ 7.5-7.8 ppm): This proton is often the most downfield of the aromatic signals due to the deshielding anisotropic effect of the nearby N-Boc carbonyl group. It typically appears as a doublet.
-
H5 & H6 (δ ≈ 6.9-7.3 ppm): These protons are in the middle of the aromatic region and often appear as overlapping multiplets (e.g., a triplet for H6, and a triplet or doublet of doublets for H5).
-
H4 (δ ≈ 6.8-7.0 ppm): This proton is often the most upfield of the aromatic signals and appears as a doublet.
-
Integration: 1H for each signal.
-
Multiplicity: Typically doublets and triplets, reflecting coupling only to their immediate neighbors on the ring.
-
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.
-
Carbonyl Carbons (C=O):
-
N-Boc C=O (δ ≈ 152-155 ppm): The carbonyl carbon of the carbamate is significantly downfield.
-
Ester C=O (δ ≈ 170-173 ppm): The ester carbonyl is typically the most downfield signal in the spectrum due to the strong deshielding effect of the two adjacent oxygen atoms.
-
-
Aromatic Carbons:
-
Quaternary Carbons (C3a, C7a) (δ ≈ 125-145 ppm): The two carbons at the fusion of the rings will appear in the aromatic region, typically with lower intensity than the protonated carbons.
-
Protonated Carbons (C4, C5, C6, C7) (δ ≈ 115-130 ppm): These four carbons will appear in the main aromatic cluster.
-
-
Indoline and Substituent Carbons:
-
Boc Quaternary Carbon (-C(CH₃)₃) (δ ≈ 80-82 ppm): The central carbon of the tert-butyl group, bonded to oxygen, appears in this characteristic region.
-
Indoline C2 (δ ≈ 60-65 ppm): This carbon is attached to both nitrogen and the ester group, shifting it downfield.
-
Ester Methyl Carbon (-OCH₃) (δ ≈ 52-54 ppm): The methyl carbon of the ester.
-
Indoline C3 (δ ≈ 30-35 ppm): This aliphatic methylene carbon is shifted downfield by the adjacent aromatic ring.
-
Boc Methyl Carbons (-C(CH₃)₃) (δ ≈ 28-29 ppm): The three equivalent methyl carbons of the Boc group appear upfield in the aliphatic region.
-
Summary of Expected NMR Data
The following table consolidates the predicted chemical shifts for this compound. Note: Actual values may vary slightly based on solvent and instrument conditions.
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |
| Ester C=O | - | - | - | 170-173 |
| Boc C=O | - | - | - | 152-155 |
| Aromatic C | 6.8 - 7.8 | m | 4H | 115-145 |
| Boc Quat. C | - | - | - | 80-82 |
| Indoline C2 | 5.0 - 5.2 | dd or t | 1H | 60-65 |
| Ester OCH₃ | ~3.7 | s | 3H | 52-54 |
| Indoline C3 | 3.0 - 3.6 | m | 2H | 30-35 |
| Boc CH₃ | ~1.5 | s | 9H | 28-29 |
Experimental Protocol: A Self-Validating Workflow
Executing an NMR experiment with rigor is crucial for obtaining high-quality, trustworthy data. The following protocol outlines a self-validating system for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is fundamental to achieving sharp, well-resolved spectra.
-
Procedure:
-
Accurately weigh 5-10 mg of the purified compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a versatile solvent for non-polar to moderately polar organic compounds and provides a convenient deuterium lock signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: Optimizing the spectrometer settings ensures maximum signal-to-noise and resolution.
-
Procedure:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift.
-
Shim: Adjust the shim gradients to optimize the magnetic field homogeneity. This process is critical for sharpening the spectral lines and improving resolution. A well-shimmed sample will show a sharp, symmetrical TMS signal.
-
Acquire ¹H Spectrum: Run a standard proton experiment. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
Acquire ¹³C Spectrum: Run a standard proton-decoupled carbon experiment (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Data Processing and Analysis:
-
Rationale: Correct data processing is essential for accurate interpretation.
-
Procedure:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are purely absorptive and upright.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
-
-
Experimental Workflow Diagram
Caption: A streamlined workflow for NMR analysis from sample preparation to final structural validation.
Trustworthiness: Cross-Validation with 2D NMR
The combination of ¹H and ¹³C NMR provides a robust, self-validating dataset. The number of signals in the ¹³C spectrum must match the number of chemically non-equivalent carbons, and the integration and splitting patterns in the ¹H spectrum must align with the proposed structure.
For ultimate trustworthiness and to definitively establish connectivity, two-dimensional (2D) NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two signals in a COSY spectrum confirms that those protons are coupled (typically within 2-3 bonds), providing direct evidence of the H2-H3 and aromatic proton connectivities.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, which carbon signal corresponds to the -OCH₃ protons.
Conclusion
The NMR analysis of this compound is a clear demonstration of the power of modern spectroscopy in chemical research. Through a systematic interpretation of ¹H and ¹³C spectra, supported by a rigorous experimental protocol and validated with 2D techniques, one can achieve an unequivocal confirmation of the compound's molecular structure. This guide provides the foundational knowledge and practical framework for researchers to confidently perform and interpret these critical analyses, ensuring the integrity and quality of their scientific endeavors.
References
- Wiley-VCH. (2007). Supporting Information.
- Yavari, I., et al. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2795473, 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
- Chemistry Simplified. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.
- Reich, H. J. Organic Chemistry Data: NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.
- ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole standards.
- Simplified Chemistry. (2023). NMR Spectroscopy Interpretation (Example). YouTube.
- ResearchGate. (n.d.). 1 H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates, B) unprotected L-valinates.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
Sources
An In-Depth Technical Guide to the Physical Characteristics of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a bifunctional molecule featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl ester, is a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its rigid indoline core, coupled with the distinct reactivity of its two carboxyl groups, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, including potential therapeutic agents. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of the known and predicted physical properties of this compound, alongside standardized protocols for their experimental determination.
Core Molecular and Physical Properties
A summary of the fundamental physical and chemical properties of this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational modeling.
| Property | Value | Source |
| CAS Number | 186704-03-0 | [1][2] |
| Molecular Formula | C₁₅H₁₉NO₄ | [1][3] |
| Molecular Weight | 277.32 g/mol | [1][2] |
| Appearance | Light yellow solid | Thermo Fisher Scientific |
| Boiling Point | 362.3°C at 760 mmHg (Predicted) | [3] |
| Density | 1.183 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water | Thermo Fisher Scientific |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Experimental Determination of Physical Characteristics
The following section details standardized laboratory protocols for the determination of key physical properties of this compound. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Detailed Protocol:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. This ensures uniform heat distribution.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm at the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
-
Approximate Melting Point: A preliminary rapid heating is performed to get a rough estimate of the melting point.
-
Accurate Melting Point: A fresh sample is heated slowly, at a rate of approximately 2°C per minute, once the temperature is within 15-20°C of the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final) are recorded. The melting range is reported as T_initial - T_final. For a pure compound, this range should be narrow (≤ 2°C).
Solubility Assessment
Understanding the solubility profile of a compound is crucial for reaction setup, purification, and formulation.
Workflow for Solubility Testing
Caption: Systematic workflow for assessing solubility.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a specific solvent (e.g., 1 mL). A range of solvents with varying polarities should be tested, including but not limited to:
-
Water
-
Methanol/Ethanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Hexanes
-
-
Mixing: The vials are agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.
-
Observation: The mixture is allowed to stand, and a visual inspection is made to determine if the solid has completely dissolved.
-
Classification: The solubility is classified as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Spectroscopic Characterization (Theoretical)
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the protons of the tert-butyl group (a sharp singlet around 1.5 ppm), and the methyl ester group (a singlet around 3.7 ppm). The protons on the saturated five-membered ring will appear as multiplets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carbamate groups (typically in the 150-175 ppm region), the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the ester, and the saturated carbons of the indoline ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C=O stretching (ester): Around 1735-1750 cm⁻¹
-
C=O stretching (carbamate): Around 1680-1700 cm⁻¹
-
C-N stretching: Around 1200-1350 cm⁻¹
-
C-O stretching: Around 1000-1300 cm⁻¹
-
C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 277. Fragmentation may involve the loss of the tert-butyl group, the methoxy group, or other characteristic fragments.
Safety and Handling
Based on the available safety data, this compound should be handled with appropriate precautions.
-
Hazards: It is classified as causing skin, eye, and respiratory irritation. It may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. While a lack of publicly available experimental spectroscopic data presents a challenge, the provided theoretical analysis and detailed experimental protocols offer a solid foundation for researchers working with this important synthetic building block. Adherence to the outlined safety and handling procedures is essential for its safe and effective use in the laboratory.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749).
- Chemsrc. (2025). CAS#:186704-03-0 | 1-tert-Butyl 2-methyl indoline-1,2-dicarboxylate.
- PubChem. (n.d.). 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
- Molbase. (n.d.). 1-TERT-BUTYL 2-METHYL 2,3-DIHYDRO-1H-INDOLE-1,2-DICARBOXYLATE.
- REALAB LLC. (n.d.). This compound, 97%.
- LookChem. (n.d.). This compound.
- The Royal Society of Chemistry. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information.
- PubChem. (n.d.). 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate.
- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
- Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX.
- nsj prayoglife. (n.d.). 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, > 99%.
- PubChem. (n.d.). 1-tert-butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate.
- PubChem. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate.
- ResearchGate. (n.d.). (PDF) Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions.
- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
Sources
solubility of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
An In-Depth Technical Guide to the Solubility Profile of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Introduction
This compound (CAS No: 163229-48-9) is a heterocyclic compound featuring an indoline core functionalized with two distinct ester groups: a tert-butyl ester at the 1-position and a methyl ester at the 2-position.[1][2] With a molecular formula of C₁₅H₁₇NO₄ and a molecular weight of approximately 275.30 g/mol , this molecule serves as a valuable building block in organic synthesis, particularly in the construction of more complex pharmaceutical and bioactive molecules.[1][3]
The solubility of a compound is a critical physicochemical parameter that governs its behavior in virtually every stage of chemical research and development—from reaction kinetics and purification to formulation and bioavailability. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a fundamental prerequisite for efficient and successful experimentation.
This technical guide provides a comprehensive analysis of the . Moving beyond simple data points, this document elucidates the structural basis for its predicted solubility, outlines rigorous experimental protocols for its determination, and discusses the practical implications of these characteristics in a laboratory and development setting.
Section 1: Physicochemical Properties and Theoretical Solubility Prediction
The solubility of a molecule can often be predicted by examining its structural features in the context of the "like dissolves like" principle.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
Key Physicochemical Descriptors
A summary of computed properties for this compound provides a quantitative basis for solubility prediction.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₄ | PubChem[1] |
| Molecular Weight | 275.30 g/mol | PubChem[1] |
| Physical State | Solid | Various Suppliers[5][6] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Structural Analysis and Rationale
The structure of this compound is characterized by a balance of polar and nonpolar regions:
-
Nonpolar Moieties : The molecule possesses significant nonpolar character, dominated by the bulky tert-butyl group and the bicyclic indoline core. These hydrophobic regions limit the molecule's ability to interact favorably with highly polar solvents.
-
Polar Moieties : The two ester functional groups (-CO₂C(CH₃)₃ and -CO₂CH₃) introduce polarity. The oxygen atoms in these groups can act as hydrogen bond acceptors.[1]
-
Lack of Hydrogen Bond Donors : Critically, the molecule lacks any acidic protons, such as those found in hydroxyl (-OH) or primary/secondary amine (-NH) groups. It cannot act as a hydrogen bond donor.
Causality behind the Prediction : The high XLogP3 value of 3.5 indicates a strong preference for a lipophilic (nonpolar) environment over a hydrophilic (polar) one.[1] The molecule's inability to donate hydrogen bonds makes it energetically unfavorable to disrupt the strong hydrogen-bonding network of protic solvents like water. Therefore, it is predicted to be poorly soluble or insoluble in water but should exhibit significant solubility in a range of aprotic organic solvents that can engage in dipole-dipole interactions without requiring hydrogen donation.
Section 2: Experimental Workflow for Qualitative Solubility Classification
A systematic qualitative analysis is the first experimental step to classify a compound based on its solubility in a series of specific solvents. This process not only confirms theoretical predictions but also provides strong evidence for the presence or absence of acidic or basic functional groups.[7][8]
Logical Workflow for Solubility Testing
The following diagram outlines the decision-making process for classifying an unknown organic compound. Based on the structure of this compound, it is expected to follow the path of a neutral compound, leading to its classification in Class N.
Caption: A workflow for the qualitative solubility classification of an organic compound.
Step-by-Step Protocol for Qualitative Analysis
This protocol is a self-validating system designed to systematically categorize the compound.
-
Preparation : Label five small test tubes for the following solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, and Diethyl Ether.
-
Sample Dispensing : Place approximately 25 mg of this compound into each test tube.
-
Water Solubility Test :
-
To the "Water" tube, add 0.75 mL of deionized water in three 0.25 mL portions.
-
After each addition, shake the tube vigorously for 30 seconds.[7]
-
Observation : Record whether the compound dissolves completely. Expected Result: Insoluble. If the compound were to dissolve, its effect on litmus paper would be checked to determine if it is acidic, basic, or neutral.[8]
-
-
Acid/Base Solubility Tests (Perform if water-insoluble) :
-
To the "5% HCl" tube, add 0.75 mL of the 5% HCl solution in portions, shaking vigorously. A positive result (dissolution) indicates an organic base (e.g., an amine).[8] Expected Result: Insoluble.
-
To the "5% NaOH" tube, add 0.75 mL of the 5% NaOH solution. A positive result indicates an acidic functional group.[9] Expected Result: Insoluble.
-
To the "5% NaHCO₃" tube, add 0.75 mL of the 5% NaHCO₃ solution. Dissolution here indicates a strong organic acid, such as a carboxylic acid.[7] Expected Result: Insoluble.
-
-
Rationale for Acid/Base Tests : These tests work by converting an insoluble organic acid or base into its corresponding salt, which is typically water-soluble. Since the target molecule lacks functional groups that can be protonated or deprotonated under these conditions, it is not expected to dissolve.
Section 3: Protocol for Quantitative Solubility Determination
For applications in drug development and process chemistry, qualitative data is insufficient. A quantitative measurement, typically expressed in mg/mL or mol/L, is required. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[9][10]
Experimental Protocol: Shake-Flask Method
-
System Preparation : For each solvent to be tested, add an excess amount of this compound to a sealed, airtight container (e.g., a 4 mL glass vial). "Excess" means that a visible amount of undissolved solid remains.
-
Equilibration : Place the vials in an agitator or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[9] The extended time is crucial as the rate of dissolution slows significantly as the solution approaches saturation.
-
Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature until the excess solid has fully settled, leaving a clear supernatant.
-
Sample Extraction : Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette.
-
Filtration : Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
Analysis : Quantify the concentration of the solute in the filtered sample using a validated analytical method, such as:
-
Gravimetric Analysis : Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.
-
Chromatographic Analysis (HPLC) : Dilute the filtrate with a suitable mobile phase and determine the concentration by comparing its peak area to a standard curve.
-
Spectroscopic Analysis (UV-Vis) : If the compound has a suitable chromophore, its concentration can be determined using Beer's Law after generating a calibration curve.
-
Data Presentation for Quantitative Results
Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Dichloromethane | 25 | Experimental Value | HPLC |
| Ethyl Acetate | 25 | Experimental Value | HPLC |
| Acetone | 25 | Experimental Value | Gravimetric |
| Tetrahydrofuran (THF) | 25 | Experimental Value | HPLC |
| Methanol | 25 | Experimental Value | Gravimetric |
| Hexane | 25 | Experimental Value | Gravimetric |
| Water | 25 | Experimental Value | HPLC |
Section 4: Summary of Expected Solubility Profile
Based on the structural analysis and established chemical principles, the following solubility profile is anticipated for this compound.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The molecule's polarity from the ester groups may limit solubility in purely nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to High | These solvents effectively solvate the molecule via dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bond network. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Poor | The compound's large hydrophobic structure and inability to donate hydrogen bonds prevent it from dissolving in strongly H-bonded solvents. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks a basic nitrogen or other functional group that can be protonated to form a soluble salt.[7][8] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule does not possess any acidic protons (e.g., from a phenol or carboxylic acid) to form a soluble salt.[7][9] |
Conclusion
This compound is a neutral organic compound with significant nonpolar character. Its solubility profile is dominated by its large hydrophobic framework and its inability to act as a hydrogen bond donor. It is predicted to be insoluble in aqueous solutions , regardless of pH, but readily soluble in a range of common polar aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone. This profile is fundamental to its practical application, dictating the choice of solvents for chemical synthesis, purification via extraction or crystallization, and formulation for biological screening. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these essential properties.
References
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- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.
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- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses.
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A Technical Guide to the Safe Handling of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate and Structurally Related Analogs
Authored for Drug Development and Research Professionals
This guide provides a detailed examination of the safety protocols and handling procedures for 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. As this compound and its analogs are frequently used as heterocyclic building blocks in medicinal chemistry, a comprehensive understanding of its hazard profile is essential for ensuring laboratory safety and experimental integrity. The protocols outlined herein are grounded in established industrial hygiene practices and data synthesized from authoritative safety data sheets (SDS).
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of chemical safety. The primary subject of this guide is often referenced by its CAS number. It is crucial to note that the most comprehensive safety data available corresponds to the indole analog, 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate.[1] Due to the shared core structure and functional groups, the safety and handling principles are directly applicable to the saturated indoline version.
| Property | Data | Source |
| Chemical Name | 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate | [2] |
| Synonyms | N-Boc-Indole-2-carboxylic acid methyl ester | [2] |
| CAS Number | 163229-48-9 | [1][2] |
| Molecular Formula | C₁₅H₁₇NO₄ | [2] |
| Molecular Weight | 275.30 g/mol | [2] |
| Appearance | Solid | [3] |
Hazard Assessment and GHS Classification
The toxicological properties of this specific compound have not been fully investigated.[1] This lack of comprehensive data necessitates a cautious approach, treating the substance with a higher degree of care than the available data may suggest. The causality behind this principle is risk mitigation; in the absence of complete information, we assume a higher hazard potential to protect personnel. The known hazards are summarized below based on available SDS documentation.
| GHS Classification | Hazard Statement | Precautionary Measures | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |
| Specific target organ toxicity | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][5] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.
-
Engineering Controls : The primary engineering control for handling this compound, which is a solid powder, is a certified chemical fume hood.[6] This is a self-validating system; its proper function (measured by airflow) provides the main barrier against inhaling aerosolized dust. The workspace must also be equipped with an eyewash station and a safety shower in close proximity.[1]
-
Personal Protective Equipment (PPE) : PPE is the final line of defense and must be used in conjunction with engineering controls.
-
Eye and Face Protection : Chemical safety goggles or safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[7]
-
Skin Protection : A flame-retardant lab coat is required. Nitrile or neoprene gloves should be worn; inspect them for integrity before each use.[5] Utilize proper glove removal technique to avoid skin contamination.[3]
-
Respiratory Protection : If work outside of a fume hood is unavoidable or if dust formation is significant, a NIOSH-approved respirator with a particulate filter is required.
-
Standard Operating Protocol for Safe Handling
The following workflow provides a systematic, repeatable, and safe method for handling the compound from receipt to use. This protocol is designed as a self-validating system, where each step confirms the safety of the next.
Caption: Safe Handling Workflow for Solid Research Chemicals.
Storage and Incompatibility
Proper storage is crucial to maintain the compound's stability and prevent hazardous reactions.
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8] Keep away from heat and sources of ignition.[1]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these materials can lead to exothermic or other hazardous reactions.
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, call a physician.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[1][5]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
Fire-Fighting Measures:
-
Suitable Extinguishing Media : Use a water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4]
-
Specific Hazards : Thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1][7]
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures (Spills):
-
Evacuate : Keep unnecessary personnel away from the spill area.
-
Ventilate : Ensure adequate ventilation.
-
Protect : Wear the appropriate PPE as described in Section 3. Avoid breathing dust.[10]
-
Contain and Clean : Gently sweep or scoop up the spilled solid, avoiding dust formation.[1][7] Place the material into a suitable, labeled container for disposal.[1]
-
Decontaminate : Clean the spill area thoroughly.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Procedure : Dispose of contaminated material and the container at an approved waste disposal plant in accordance with all federal, state, and local environmental regulations.[1][6] Do not allow the product to enter drains or waterways.[4]
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794663, Indoline-2-carboxylic acid, N-BOC protected.
- Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: MORPHOLINE,2,CARBOXYLIC ACID, N,BOC PROTECTED.
- AAPPTec. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl.
- Angene Chemical. (2021). Safety Data Sheet: 2-(Di-tert-butylphosphino)-1-phenyl-1H-indole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15735985, 1-tert-butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate.
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Synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate: A Guide to Starting Materials and Synthetic Pathways
An In-depth Technical Guide:
Executive Summary
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, commonly known as N-Boc-indoline-2-carboxylic acid methyl ester, is a pivotal building block in medicinal chemistry and organic synthesis.[1][2] Its rigid bicyclic structure, combined with the orthogonal protecting groups—tert-butoxycarbonyl (Boc) on the nitrogen and a methyl ester on the C2-carboxyl—makes it an exceptionally versatile scaffold for constructing complex molecules, including therapeutic peptides and novel drug candidates.[3] This guide provides an in-depth exploration of the primary synthetic routes to this target molecule, with a core focus on the selection and synthesis of its foundational starting material, indoline-2-carboxylic acid. We will dissect established protocols, explain the chemical logic underpinning methodological choices, and present comparative data to inform synthetic strategy.
Introduction to the Target Molecule
The strategic value of this compound lies in its pre-functionalized and protected structure, which allows for selective chemical manipulation at different sites. The Boc group provides robust protection to the indoline nitrogen under a wide range of conditions yet can be cleanly removed with acid, while the methyl ester is readily hydrolyzed or converted to other functional groups.
Molecule Profile:
| Attribute | Value |
|---|---|
| IUPAC Name | 1-(tert-butyl) 2-methyl indoline-1,2-dicarboxylate[1] |
| Synonyms | N-Boc-indoline-2-carboxylic acid methyl ester, 1-Boc-indolin-2-carboxylic acid methyl ester[1][2] |
| CAS Number | 186704-03-0[1] |
| Molecular Formula | C₁₅H₁₉NO₄[2] |
| Molecular Weight | 277.32 g/mol [2] |
A logical retrosynthetic analysis breaks the target molecule down into three key components: the indoline-2-carboxylic acid core, the N-Boc protecting group, and the C2-methyl ester. The assembly of this core is the most critical and variable phase of the synthesis.
The Core Precursor: Synthesis of Indoline-2-carboxylic Acid
The selection of a synthetic route to the indoline-2-carboxylic acid core is dictated by factors such as the availability of starting materials, cost, scalability, and the requirement for stereochemical control.
Route A: Reduction of Indole-2-carboxylic Acid
The most direct and frequently employed pathway begins with the corresponding unsaturated heterocycle, indole-2-carboxylic acid. The central challenge is the selective reduction of the C2-C3 double bond of the indole ring without affecting the benzene ring or the carboxylic acid.
Causality Behind Method Choice: A classic and effective method for this transformation involves the use of stannous chloride (SnCl₂) in an ethanolic solution saturated with dry hydrogen chloride gas.[4] This system is advantageous as it operates at atmospheric pressure and avoids the need for high-pressure hydrogenation equipment. The reaction proceeds via the formation of an intermediate indoline-2-carboxylic acid ester tin complex, which can be isolated or, more conveniently, hydrolyzed in situ to yield the free acid.[4]
Experimental Protocol: Reduction of Indole-2-carboxylic Acid using SnCl₂ [4]
-
Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, gas inlet tube, and a drying tube. The flask is charged with absolute ethanol and cooled to -20°C in a dry-ice/acetone bath.
-
Reagent Addition: Dry hydrogen chloride gas is bubbled through the ethanol until saturation. Indole-2-carboxylic acid is added, followed by the portion-wise addition of anhydrous stannous chloride (SnCl₂).
-
Reaction: The reaction temperature is allowed to slowly rise to 0°C and is stirred overnight. The progress is monitored by TLC or HPLC.
-
Work-up (In Situ Hydrolysis): Upon completion, the reaction mixture containing the tin complex is diluted with an alcohol solvent. An aqueous solution of sodium or potassium hydroxide is added to hydrolyze both the ester and the tin complex.
-
Isolation: The solution is filtered to remove tin salts. The filtrate is then carefully acidified with HCl to a pH of approximately 2-3, causing the indoline-2-carboxylic acid to precipitate. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Route B: De Novo Synthesis from Acyclic Precursors
When indole-2-carboxylic acid is not a viable starting material, the indoline core can be constructed from simpler, acyclic precursors. A notable method starts from o-nitrotoluene and diethyl oxalate.[5]
Mechanistic Insight: This synthesis involves an initial base-catalyzed condensation reaction, followed by a reductive cyclization. The use of hydrazine hydrate in the presence of a ferrous hydroxide catalyst provides a mild and efficient means to reduce the nitro group and facilitate the intramolecular cyclization to form the indoline ring.[5] The advantage of this approach is the use of inexpensive and readily available starting materials.[5]
Experimental Protocol: Synthesis from o-Nitrotoluene [5]
-
Condensation: In a suitable reactor, add o-nitrotoluene and diethyl oxalate to a solution of sodium ethoxide in ethanol. The reaction is stirred for approximately 16 hours.
-
Intermediate Isolation: The ethanol solvent is removed by distillation to yield the intermediate product.
-
Reductive Cyclization: The intermediate is dissolved in an alkaline solution. Ferrous hydroxide catalyst is added, followed by the addition of 80% hydrazine hydrate solution. The mixture is heated to 80-90°C for 3 hours.
-
Isolation: After cooling, the reaction mixture is acidified, leading to the precipitation of indoline-2-carboxylic acid. The product is collected by filtration and purified by recrystallization.
Final Assembly: Esterification and N-Boc Protection
Once indoline-2-carboxylic acid is obtained, the final steps involve the esterification of the carboxylic acid and the protection of the indoline nitrogen. This can be achieved in two primary sequences.
Workflow 1: Esterification followed by N-Protection (Recommended)
This is the most common and often highest-yielding sequence. Esterifying first avoids potential side reactions associated with the free carboxylic acid during the Boc-protection step.
Step 3a: Methyl Esterification
The conversion of the carboxylic acid to its methyl ester is typically achieved via Fischer esterification.
Causality Behind Method Choice: Using methanol as both the solvent and reagent in the presence of a strong acid catalyst is a cost-effective and straightforward method. Thionyl chloride (SOCl₂) is a particularly effective catalyst as it reacts with methanol to generate HCl in situ, driving the reaction forward while minimizing water content.[6]
Experimental Protocol: Methyl Esterification [6]
-
Setup: Racemic indoline-2-carboxylic acid is suspended in methanol in a round-bottom flask and cooled in an ice bath.
-
Catalyst Addition: Thionyl chloride is added dropwise to the stirred suspension.
-
Reaction: The mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC).
-
Isolation: The solvent is removed under reduced pressure. The resulting residue (methyl indoline-2-carboxylate hydrochloride) is dissolved in a suitable solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid and liberate the free base. The organic layer is then dried and concentrated to yield the desired methyl ester.
Step 3b: N-Boc Protection
The final step is the introduction of the tert-butoxycarbonyl (Boc) group onto the indoline nitrogen.
Mechanistic Insight: This reaction proceeds via the nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial as it acts as a nucleophilic catalyst, forming a highly reactive intermediate with Boc₂O, thereby accelerating the reaction.[7]
Experimental Protocol: N-Boc Protection [7][8]
-
Setup: Methyl indoline-2-carboxylate is dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: A base (e.g., triethylamine or DIPEA) is added, followed by di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP.
-
Reaction: The mixture is stirred at room temperature for several hours until the starting material is fully consumed.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
Data and Workflow Visualization
Table 1: Comparison of Synthetic Routes to Indoline-2-carboxylic Acid
| Route | Key Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| A: Reduction | Indole-2-carboxylic acid | SnCl₂, HCl, Ethanol | Good to High[4] | Direct, reliable, avoids complex cyclization. | Requires handling of corrosive HCl gas. |
| B: De Novo | o-Nitrotoluene, Diethyl oxalate | NaOEt, Hydrazine, Fe(OH)₂ | Good[5] | Inexpensive starting materials, scalable. | Multi-step, involves handling of hydrazine. |
| C: Asymmetric | (S)-2-Bromophenylalanine | K₂CO₃, CuCl, NMP | High (95%+)[9] | Excellent enantiomeric control (>98% ee). | Expensive chiral starting material. |
Diagrams of Synthetic Pathways
Caption: Overall synthetic pathways to the target molecule.
Caption: Catalytic role of DMAP in N-Boc protection.
Conclusion
The synthesis of this compound is a well-established process, with the primary strategic decision revolving around the synthesis of the indoline-2-carboxylic acid core. For general laboratory use where the indole precursor is available, reduction via SnCl₂/HCl offers a robust and direct path. For large-scale industrial applications or when specific substitution patterns are needed, de novo synthesis from basic feedstocks like o-nitrotoluene may be more economical. The final functionalization steps—esterification and N-Boc protection—are high-yielding and reliable, with the recommended sequence being esterification followed by protection to ensure maximum efficiency and purity of the final product. This guide provides the foundational knowledge for researchers to confidently select and execute a synthetic plan tailored to their specific needs.
References
- CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
- US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
- Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
- Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Keio University. [Link]
- Synthesis of Indole-2-Carboxylic Acid Esters. Scilit. [Link]
- Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. MDPI. [Link]
- Synthesis of Indole-2-Carboxylic Esters.
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An In-Depth Technical Guide on 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate: Synthesis and Applications
This guide provides a comprehensive technical overview of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its synthesis, with a focus on a robust chemo-enzymatic approach, and explore its applications as a valuable building block in the development of complex molecular architectures.
Introduction: The Significance of Chiral Indolines
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The introduction of chirality into the indoline ring, particularly at the 2-position, opens up a vast chemical space for the design of novel therapeutics. Enantiomerically pure N-protected indoline-2-carboxylic acid esters, such as this compound, are highly sought-after intermediates. They serve as crucial starting materials for the synthesis of constrained amino acids, diamines used in asymmetric catalysis, and complex alkaloids with potent biological activities.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions and is readily removed, making it an ideal choice for multi-step syntheses.
Chemo-Enzymatic Synthesis of Enantiomerically Pure this compound
A highly effective method for obtaining both enantiomers of N-Boc-indoline-2-carboxylic acid methyl ester involves a combination of a scalable chemical synthesis of the racemate followed by an efficient enzymatic resolution.[1][2]
Synthesis of Racemic this compound
The following multi-step synthesis provides a reliable route to the racemic compound, starting from readily available commercial reagents.[2]
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(Phenylhydrazono)propionate
-
To a solution of aniline (1.0 eq) in a suitable solvent, add sodium nitrite at 0-5 °C to form the corresponding diazonium salt.
-
In a separate flask, prepare a solution of ethyl α-methylacetoacetate (1.0 eq).
-
Slowly add the diazonium salt solution to the ethyl α-methylacetoacetate solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(phenylhydrazono)propionate.
Step 2: Fischer Indole Synthesis to form Ethyl Indole-2-carboxylate
-
Treat the crude ethyl 2-(phenylhydrazono)propionate from the previous step with a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, at an elevated temperature.
-
Heat the mixture for the required time to effect the cyclization.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a base and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield ethyl indole-2-carboxylate.
Step 3: N-Boc Protection
-
Dissolve the ethyl indole-2-carboxylate in a suitable solvent such as tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain ethyl N-Boc-indole-2-carboxylate.
Step 4: Asymmetric Hydrogenation to Ethyl N-Boc-indoline-2-carboxylate
-
Subject the ethyl N-Boc-indole-2-carboxylate to catalytic hydrogenation. A variety of catalysts can be employed for this transformation, with rhodium and ruthenium-based catalysts often showing high efficacy in the asymmetric hydrogenation of indoles.[3][4] For a racemic synthesis, a standard catalyst like Palladium on carbon can be used under a hydrogen atmosphere.
Step 5: Transesterification to Methyl Ester
-
Dissolve the ethyl N-Boc-indoline-2-carboxylate in methanol.
-
Add a catalytic amount of a suitable transesterification catalyst, such as sodium methoxide.
-
Stir the reaction at room temperature or with gentle heating until the conversion to the methyl ester is complete.
-
Neutralize the reaction and remove the solvent. Purify the product to obtain racemic this compound.
Causality Behind Experimental Choices:
-
Fischer Indole Synthesis: This classical method is a reliable and well-established route to the indole core structure. The choice of acid catalyst and temperature can be optimized to maximize the yield.
-
N-Boc Protection: The Boc group is chosen for its robustness and ease of removal under acidic conditions, which is orthogonal to many other protecting groups and reaction conditions. DMAP is an effective catalyst for the acylation of the indole nitrogen.
-
Asymmetric Hydrogenation: For the synthesis of chiral indolines, asymmetric hydrogenation is a powerful technique. The choice of a chiral phosphine ligand is crucial for achieving high enantioselectivity.[5][6] For the purpose of obtaining the racemate for subsequent enzymatic resolution, a simpler, non-chiral hydrogenation catalyst is sufficient and more cost-effective.
-
Transesterification: Conversion to the methyl ester is often performed as methyl esters can exhibit different reactivity and physical properties compared to ethyl esters, which might be advantageous for subsequent steps or for the enzymatic resolution.
Data Presentation:
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Japp-Klingemann Reaction | Aniline, NaNO₂, Ethyl α-methylacetoacetate | ~80% |
| 2 | Fischer Indole Synthesis | Polyphosphoric acid | ~70% |
| 3 | N-Boc Protection | (Boc)₂O, DMAP | >95% |
| 4 | Hydrogenation | Pd/C, H₂ | >90% |
| 5 | Transesterification | NaOMe, MeOH | >90% |
Enzymatic Resolution of Racemic this compound
The separation of the enantiomers can be achieved with high efficiency using an enzymatic approach. Lipases are particularly effective for the enantioselective hydrolysis of esters.
Experimental Protocol:
-
Suspend the racemic this compound in a phosphate buffer solution (pH 7.0).[2]
-
Add an immobilized lipase, such as Candida antarctica lipase (Chirazyme L-2).[1][2]
-
Stir the mixture vigorously at an elevated temperature (e.g., 60 °C) to increase the reaction rate.[1][2]
-
Monitor the reaction progress until approximately 50% conversion is reached.
-
At this point, the reaction mixture will contain the (S)-carboxylic acid and the unreacted (R)-ester.
-
Acidify the mixture and extract with an organic solvent.
-
Separate the (S)-acid from the (R)-ester by extraction with a basic aqueous solution.
-
Re-esterify the (S)-acid to obtain the enantiomerically pure (S)-1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate.
Trustworthiness of the Protocol:
This chemo-enzymatic protocol is self-validating. The enzymatic resolution step is highly specific, providing products with very high enantiomeric excess (>99% ee for the (S)-acid and 99.6% ee for the (R)-ester as reported).[1][2] The progress of the resolution can be accurately monitored by chiral HPLC, ensuring the desired level of separation is achieved.
Visualization of the Synthetic Workflow:
Caption: Chemo-enzymatic synthesis of enantiopure this compound.
Applications in Drug Discovery and Development
This compound is a versatile chiral building block. Its synthetic utility stems from the presence of two orthogonal protecting groups and a defined stereocenter.
-
Synthesis of Constrained Amino Acids: The indoline ring provides a rigid scaffold that can be further functionalized to create novel, non-natural amino acids. These can be incorporated into peptides to induce specific conformations and enhance biological activity or stability.
-
Precursor to Chiral Ligands: The carboxylic acid functionality can be converted to other functional groups, such as amides or alcohols, which can serve as coordinating groups in chiral ligands for asymmetric catalysis.
-
Intermediate for Bioactive Molecules: The indoline core is present in a wide array of biologically active compounds. Enantiomerically pure starting materials like the title compound are essential for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Logical Relationship of Application:
Caption: Applications of this compound in chemical synthesis.
Conclusion
This compound is a valuable chiral intermediate with significant potential in organic synthesis and drug discovery. The chemo-enzymatic approach to its synthesis provides a scalable and efficient route to both enantiomers in high purity. Its utility as a building block for more complex and biologically relevant molecules underscores the importance of developing robust synthetic methods for such chiral scaffolds.
References
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- Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Ito, Y. (2004). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand, PhTRAP. Journal of the American Chemical Society, 126(51), 16829-16835.
- Zhang, Z., Liu, Y., & Zhou, Y.-G. (2021). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Chemical Science, 12(45), 15154-15159. [Link]
- Kurokawa, M., & Sugai, T. (2004). Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan, 77(6), 1249-1250. [Link]
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- Zhou, H., & Zhou, Y.-G. (2019). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 141(30), 11874-11883. [Link]
- PrepChem.com. (n.d.). Synthesis of indoline-2-carboxylic acid.
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The Versatile Chiral Building Block: A Technical Guide to 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This versatile chiral building block, an N-Boc protected derivative of the indoline-2-carboxylic acid scaffold, is a cornerstone in modern asymmetric synthesis and medicinal chemistry. Its unique structural features provide a valuable platform for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound, also known as N-Boc-indoline-2-carboxylic acid methyl ester, possesses a defined set of physicochemical properties that are crucial for its application in organic synthesis.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Stereochemical Control
The synthesis of this compound can be achieved through several strategic routes, with a significant focus on controlling the stereochemistry at the C-2 position. The enantiomeric purity of this building block is paramount for its successful application in the synthesis of chiral drugs.
Racemic Synthesis
A common approach to the racemic form of N-Boc-indoline-2-carboxylic acid methyl ester involves a multi-step sequence starting from indole-2-carboxylic acid.
Figure 1. General workflow for the racemic synthesis.
Experimental Protocol: Esterification of N-Boc-indoline-2-carboxylic acid
-
To a solution of N-Boc-indoline-2-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).
-
Add methyl iodide (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Enantioselective Synthesis: The Power of Biocatalysis
Achieving high enantiomeric purity is often accomplished through chemoenzymatic methods, which offer excellent selectivity and mild reaction conditions.[1][2] One of the most effective strategies is the enzymatic kinetic resolution of racemic N-Boc-indoline-2-carboxylic acid methyl ester.
Figure 2. Enzymatic kinetic resolution for enantioselective synthesis.
This process utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted.[1] For instance, the (S)-ester can be hydrolyzed to the corresponding (S)-carboxylic acid, allowing for the separation of the unreacted (R)-ester. This method is highly efficient, often yielding enantiomeric excesses (ee) greater than 99%.[1]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the methyl ester group (singlet, ~3.7 ppm), the proton at the C-2 position, and the aromatic protons of the indoline ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and methyl ester groups, the quaternary carbon of the tert-butyl group, the C-2 carbon, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the carbamate and ester functional groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Applications in Medicinal Chemistry and Organic Synthesis
The rigid, bicyclic scaffold of the indoline ring system, combined with the chirality at the 2-position, makes this compound a highly sought-after intermediate in the synthesis of biologically active molecules.
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
A prominent application of chiral indoline-2-carboxylic acid derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[3][4] One of the most notable examples is Perindopril, a potent ACE inhibitor. The (2S,3aS,7aS)-octahydroindole-2-carboxylic acid core of Perindopril can be derived from (S)-indoline-2-carboxylic acid. The N-Boc protected methyl ester serves as a crucial starting material for the elaboration of the complex side chain.[1][5]
Figure 3. Role in the synthesis of Perindopril.
The synthesis of Perindopril often involves the coupling of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid derivative with an N-acylated alanine ethyl ester.[5] The enantiomerically pure indoline core, accessible from 1-(Tert-butyl) 2-methyl (S)-1,2-indolinedicarboxylate, is essential for the therapeutic efficacy of the final drug.
Chiral Building Block in Asymmetric Synthesis
Beyond its use in the synthesis of specific drug targets, this compound is a versatile chiral building block for the construction of a wide range of enantiomerically pure compounds. The Boc protecting group can be readily removed under acidic conditions, and the methyl ester can be hydrolyzed or transformed into other functional groups, providing multiple avenues for further chemical modification. This allows for the introduction of diverse substituents and the formation of more complex molecular architectures.
Conclusion
This compound stands out as a pivotal intermediate in modern organic and medicinal chemistry. Its well-defined chemical properties, coupled with robust synthetic methods for obtaining high enantiomeric purity, make it an invaluable tool for researchers. The demonstrated application of this chiral building block in the synthesis of important pharmaceuticals like Perindopril underscores its significance in drug discovery and development. As the demand for enantiomerically pure compounds continues to grow, the utility of this compound is poised to expand, paving the way for the creation of novel and more effective therapeutic agents.
References
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A Technical Guide to the Theoretical Properties of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Introduction
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is a heterocyclic compound featuring an indoline core, which is a saturated analog of indole. The nitrogen atom at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and solubility, while the carboxylic acid functionality at position 2 is esterified with a methyl group.[1] This molecular architecture makes it a valuable chiral building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex indole derivatives and peptide-based therapeutics known for a wide range of biological activities.[1][2]
This technical guide provides a comprehensive analysis of the theoretical properties of this compound. Moving beyond simple empirical data, we delve into the quantum chemical landscape of the molecule using Density Functional Theory (DFT). The objective is to equip researchers, chemists, and drug development professionals with a detailed, computationally-derived understanding of its structural, spectroscopic, and electronic characteristics. This predictive insight is crucial for anticipating the molecule's behavior in synthetic reactions, its potential interactions with biological targets, and for the rational design of new chemical entities.
Section 1: Molecular Structure and Physicochemical Properties
The foundational properties of a molecule dictate its macroscopic behavior, including solubility, permeability, and stability. For this compound, these properties have been calculated using established computational models to provide a robust predictive profile.
-
IUPAC Name: 1-(tert-butyl) 2-methyl 2,3-dihydro-1H-indole-1,2-dicarboxylate
-
Molecular Formula: C₁₅H₁₉NO₄
-
Parent Acid CAS Number: 144069-67-0 (for Boc-L-indoline-2-carboxylic acid)[1]
-
Molecular Weight: 277.31 g/mol
The structure consists of a bicyclic indoline system where the chirality at the C2 position is a key feature for stereospecific synthesis. The bulky N-Boc group sterically influences the conformation of the molecule and modulates the nucleophilicity of the nitrogen atom.
Caption: 2D structure of this compound.
Table 1: Computed Physicochemical Properties
| Property Name | Predicted Value | Reference |
| Molecular Weight | 277.31 g/mol | Calculated |
| XLogP3 | ~2.9 | Estimated based on similar structures[3][4] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 57.5 Ų | [3] |
Note: Properties are based on the closely related indole analog or the parent indoline acid, as direct computed values for the title compound are not available in public databases. They serve as reliable estimates.
Section 2: Computational Methodology
To elucidate the theoretical properties of molecules, Density Functional Theory (DFT) stands as a cornerstone of computational chemistry. DFT provides a robust balance between computational cost and accuracy for predicting electronic structure, molecular geometries, and spectroscopic properties.[5] The insights derived from DFT calculations are invaluable for understanding reactivity and molecular interactions at a quantum level.[2][6]
The choice of functional and basis set is critical for the reliability of DFT predictions. The B3LYP hybrid functional is widely used as it accurately computes molecular properties for a vast range of organic compounds.[7] A Pople-style basis set, such as 6-311+G(d,p), is employed to provide a flexible description of electron distribution, including polarization and diffuse functions, which are essential for accurately modeling non-covalent interactions and electronic excitations.[2]
Workflow for Theoretical Property Calculation
A standard protocol for calculating the theoretical properties of this compound using a program like Gaussian is as follows:
-
Initial Structure Generation: A 3D structure of the molecule is generated using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation (ground state). This is performed using DFT, for example, at the B3LYP/6-31G(d) level of theory.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[2] This step also yields the theoretical IR spectrum and thermodynamic properties.
-
Property Calculation: Single-point energy calculations are performed on the optimized geometry using a higher-level basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and NMR chemical shifts.[6]
Caption: Standard workflow for DFT-based calculation of molecular properties.
Section 3: Predicted Spectroscopic Profile
Computational methods allow for the a priori prediction of spectroscopic data, which can aid in structure elucidation and the interpretation of experimental results.
Theoretical ¹H and ¹³C NMR Spectroscopy
While an experimental spectrum provides definitive data, DFT calculations can predict NMR chemical shifts with high accuracy, often comparable to experimental data.[7]
-
¹H NMR:
-
tert-Butyl Protons: A sharp singlet is expected around 1.4-1.6 ppm, corresponding to the nine equivalent protons of the Boc group.[8]
-
Methyl Ester Protons: A singlet is predicted around 3.7-3.9 ppm.
-
Indoline Protons: The protons on the saturated five-membered ring (positions 2 and 3) will appear as multiplets in the aliphatic region, typically between 3.0 and 4.5 ppm. The proton at the chiral center (C2) will couple with the two diastereotopic protons at C3.
-
Aromatic Protons: The four protons on the benzene ring will appear as complex multiplets in the aromatic region, typically between 6.8 and 7.5 ppm.
-
-
¹³C NMR:
-
tert-Butyl Carbons: The quaternary carbon of the Boc group is expected around 80-82 ppm, with the methyl carbons appearing around 28 ppm.[8]
-
Carbonyl Carbons: Two distinct signals are expected for the carbamate (Boc) and ester carbonyls, typically in the range of 153-175 ppm.
-
Methyl Ester Carbon: The methyl carbon of the ester group is predicted around 52-54 ppm.
-
Indoline & Aromatic Carbons: Signals for the indoline and aromatic carbons will appear between 30-60 ppm and 110-150 ppm, respectively.
-
Theoretical Infrared (IR) Spectroscopy
DFT frequency calculations can simulate the IR spectrum, identifying key vibrational modes associated with the molecule's functional groups.[9]
-
C=O Stretching: Two strong absorption bands are predicted for the carbonyl groups. The ester C=O stretch is typically found around 1730-1750 cm⁻¹, while the carbamate (Boc) C=O stretch appears at a lower wavenumber, around 1690-1710 cm⁻¹, due to resonance with the nitrogen lone pair.
-
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the indoline ring, methyl, and tert-butyl groups) will appear just below 3000 cm⁻¹.
-
C-O Stretching: Strong bands corresponding to the C-O single bonds of the ester and carbamate groups are expected in the 1100-1300 cm⁻¹ region.
-
C-N Stretching: The C-N stretch of the indoline ring will likely appear in the 1250-1350 cm⁻¹ region.
Predicted Mass Spectrometry Fragmentation
The fragmentation pattern in mass spectrometry is highly dependent on the molecule's structure. For this compound under electron ionization (EI), the following fragmentation pathways are predicted:
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 277.
-
Loss of tert-Butyl: A very common and often base peak fragmentation for N-Boc protected compounds is the loss of the tert-butyl group (•C(CH₃)₃, 57 Da) via cleavage, or the loss of isobutylene (C₄H₈, 56 Da), leading to a prominent fragment at m/z = 220 or 221.[10]
-
Loss of Methoxy Group: Cleavage of the methoxy radical (•OCH₃, 31 Da) from the ester would result in a fragment at m/z = 246.
-
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the Boc group is another characteristic fragmentation pathway, yielding a fragment ion.
Section 4: Quantum Chemical Properties and Reactivity Analysis
DFT provides deep insights into the electronic structure, which is fundamental to understanding a molecule's chemical reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[6] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.[5]
For indolinedicarboxylate derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is often distributed over the carbonyl groups and the aromatic system. This distribution suggests that the molecule can act as a nucleophile via the indoline moiety and as an electrophile at the carbonyl carbons.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.[6]
-
Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. For the title compound, the most negative regions are concentrated around the oxygen atoms of the two carbonyl groups, indicating their high susceptibility to interaction with electrophiles or participation in hydrogen bonding.
-
Blue Regions (Positive Potential): These areas are electron-deficient and represent favorable sites for nucleophilic attack. Positive potential is expected around the hydrogen atoms of the molecule.
-
Green/Yellow Regions (Neutral Potential): These areas have a relatively neutral potential, such as the tert-butyl group.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.[7]
Table 2: Key Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. |
These parameters provide a quantitative framework for comparing the reactivity of different derivatives and for predicting their behavior in chemical reactions.
Conclusion
This technical guide has detailed the theoretical properties of this compound through the lens of modern computational chemistry. The application of Density Functional Theory provides a powerful, predictive framework for understanding its physicochemical characteristics, spectroscopic signatures, and electronic reactivity profile. The calculated data on molecular geometry, NMR and IR spectra, mass fragmentation, frontier molecular orbitals, and electrostatic potential serve as a vital resource for researchers. This in-silico characterization not only complements experimental work but also accelerates the process of rational drug design and synthetic strategy development by providing fundamental insights into the molecule's behavior at a quantum-mechanical level.
References
- ResearchGate. (n.d.). DFT and AB INITIO Methods on NMR, IR and Reactivity Indices of Indol-3-Carboxylate and Indazole-3-Carboxylate Derivatives of Cannabinoids: Comparative Study.
- PubChem. (n.d.). 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
- ResearchGate. (2024). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative.
- ResearchGate. (n.d.). (PDF) DFT and AB INITIO Methods on NMR, IR and Reactivity Indices of Indol-3-Carboxylate and Indazole-3-Carboxylate Derivatives of Cannabinoids: Comparative Study.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). [Link]
- Supporting Information. (n.d.).
- ACG Publications. (2024).
- PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected.
- National Institutes of Health. (2024).
- ResearchGate. (2013). FT-IR spectrum of tert-butyl.... [Link]
- ResearchGate. (n.d.). (PDF) Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. acgpubs.org [acgpubs.org]
- 3. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocol for 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
An Application Note for the Synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[1] Its rigid, sp³-rich framework is a key feature in compounds with diverse therapeutic properties, including anti-cancer and anti-inflammatory activities.[2][3] The synthesis of specifically substituted indolines is therefore a critical task for chemists developing novel therapeutics.[4]
This application note provides a detailed, two-step protocol for the synthesis of this compound. This compound is a versatile intermediate where the nitrogen and the carboxylic acid at the 2-position are orthogonally protected. The tert-butyloxycarbonyl (Boc) group on the nitrogen enhances the molecule's stability and solubility while preventing unwanted side reactions, and the methyl ester at the C2 position allows for selective modifications.[2] This dual-protection strategy makes it an invaluable building block for more complex molecular architectures.
Overall Synthesis Strategy
The synthesis begins with commercially available (S)-Indoline-2-carboxylic acid and proceeds in two sequential steps:
-
N-Protection: The secondary amine of the indoline ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
-
Esterification: The carboxylic acid moiety is converted to its methyl ester via an acid-catalyzed Fischer esterification.
Figure 1: Overall workflow for the two-step synthesis.
Materials and Methods
Reagents and Materials
| Reagent | CAS Number | Recommended Purity |
| (S)-Indoline-2-carboxylic acid | 79815-20-6 | >98% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | >97% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | >98% |
| 1,4-Dioxane | 123-91-1 | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1M solution |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous |
| Methanol (MeOH) | 67-56-1 | Anhydrous, >99.8% |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Saturated solution |
| Brine (Saturated NaCl solution) | 7647-14-5 | - |
| Silica Gel | 7631-86-9 | 230-400 mesh |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Detailed Experimental Protocol
Part A: Synthesis of 1-(tert-Butoxycarbonyl)-1,2-indolinedicarboxylic acid
This first step involves the protection of the indoline nitrogen. The use of a biphasic solvent system with a base facilitates the reaction of the amine with di-tert-butyl dicarbonate.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve (S)-Indoline-2-carboxylic acid (5.0 g, 30.6 mmol, 1.0 equiv.) in a mixture of 1,4-dioxane (50 mL) and 1M aqueous NaOH solution (35 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of (Boc)₂O: To the cooled, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (8.0 g, 36.7 mmol, 1.2 equiv.) portion-wise over 15 minutes.
-
Causality Note: Adding (Boc)₂O slowly prevents a rapid exotherm and ensures efficient reaction with the deprotonated amine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up (Quenching & Acidification): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Trustworthiness Note: Acidification protonates the carboxylate, causing the N-Boc protected product, which is less soluble in acidic water, to precipitate out, facilitating its isolation.
-
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
-
Drying: Dry the solid under high vacuum to yield 1-(tert-Butoxycarbonyl)-1,2-indolinedicarboxylic acid as a white powder. The product is typically of sufficient purity for the next step.
Part B: Synthesis of this compound
This step employs the classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dried 1-(tert-Butoxycarbonyl)-1,2-indolinedicarboxylic acid from Part A (assuming quantitative yield, ~8.0 g, 30.4 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous methanol (100 mL). Stir the suspension and cool the flask in an ice bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.85 mL, 15.2 mmol, 0.5 equiv.) dropwise to the stirring suspension.
-
Safety Note: The addition of concentrated H₂SO₄ to methanol is highly exothermic. Perform this step slowly in an ice bath and in a chemical fume hood.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours. The reaction should become a clear, homogeneous solution as the starting material is converted to the more soluble ester.
-
Work-up (Neutralization): After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water (200 mL). Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the final product as a white solid or a clear, viscous oil.
Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed process. The acid serves two critical roles: it activates the carbonyl carbon towards nucleophilic attack and provides a good leaving group (water) by protonating a hydroxyl group.[5]
Figure 2: Key steps in the Fischer esterification mechanism.
Quantitative Data Summary
| Parameter | Step A: N-Boc Protection | Step B: Fischer Esterification |
| Starting Material | (S)-Indoline-2-carboxylic acid | 1-(tert-Butoxycarbonyl)-1,2-indolinedicarboxylic acid |
| Equivalents | 1.0 | 1.0 |
| Key Reagents | (Boc)₂O (1.2 equiv.), NaOH (1.1 equiv.) | MeOH (solvent), H₂SO₄ (0.5 equiv.) |
| Solvent | 1,4-Dioxane / Water | Methanol |
| Temperature | 0 °C to RT | Reflux (~65 °C) |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | >90% | 85-95% |
| Product MW | 263.29 g/mol [6] | 277.32 g/mol |
References
- Gribble, G. W. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry.
- MDPI. (2023). Azidoindolines—From Synthesis to Application: A Review. Molecules.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
- PubChem. Indoline-2-carboxylic acid, N-BOC protected.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthetic Utility of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate in Modern Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Synthetic Chemistry
The indoline nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules.[1] The strategic functionalization of this scaffold is paramount for accessing novel chemical space and developing potent therapeutic agents. 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, often referred to as N-Boc-2-carbomethoxyindoline, has emerged as a particularly versatile and powerful building block. Its unique structural features—an N-Boc protecting group and a C2-methyl ester—provide a sophisticated handle for controlled and selective transformations of the indoline ring system.
The tert-butoxycarbonyl (Boc) group not only protects the nitrogen atom but also serves as a crucial directing group in modern C-H activation reactions. Concurrently, the methyl ester at the C2 position offers a site for further elaboration or can be removed under conditions orthogonal to the N-Boc group. This guide provides an in-depth exploration of the applications of this reagent, focusing on advanced protocols for C-H functionalization and its strategic deployment in the synthesis of complex molecular architectures.
Section 1: A Versatile Scaffold for Directed C–H Functionalization
One of the most powerful applications of N-acylated indolines, including the title compound, is in directed C–H activation. The N-amide or carbamate functionality can act as an effective directing group, enabling regioselective functionalization of otherwise unreactive C–H bonds on the aromatic ring. This strategy circumvents the need for pre-functionalized substrates and offers a more atom-economical synthetic route.
A prime example is the palladium-catalyzed C7-acetoxylation of N-acylated indolines.[1] The N-acyl group coordinates to the palladium catalyst, positioning it in close proximity to the C7–H bond and facilitating a cyclometalation event. This leads to the formation of a palladacycle intermediate, which is the key step for selective C–H cleavage. Subsequent oxidative addition and reductive elimination steps, in the presence of a suitable oxidant, furnish the C7-functionalized product.
Mechanism: The Palladium Catalytic Cycle
The catalytic cycle for the directed C7-acetoxylation involves several key steps. The N-acyl group of the indoline substrate coordinates to a Pd(II) species, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. This intermediate is then oxidized from Pd(II) to Pd(IV) by an oxidant. Finally, reductive elimination from the Pd(IV) center forms the C–O bond at the C7 position and regenerates the active Pd(II) catalyst. Acetic anhydride is often included as it can facilitate catalytic turnover.[1]
Sources
Application Notes & Protocols: Utilizing 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate for Strategic Amine Protection
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount. This guide provides an in-depth exploration of 1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate , a derivative that strategically employs the tert-butyloxycarbonyl (Boc) group to mask the secondary amine of the indoline scaffold, while the C-2 position is functionalized as a methyl ester. This dual functionality offers a powerful and versatile tool for synthetic chemists. We will delve into the underlying principles, provide field-proven protocols for its application, and discuss the strategic considerations for its selective removal, thereby enabling complex molecular architecture construction with precision and high fidelity.
The Strategic Value of the N-Boc, C-2-Methyl Ester Indoline Scaffold
The indoline core is a privileged scaffold in a multitude of biologically active compounds and natural products. Its synthesis and subsequent functionalization often necessitate the temporary masking of the nucleophilic indole nitrogen to prevent unwanted side reactions. The use of this compound as a protecting group strategy offers several distinct advantages:
-
Robust and Reliable Protection: The tert-butyloxycarbonyl (Boc) group is a well-established and highly reliable protecting group for amines. It is stable to a wide range of reaction conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic reagents, making it a workhorse in complex synthetic routes.[1][2]
-
Orthogonal Deprotection Capability: The true power of this reagent lies in its orthogonality. The N-Boc group is labile under acidic conditions, while the C-2 methyl ester is susceptible to basic hydrolysis (saponification).[3][4] This differential reactivity allows for the selective deprotection of either the nitrogen or the carboxylic acid functionality without affecting the other, providing immense flexibility in the synthetic design. This is a cornerstone of modern protecting group strategy.[5]
-
Modulation of Reactivity: Protection of the indoline nitrogen with the electron-withdrawing Boc group significantly modulates the reactivity of the aromatic ring, influencing its susceptibility to electrophilic substitution and other transformations.
This guide will provide detailed, step-by-step protocols for both the protection of the indoline nitrogen to form the title compound and the subsequent, selective deprotection of either the Boc group or the methyl ester.
Experimental Protocols and Methodologies
Protection of Indoline-2-carboxylic Acid
The formation of this compound from indoline-2-carboxylic acid is a two-step process: esterification of the carboxylic acid followed by protection of the secondary amine.
Step 1: Methyl Esterification of Indoline-2-carboxylic Acid
The conversion of the carboxylic acid to its corresponding methyl ester is a prerequisite for the subsequent N-protection. A common and effective method involves the use of thionyl chloride in methanol.[6]
Protocol 1: Synthesis of Methyl Indoline-2-carboxylate
-
Materials & Reagents:
-
Racemic or enantiomerically pure indoline-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend indoline-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, during which the solid should dissolve completely.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.
-
Carefully neutralize the residue by dissolving it in ethyl acetate and washing with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield methyl indoline-2-carboxylate, which can often be used in the next step without further purification.
-
Step 2: N-Boc Protection
With the methyl ester in hand, the secondary amine of the indoline ring can be protected using di-tert-butyl dicarbonate (Boc₂O).[4][7]
Protocol 2: Synthesis of this compound
-
Materials & Reagents:
-
Methyl indoline-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
-
A non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
-
Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Dissolve methyl indoline-2-carboxylate (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add the base (e.g., TEA, 1.2-1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1-1.3 eq) to the solution. A catalytic amount of DMAP can be added to accelerate the reaction, particularly for less reactive amines.[8]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
-
Workflow for the Protection of Indoline-2-carboxylic Acid
Caption: Sequential workflow for the synthesis of the target protected indoline.
Selective Deprotection Strategies
The strategic advantage of this protecting group scheme is the ability to selectively cleave either the N-Boc group or the methyl ester.
Protocol 3: Selective Removal of the N-Boc Group (Acidic Cleavage)
The Boc group is readily removed under acidic conditions to liberate the free secondary amine.[4][9] Trifluoroacetic acid (TFA) is commonly used, but other acidic systems can be employed depending on the acid sensitivity of other functional groups in the molecule.[10][11]
-
Materials & Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as a solvent
-
Saturated aqueous NaHCO₃ solution for neutralization
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Dissolve the N-Boc protected indoline (1.0 eq) in DCM.
-
Add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
The resulting residue is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., EtOAc or DCM) and carefully wash with saturated NaHCO₃ solution until the pH of the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield methyl indoline-2-carboxylate.
-
Table 1: Alternative Conditions for N-Boc Deprotection
| Reagent System | Solvent | Temperature | Notes |
| 4 M HCl in Dioxane | Dioxane | 0 °C to RT | Often provides the hydrochloride salt directly.[10] |
| Oxalyl chloride (3 eq) | Methanol | Room Temp | A mild method, useful for substrates with other acid-labile groups.[1][2][12] |
| TsOH·H₂O | DME | 40 °C | A solid acid, avoids handling volatile corrosive acids.[11] |
| Silica Gel | Toluene | Reflux | Can be effective for certain substrates.[9] |
Protocol 4: Selective Saponification of the Methyl Ester (Basic Hydrolysis)
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, leaving the N-Boc group intact.[3]
-
Materials & Reagents:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
A mixture of solvents, typically Tetrahydrofuran (THF) and water, sometimes with methanol.
-
Aqueous 1 M HCl for acidification
-
Ethyl acetate (EtOAc) for extraction
-
-
Procedure:
-
Dissolve the protected diester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an aqueous solution of LiOH (1.5-3.0 eq).
-
Stir the mixture at room temperature for 2-8 hours. The progress of the saponification should be monitored carefully by TLC to avoid potential side reactions with prolonged reaction times.
-
Once the starting material is consumed, concentrate the mixture to remove the organic solvent (THF).
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-indoline-2-carboxylic acid.[13]
-
Orthogonal Deprotection Pathways
Caption: Divergent deprotection strategies based on reaction conditions.
Trustworthiness and Self-Validation
The protocols described herein are built upon well-established and extensively documented chemical transformations. To ensure the success and validity of these procedures in your research, consider the following:
-
Monitoring is Key: Always monitor reaction progress by a suitable analytical method, such as TLC or LC-MS. This prevents over-running reactions, which can lead to side products, and confirms the complete consumption of starting material.
-
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is critical, especially for the esterification and N-protection steps. Water can interfere with thionyl chloride and Boc anhydride.
-
Stoichiometry: Precise control over the stoichiometry of reagents, particularly the deprotecting agents (acid or base), is essential for selective and clean transformations.
-
Characterization: Thoroughly characterize all intermediates and final products using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm their identity and purity.
By adhering to these principles, researchers can confidently apply this protecting group strategy, ensuring reproducible and reliable outcomes in the synthesis of complex molecular targets.
References
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025).
- Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. (n.d.).
- A New Protecting-Group Strategy for Indoles. (2025).
- Method for preparing (s)-indoline-2-carboxylic acid and (s). (n.d.).
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure. [Link]
- Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. (n.d.). PubMed. [Link]
- Methyl Esters and Derivatives. (n.d.).
- Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. (n.d.). Royal Society of Chemistry. [Link]
- Mild deprotection of the N -tert -butyloxycarbonyl (N -Boc) group using oxalyl chloride. (2020).
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
- Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. (n.d.). Oxford Academic. [Link]
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). cem.com. [Link]
- Indole N‐Boc deprotection method development. (n.d.).
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. [Link]
- Synthesis of Diaminoindoles. (2021). American Chemical Society. [Link]
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Significance of the Indoline Scaffold
The indoline-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure serves as a versatile template for developing compounds with diverse biological activities. The title compound, 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, is a key intermediate, incorporating two critical functionalities: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 2-position. The Boc group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, and the methyl ester offers a handle for further chemical transformations such as amidation or reduction. Enantiomerically pure forms of N-protected indoline-2-carboxylic esters are valuable starting materials for chiral diamines used in asymmetric synthesis and are integral to the synthesis of various pharmacologically active agents.[1][2]
Synthetic Overview: Pathways to the Target Compound
The synthesis of this compound typically begins with the racemic or enantiomerically pure indoline-2-carboxylic acid. The core of the synthesis involves two primary transformations:
-
N-Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the indoline nitrogen.
-
Esterification: Conversion of the carboxylic acid at the C2 position into a methyl ester.
The order of these steps can be varied, but a common and efficient route involves the esterification of N-Boc-indoline-2-carboxylic acid. This precursor, 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, is commercially available or can be synthesized from indoline-2-carboxylic acid.[3][4]
Primary Synthetic Protocol: Esterification of N-Boc-Indoline-2-Carboxylic Acid
This protocol details the synthesis of the title compound from its corresponding carboxylic acid precursor. The method relies on a straightforward esterification using methanol in the presence of an acid catalyst, or alternatively, thionyl chloride for the formation of an intermediate acid chloride.
Reaction Scheme
Caption: General esterification of N-Boc-indoline-2-carboxylic acid.
Detailed Experimental Protocol
Materials and Reagents:
-
1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (N-Boc-indoline-2-carboxylic acid)
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M concentration). Place the flask in an ice bath to cool the solution to 0 °C.
-
Reagent Addition: While stirring, slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled methanolic solution.[5] Rationale: The slow addition of thionyl chloride at 0°C is crucial to control the exothermic reaction and prevent potential side reactions. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which then protonates the carboxylic acid, activating it for nucleophilic attack by methanol.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and SOCl₂.
-
Work-up - Neutralization: Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until the effervescence ceases. Safety Note: The quenching process can be vigorous due to CO₂ evolution. Perform this step slowly and with adequate venting.
-
Work-up - Extraction: Further wash the organic layer with water and then with brine to remove any residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the final product as a pure solid or oil.
Reaction Parameters and Optimization Summary
| Parameter | Condition | Rationale & Optimization Notes |
| Starting Material | N-Boc-indoline-2-carboxylic acid | Purity of the starting material is critical for high yield and clean reaction. |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the esterifying reagent. Must be anhydrous to prevent hydrolysis of the acid chloride intermediate. |
| Catalyst/Reagent | Thionyl Chloride (SOCl₂) | Highly effective for this transformation. Typically used in slight excess (1.1-1.5 eq).[5] |
| Sulfuric Acid (H₂SO₄) | A catalytic amount can be used for Fischer esterification, but may require heating and longer reaction times. | |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity. Reaction proceeds efficiently at room temperature. |
| Reaction Time | 4 - 18 hours | Monitor by TLC to determine completion. |
| Work-up | Aqueous NaHCO₃ wash | Essential for neutralizing excess acid and ensuring product stability. |
| Purification | Silica Gel Chromatography | Typically required to remove minor impurities and achieve high purity. |
Alternative Synthetic Approach: N-Boc Protection of Indoline Methyl Ester
An alternative strategy involves first esterifying indoline-2-carboxylic acid and then protecting the nitrogen atom with a Boc group.
Workflow for Alternative Synthesis
Caption: Two-step alternative synthesis via esterification then N-protection.
This route can be advantageous if the starting indoline-2-carboxylic acid is more readily available or less expensive than its N-Boc protected counterpart. The N-protection step is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) in a solvent such as THF or DCM.[6]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, ensure all reagents, especially the methanol, are anhydrous. A slight increase in temperature or the addition of more catalyst might be necessary.
-
Low Yield: Potential loss of product can occur during the aqueous work-up if the pH is not carefully controlled. Ensure the solution is basic before extraction. Hydrolysis of the ester back to the carboxylic acid is a possible side reaction if conditions are not anhydrous.
-
Side Reactions: The formation of by-products can occur if the reaction temperature is too high during the addition of thionyl chloride.
Characterization
The final product should be characterized to confirm its identity and purity. Standard techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of both the Boc group and the methyl ester.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic carbonyl stretching frequencies of the carbamate and ester groups.
References
- Kurokawa, M., & Sugai, T. (2004). Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan, 77(6), 1249-1250. [Link][1][2]
- PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. National Center for Biotechnology Information.
- Iwao, M., & Kuraishi, T. (2003). PREPARATION OF 7-INDOLINECARBOXALDEHYDE. Organic Syntheses, 80, 192. [Link][6]
- Kim, M. J., et al. (2005). Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester.
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- 4. Indoline-2-carboxylic acid, N-BOC protected | 137088-51-8 [sigmaaldrich.com]
- 5. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate as a synthetic intermediate
An In-Depth Guide to the Application of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate as a Synthetic Intermediate
Prepared by a Senior Application Scientist
This document provides a detailed exploration of this compound, a pivotal intermediate in modern organic synthesis and medicinal chemistry. The indoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making this protected bifunctional building block exceptionally valuable.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals a practical and scientifically grounded resource for leveraging this versatile compound.
Core Compound Profile & Physicochemical Data
This compound, commonly referred to as N-Boc-L-indoline-2-carboxylic acid methyl ester, provides orthogonal protection of the nitrogen and the carboxylic acid functionalities of the indoline-2-carboxylic acid core. The tert-butyloxycarbonyl (Boc) group on the nitrogen is strategically employed for its stability under a wide range of conditions and its susceptibility to clean removal under acidic conditions.[2] This allows for selective manipulation at other sites before revealing the secondary amine for further functionalization.
| Property | Data | Source |
| Molecular Formula | C₁₅H₁₉NO₄ | [3] |
| Molecular Weight | 277.32 g/mol | [3] |
| Common Name | N-Boc-indoline-2-carboxylic acid methyl ester | [1][4] |
| Appearance | Solid | [3] |
| Typical Purity | ≥97% | [3] |
Synthesis of the Intermediate
The racemic form of the title compound can be prepared through various multi-step sequences. One established route begins from readily available starting materials like aniline and ethyl α-methylacetoacetate.[1] This pathway typically involves a Japp–Klingemann reaction followed by Fischer indole synthesis or a similar cyclization strategy, culminating in the protection of the indoline nitrogen.
Caption: General workflow for the synthesis of the target intermediate.
Protocol 1: Representative Synthesis of Racemic Intermediate
This protocol is a conceptual representation based on established synthetic routes.[1]
-
Azo Ester Formation: Aniline is diazotized using sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt is coupled with ethyl α-methylacetoacetate under basic conditions (e.g., sodium acetate) to form the corresponding hydrazone.
-
Fischer Indole Synthesis: The hydrazone is treated with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heated to induce cyclization, forming the indole core.
-
Reduction & Esterification: The indole double bond is selectively reduced to an indoline using a suitable reducing agent (e.g., NaBH₃CN). The ethyl ester may be transesterified to the methyl ester using methanol under acidic conditions if required.
-
N-Boc Protection: The resulting methyl indoline-2-carboxylate is dissolved in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP, catalytic) are added. The reaction is stirred at room temperature for 12-24 hours until TLC analysis shows complete consumption of the starting material.
-
Workup and Purification: The reaction mixture is concentrated in vacuo. The residue is redissolved in ethyl acetate, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the title compound.
Core Applications & Protocols
The true utility of this compound lies in its capacity for controlled, sequential deprotection and functionalization at its nitrogen and C2-ester positions.
Application A: N-Boc Deprotection for N-Functionalization
The removal of the Boc group is the most common first step, unmasking the secondary amine for subsequent reactions such as N-alkylation, N-arylation, or amide coupling with the newly formed amine.
Caption: Pathway from the intermediate to N-substituted indoline derivatives.
The choice of deprotection reagent is critical and depends on the sensitivity of other functional groups in the molecule.[5]
| Reagent System | Conditions | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0 °C to RT | Highly effective but harsh. Can cleave other acid-labile groups (e.g., t-butyl esters). Volatile and corrosive.[2] |
| HCl in Dioxane or Ether | 4M solution, 0 °C to RT | Very common and efficient. Forms the hydrochloride salt. Less volatile than TFA.[6] |
| p-Toluenesulfonic Acid (TsOH) | TsOH·H₂O in DME, 40 °C | Milder, non-volatile acid. Useful for automated synthesis platforms.[2] |
| Oxalyl Chloride in Methanol | (COCl)₂ in MeOH, RT | Very mild conditions, tolerant of many acid-sensitive functionalities.[7][8] |
Protocol 2: N-Boc Deprotection using HCl in Dioxane
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid or oil is the hydrochloride salt of methyl indoline-2-carboxylate.
-
Senior Application Scientist's Note: It is crucial to remove all volatiles in vacuo. For subsequent steps that are not moisture-sensitive, the crude salt can often be used directly without further purification. If the free base is required, the salt can be dissolved in DCM and neutralized with a saturated aqueous solution of sodium bicarbonate, followed by extraction and drying of the organic layer.
-
Application B: Ester Hydrolysis for C2-Functionalization
Saponification of the methyl ester to the corresponding carboxylic acid provides a handle for amide bond formation, a cornerstone of drug discovery.[9][] This transformation is critical for creating peptide mimetics and introducing diverse side chains via coupling with various amines.
Caption: Pathway from the intermediate to indoline-2-carboxamides.
A significant advancement in this area is the use of enzymatic hydrolysis, which can resolve the racemic starting material into its constituent enantiomers, providing access to chirally pure building blocks.[1][4]
Protocol 3: Enantioselective Enzymatic Hydrolysis[1][4]
-
Reaction Setup: In a temperature-controlled vessel, suspend racemic this compound (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B, e.g., Chirazyme L-2).
-
Reaction Conditions: Heat the suspension to a temperature where the substrate melts or solubility is enhanced (e.g., 60 °C) and stir vigorously to ensure good mixing.
-
Monitoring and Termination: Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the hydrolyzed acid and the unreacted ester.
-
Workup and Separation: Cool the mixture and filter to remove the immobilized enzyme. Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (R)-ester. The aqueous layer can be further extracted to isolate the (S)-carboxylic acid product. The two enantiomers are then separated and purified.
-
Senior Application Scientist's Note: This chemo-enzymatic approach is exceptionally powerful for scalable synthesis, providing both enantiomers from a single racemic starting material. The (S)-acid is produced with >99.9% ee, while the unreacted (R)-ester is recovered with 99.6% ee.[1]
-
Protocol 4: Amide Coupling with N-Boc-indoline-2-carboxylic acid[9]
-
Activation: Dissolve N-Boc-indoline-2-carboxylic acid (1.0 eq, obtained from Protocol 3 or standard hydrolysis) in anhydrous DCM or DMF. Add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) and an additive like Hydroxybenzotriazole (HOBt, 1.5 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours until completion as monitored by TLC.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography.
Summary and Outlook
This compound is more than a simple chemical; it is an enabling tool for synthetic and medicinal chemists. Its robust protecting group strategy allows for precise and selective molecular construction. The protocols detailed herein—from fundamental deprotection and hydrolysis to advanced enantioselective transformations—provide a framework for its effective use. As the demand for structurally complex and stereochemically defined drug candidates continues to grow, the strategic application of such well-designed intermediates will remain a critical factor in the successful discovery and development of new medicines.[][11]
References
- Kurokawa, M., & Sugai, T. (2004). Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan.
- Kurokawa, M., & Sugai, T. (2004). Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Keio University.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Odoi, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Odoi, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
- Odoi, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.
- Doucet, H., & Santelli, M. (2007). Heck Arylations of Baylis-Hillman Adducts. ResearchGate.
- Cikotiene, I., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate.
- da Silva, L. H., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules.
- Zhang, Z-H., et al. (2018). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI.
- Henegar, K. E., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry.
- Conti, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry.
- Wang, D., et al. (2020). Copper-catalyzed remote C–H arylation of polycyclic aromatic hydrocarbons (PAHs). Beilstein Journal of Organic Chemistry.
- Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.
- ResearchGate. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol...
- da Silva, L. H., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. ResearchGate.
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- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the N-Boc Deprotection of 1,2-Indolinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity. Its application in protecting amine functionalities is widespread, particularly in peptide synthesis and the construction of complex nitrogen-containing heterocyclic scaffolds like indoline. However, the true utility of any protecting group lies in its efficient and clean removal. This guide provides an in-depth exploration of the experimental procedure for the N-Boc deprotection of 1,2-indolinedicarboxylate derivatives, offering not just a protocol, but a framework for understanding the critical parameters that govern the success of this pivotal transformation.
Theoretical Bedrock: The Chemistry of N-Boc Deprotection
The N-Boc group's lability under acidic conditions is the key to its utility. The deprotection mechanism is an acid-catalyzed elimination. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This initial protonation makes the carbamate more susceptible to cleavage. The subsequent step involves the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine. In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt.[1]
The choice of acid is a critical determinant of the reaction's success, particularly when dealing with sensitive substrates like indolines, which can be susceptible to side reactions under harsh acidic conditions.
Visualizing the Deprotection Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of a typical N-Boc deprotection experiment, from reaction setup to product isolation.
Caption: Experimental workflow for N-Boc deprotection.
Comparative Analysis of Deprotection Conditions
The choice of deprotection agent and conditions is paramount and depends on the substrate's sensitivity and the desired final product form (free amine vs. salt). Below is a comparative summary of common acidic conditions.
| Reagent | Typical Concentration & Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0 to Room Temp | 30 min - 4 h | Highly effective and volatile, simplifying removal.[2] Can be harsh; potential for side reactions with sensitive functional groups. |
| Hydrogen Chloride (HCl) | 4M in 1,4-Dioxane | 0 to Room Temp | 1 - 16 h | Milder than TFA for some substrates.[3] Anhydrous conditions are crucial to prevent hydrolysis of ester groups.[4] |
| Oxalyl Chloride/Methanol | 3 equivalents in Methanol | Room Temp | 1 - 4 h | A mild alternative, particularly for substrates with acid-labile groups.[5][6][7][8] |
Detailed Experimental Protocol: TFA-Mediated Deprotection
This protocol provides a robust and widely applicable method for the N-Boc deprotection of a model substrate, dimethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate.
Materials:
-
Dimethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
TLC chamber and UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve dimethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath and stir the solution for 5-10 minutes to cool.
-
Addition of TFA: While stirring, add trifluoroacetic acid (TFA) (5-10 equivalents, typically as a 20-50% solution in DCM) dropwise to the cooled solution. The addition should be slow to control any potential exotherm.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC). A typical eluent system is 30-50% ethyl acetate in hexanes. The deprotected product, being more polar, will have a lower Rf value than the starting material. Visualize the spots under a UV lamp. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
To obtain the free amine, carefully neutralize the residue by dissolving it in ethyl acetate and washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[4] Be cautious as CO₂ is evolved.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dimethyl indoline-2-carboxylate.
Trustworthiness Through Self-Validation: In-Process Controls
A robust protocol incorporates self-validating steps. The primary method for this is reaction monitoring .
-
Thin Layer Chromatography (TLC): This is a rapid and effective technique to qualitatively assess the progress of the reaction.[5] By co-spotting the reaction mixture with the starting material, one can visually track the disappearance of the starting material spot and the appearance of a new, more polar product spot. Staining with ninhydrin can be used to visualize the primary or secondary amine product, which will typically appear as a colored spot.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It allows for precise determination of the consumption of starting material and the formation of the product, ensuring the reaction has gone to completion.
Causality in Experimental Design: Why These Choices Matter
-
Choice of Acid: TFA is often favored due to its high volatility, which simplifies its removal during work-up.[2] However, for substrates with other acid-sensitive functional groups, a milder acid like HCl in dioxane may be preferable to avoid unwanted side reactions.[9][10]
-
Anhydrous Conditions: When using reagents like HCl in dioxane, it is crucial to use anhydrous solvents.[4] The presence of water can lead to the hydrolysis of the ester functionalities on the 1,2-indolinedicarboxylate, reducing the yield of the desired product.
-
Temperature Control: The initial addition of the acid at 0°C helps to control any potential exotherm and minimize the formation of byproducts. Allowing the reaction to proceed at room temperature is generally sufficient for complete deprotection without degrading the product.
-
Work-up Strategy: The choice between isolating the product as a salt or the free amine depends on the subsequent synthetic steps. If the amine is to be used immediately in a reaction that is compatible with the salt form, a simple evaporation of the solvent and excess acid may suffice.[4] However, if the free amine is required, a basic work-up is necessary.[4]
Conclusion
The N-Boc deprotection of 1,2-indolinedicarboxylate is a fundamental transformation that, when executed with a clear understanding of the underlying principles, is both high-yielding and reliable. By carefully selecting the reaction conditions, diligently monitoring the reaction progress, and employing the appropriate work-up procedure, researchers can confidently and efficiently access the desired indoline scaffold for further synthetic elaboration.
References
- Common Organic Chemistry. Boc Deprotection - HCl. [Link]
- ResearchGate. (n.d.). Indole N-Boc deprotection method development.
- Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
- George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
- George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Procopio, D., Siciliano, C., De Rose, R., Trombino, S., Cassano, R., & Di Gioia, M. L. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Semantic Scholar. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for Catalytic Reactions Involving 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Introduction: The Strategic Value of the Indoline Scaffold
The indoline nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of functional groups, making it a cornerstone in modern drug discovery. 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is a versatile building block within this class of compounds. The presence of two distinct ester functionalities and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for a wide range of selective chemical transformations. This guide provides detailed application notes and protocols for key catalytic reactions involving this substrate, with a focus on enabling researchers in organic synthesis and medicinal chemistry to harness its full synthetic potential.
The strategic placement of the N-Boc group is not merely for protection; it plays a crucial role in modulating the reactivity of the indoline ring system. It influences the electron density of the aromatic ring and can act as a directing group in certain C-H activation reactions, offering a handle for regioselective functionalization. The ester group at the C2 position introduces a chiral center, opening the door for diastereoselective transformations at the adjacent C3 position.
Rhodium-Catalyzed C7-Arylation via Directed C-H Activation
The direct functionalization of the C-H bonds of the indoline benzene ring is a formidable challenge due to the inherent reactivity of the C2 and C3 positions of the pyrroline ring. However, with the advent of directing group strategies, regioselective C-H activation at the C7 position has become an achievable and powerful transformation. The N-Boc group in this compound can facilitate this regioselectivity in the presence of a suitable rhodium catalyst.
Causality of Experimental Choices
The selection of a rhodium catalyst, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), is predicated on its ability to undergo oxidative addition with aryl halides and to coordinate with the directing group on the indoline nitrogen. The N-Boc group, while a weaker directing group than others like N-P(tBu)₂, can still favor the formation of a five-membered rhodacycle intermediate, positioning the catalyst for C-H activation at the C7 position. The use of a bulky, electron-rich phosphine ligand can enhance the catalytic activity. A strong base, such as LiOᵗBu, is essential to facilitate the deprotonation step in the C-H activation process. The choice of a high-boiling, non-polar solvent like m-xylene is to ensure the reaction can be conducted at the elevated temperatures often required for C-H activation.
Proposed Catalytic Cycle
Figure 1: Proposed catalytic cycle for Rh-catalyzed C7-arylation.
Protocol: Rhodium-Catalyzed C7-Arylation of this compound
Materials:
-
This compound
-
Aryl bromide
-
Wilkinson's catalyst (Rh(PPh₃)₃Cl)
-
Lithium tert-butoxide (LiOᵗBu)
-
Anhydrous m-xylene
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
To a 25 mL Schlenk tube, add this compound (0.20 mmol, 1.0 equiv), the desired aryl bromide (0.30 mmol, 1.5 equiv), Wilkinson's catalyst (11.1 mg, 0.012 mmol, 6.0 mol%), and LiOᵗBu (48.0 mg, 0.60 mmol, 3.0 equiv).
-
Seal the Schlenk tube and purge with argon for 10 minutes.
-
Add anhydrous m-xylene (1.0 mL) via syringe.
-
Stir the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C7-arylated product.
Expected Results and Scope
This protocol is expected to provide moderate to good yields of the C7-arylated indoline derivatives. The reaction should tolerate a range of functional groups on the aryl bromide, as summarized in the table below (yields are illustrative and based on similar reported reactions).[1][2]
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromobenzonitrile | C7-(4-cyanophenyl) derivative | 75-85 |
| 2 | 4-Bromoanisole | C7-(4-methoxyphenyl) derivative | 70-80 |
| 3 | 4-Bromotoluene | C7-(4-methylphenyl) derivative | 72-82 |
| 4 | 2-Bromopyridine | C7-(2-pyridyl) derivative | 60-70 |
Diastereoselective C3-Alkylation of the Indoline Core
The chiral center at the C2 position of this compound can be exploited to direct the stereoselective introduction of a substituent at the C3 position. This can be achieved through the formation of an enolate at C3, followed by reaction with an electrophile. The bulky N-Boc and C2-ester groups will sterically hinder one face of the molecule, leading to a diastereoselective alkylation.
Causality of Experimental Choices
The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the clean deprotonation at the C3 position to form the corresponding enolate. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and to enhance the diastereoselectivity. The electrophile, in this case, a Michael acceptor like an enone, is then added to the pre-formed enolate. The stereochemical outcome is dictated by the approach of the electrophile from the less sterically hindered face of the indoline enolate.
Reaction Workflow
Figure 2: Workflow for diastereoselective C3-alkylation.
Protocol: Diastereoselective C3-Alkylation with an Enone
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, argon-purged flask, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 mmol, 1.1 equiv) dropwise. Stir the solution at -78 °C for 1 hour.
-
Add a solution of the α,β-unsaturated ketone (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C3-alkylated indoline.
Iridium-Catalyzed Enantioselective N-Allylation (Derivative Synthesis)
The N-Boc group of this compound can be selectively removed to liberate the secondary amine, which can then undergo further catalytic functionalization. Iridium-catalyzed enantioselective N-allylation is a powerful method for the formation of chiral C-N bonds.[3][4] This transformation would yield a valuable chiral N-allyl indoline derivative.
Causality of Experimental Choices
The selective removal of the N-Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid) that leave the methyl ester intact. For the subsequent N-allylation, an iridium catalyst is chosen for its high regioselectivity and enantioselectivity in allylic amination reactions.[3][4] Chiral phosphoramidite ligands are often employed to induce high levels of stereocontrol. The use of a suitable base is required to deprotonate the indoline nitrogen, allowing it to act as a nucleophile.
Two-Step Synthetic Pathway
Sources
- 1. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Introduction: The Versatile Indoline Scaffold
The indoline-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry and drug discovery, serving as a core structural motif in a multitude of biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The subject of this guide, 1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate, is a versatile starting material, strategically equipped with orthogonal protecting groups that allow for selective chemical modifications at three key positions: the C3 carbon, the N1 nitrogen, and the C2 carboxyl group.
This document provides a detailed guide for researchers, chemists, and drug development professionals on the derivatization strategies for this valuable synthetic intermediate. We will explore the chemical logic behind selective functionalization at each position, providing field-proven protocols and explaining the causality behind experimental choices.
Chemical Reactivity and Strategic Considerations
The reactivity of this compound is governed by the interplay of its constituent functional groups. The N-Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the indoline nitrogen, yet it can be selectively removed under acidic conditions. The C2-methyl ester provides a handle for conversion to other functionalities, such as amides or carboxylic acids, via hydrolysis or aminolysis. The true synthetic utility of this molecule, however, lies in the reactivity of the C3 position. The protons at C3 are rendered acidic by the adjacent C2-ester and the N-Boc group, allowing for deprotonation to form a nucleophilic enolate, which can then be functionalized with a variety of electrophiles.
The strategic choice of which position to modify first is crucial and depends on the desired final product. The following sections will detail the protocols for derivatization at each of these key positions.
Part 1: C3-Position Functionalization via Enolate Chemistry
The C3 position of the indoline ring is the most common site for introducing molecular diversity. The generation of an enolate at this position opens up a vast array of synthetic possibilities, including alkylation and acylation.
Causality of Experimental Choices:
The choice of base is critical for the efficient and clean deprotonation at C3. A strong, non-nucleophilic base is required to irreversibly form the enolate and prevent side reactions such as hydrolysis of the ester groups. Lithium diisopropylamide (LDA) is an ideal choice due to its strong basicity and steric bulk, which minimizes nucleophilic attack at the carbonyl carbons. The reaction is typically carried out at low temperatures (-78 °C) to ensure the kinetic stability of the enolate and prevent decomposition.
Experimental Protocol: C3-Alkylation
This protocol describes a general procedure for the alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the indoline derivative to the pre-formed LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C3-alkylated product.
Data Presentation: Representative C3-Alkylation Reactions
| Electrophile | Product | Typical Yield |
| Methyl Iodide | 3-Methyl-1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate | 85-95% |
| Benzyl Bromide | 3-Benzyl-1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate | 80-90% |
| Allyl Bromide | 3-Allyl-1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate | 75-85% |
Visualization: C3-Alkylation Workflow
Caption: Selective deprotection pathways for the indoline scaffold.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex indoline derivatives. The strategic and selective manipulation of its functional groups at the C3, N1, and C2 positions allows for the generation of a wide array of molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to accelerate their drug discovery and development programs. The key to success lies in the careful selection of reagents and reaction conditions to achieve the desired chemo- and regioselectivity.
References
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link: Not Available]
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link: https://www.researchgate.net/publication/244465249_Simple_and_Selective_Removal_of_the_t-Butyloxycarbonyl_Boc_Protecting_Group_on_Indoles_Pyrroles_Indazoles_and_Carbolines]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08320a]
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link: https://www.mdpi.com/1420-3049/21/3/333]
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link: https://pubmed.ncbi.nlm.nih.gov/15373501/]
- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. [Link: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link: https://www.researchgate.net/publication/257218695_Deprotection_of_N-tert-Butoxycarbonyl_Boc_Groups_in_the_Presence_of_tert-Butyl_Esters]
- Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene. [Link: https://pubmed.ncbi.nlm.nih.gov/35043681/]
- Copper-catalyzed decarboxylative C3-acylation of free (N–H) indoles with α-oxocarboxylic acids. [Link: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c3ob42171f]
- Novel method for the synthesis of (2S)-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. [Link: https://patents.google.
- Copper-catalyzed decarboxylative C3-acylation of free (N-H) indoles with α-oxocarboxylic acids. [Link: https://pubmed.ncbi.nlm.nih.gov/24514028/]
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link: https://www.mdpi.com/2073-8994/12/7/1184]
- Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7794283/]
- Method to remove Boc in the presence of t-butylester. [Link: https://www.reddit.com/r/Chempros/comments/s45z5x/method_to_remove_boc_in_the_presence_of/]
- 6.
Application Note: A Scalable Synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate for Pharmaceutical Development
Abstract
This comprehensive application note provides a detailed guide for the scale-up synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a key building block in pharmaceutical chemistry. Two robust and scalable synthetic routes are presented, starting from the commercially available methyl 1H-indole-2-carboxylate. The primary transformation, the reduction of the indole to the indoline core, is addressed through two distinct methodologies: a green catalytic hydrogenation and a reliable sodium borohydride-mediated reduction. This document offers in-depth protocols, safety considerations for large-scale production, analytical quality control parameters, and a troubleshooting guide to facilitate a seamless transition from laboratory to pilot plant scale.
Introduction: The Significance of a Versatile Building Block
This compound, also known as N-Boc-2-carbomethoxyindoline, is a pivotal chiral synthon in the development of a wide array of pharmaceutical agents. Its rigid bicyclic structure and orthogonal protecting groups make it an ideal starting material for creating complex molecules with specific stereochemistry. Enantiomerically pure forms of this compound are crucial in the synthesis of diamines for asymmetric catalysis and are incorporated into numerous medicinally important compounds and natural products.[1]
The successful and efficient scale-up of the synthesis of this intermediate is a critical step in the drug development pipeline. This guide is designed for researchers, scientists, and drug development professionals, providing not just a set of instructions, but a thorough understanding of the underlying chemistry and the practical considerations for safe and efficient large-scale production.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing with the reduction of commercially available methyl 1H-indole-2-carboxylate to methyl 1,2-indolinedicarboxylate. This is followed by the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. This application note details two distinct and scalable methods for the initial reduction step, allowing for flexibility based on available equipment and project requirements.
DOT Script for Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Protocols for Scale-Up Synthesis
Starting Material: Methyl 1H-indole-2-carboxylate
This starting material is commercially available from numerous suppliers. For large-scale campaigns, it is recommended to secure a reliable source with consistent quality. Alternatively, it can be synthesized from indole-2-carboxylic acid via Fischer esterification.
Step 1: Reduction of Methyl 1H-indole-2-carboxylate
Catalytic hydrogenation is an environmentally benign and highly efficient method for the reduction of indoles.[2] However, careful control of reaction parameters is crucial to prevent over-reduction to octahydroindole and other byproducts.[2]
Protocol:
-
Reactor Preparation: A high-pressure hydrogenation reactor should be inspected for any damage, and pressure gauges and temperature probes must be verified for functionality. The reactor must be placed in a well-ventilated area, away from other chemicals and ignition sources.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the reactor with methyl 1H-indole-2-carboxylate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate. The reaction volume should not exceed two-thirds of the vessel's capacity.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%). The catalyst should be handled as a wet paste to minimize the risk of ignition.
-
Leak Testing: Seal the reactor and perform a leak test with nitrogen at the intended maximum reaction pressure.
-
Hydrogenation: Purge the reactor with nitrogen three times before introducing hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and begin agitation. The reaction is typically run at room temperature to 50°C.
-
Monitoring the Reaction: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, purge the reactor with nitrogen to remove all hydrogen. The catalyst must be filtered carefully, preferably through a pad of Celite, while keeping it wet to prevent ignition.[3] The filtrate is then concentrated under reduced pressure to yield crude methyl 1,2-indolinedicarboxylate.
Sodium borohydride in the presence of a carboxylic acid provides an alternative method for indole reduction.[4] This method avoids the need for specialized high-pressure equipment but requires careful handling of sodium borohydride, which is water-reactive.[5]
Protocol:
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as THF.
-
Acid Addition: Cool the solution to 0-5°C and slowly add trifluoroacetic acid (TFA) or acetic acid (2-3 eq).
-
Sodium Borohydride Addition: Slowly add sodium borohydride (NaBH4) (2-4 eq) portion-wise, maintaining the internal temperature below 10°C. The reaction is exothermic and generates hydrogen gas, so adequate ventilation and cooling are essential.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0-5°C.
-
Work-up: Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 1,2-indolinedicarboxylate.
Step 2: N-Boc Protection
The N-Boc protection of the resulting indoline is a standard procedure, but on a large scale, careful control of the addition of di-tert-butyl dicarbonate ((Boc)2O) is necessary to manage the exotherm.[6]
Protocol:
-
Reaction Setup: Dissolve the crude methyl 1,2-indolinedicarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.
-
Base Addition: Add a base such as triethylamine (TEA) (1.2-1.5 eq) or 4-(dimethylamino)pyridine (DMAP) (catalytic amount).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.3 eq) in the reaction solvent, maintaining the temperature between 20-25°C.
-
Reaction: Stir the reaction mixture at room temperature until complete consumption of the starting material is observed by HPLC.
-
Work-up: Wash the reaction mixture with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white to off-white solid.
Quantitative Data and Specifications
| Parameter | Starting Material (Methyl 1H-indole-2-carboxylate) | Intermediate (Methyl 1,2-indolinedicarboxylate) | Final Product (this compound) |
| Appearance | White to off-white solid | Colorless to pale yellow oil/solid | White to off-white crystalline solid |
| Purity (HPLC) | ≥ 98.0% | ≥ 95.0% (crude) | ≥ 99.0% |
| Typical Yield | N/A | 85-95% (Hydrogenation), 75-85% (NaBH4) | 90-98% |
| Melting Point | N/A | N/A | ~75-79 °C |
| Molecular Weight | 175.18 g/mol | 177.20 g/mol | 277.32 g/mol [7] |
Safety Considerations for Scale-Up
-
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated area with appropriate electrical grounding.
-
Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite flammable solvents. Always handle the catalyst as a wet paste and never allow it to dry, especially after the reaction.[3]
-
-
Sodium Borohydride Reduction:
-
Sodium Borohydride: Reacts violently with water and acids to produce flammable hydrogen gas.[5] Additions should be slow and controlled with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, when handling these reagents.[5]
-
-
Di-tert-butyl dicarbonate ((Boc)2O):
-
This reagent is a lachrymator and should be handled in a fume hood. It is also moisture-sensitive.[8]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reduction (Hydrogenation) | Inactive catalyst, insufficient hydrogen pressure, catalyst poisoning. | Use fresh catalyst, increase hydrogen pressure, ensure starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Over-reduction to Octahydroindole | Reaction time too long, temperature too high. | Carefully monitor the reaction by HPLC and stop it once the starting material is consumed. Reduce reaction temperature. |
| Incomplete Reduction (NaBH4) | Insufficient reagent, deactivation of NaBH4 by moisture. | Use a larger excess of NaBH4, ensure anhydrous conditions. |
| Low Yield in Boc Protection | Incomplete reaction, loss during work-up. | Ensure sufficient base is used, optimize extraction and crystallization procedures. |
| Formation of Side Products in Boc Protection | Reaction of (Boc)2O with other nucleophiles. | Control the stoichiometry of (Boc)2O and ensure the reaction is run at the recommended temperature. |
Conclusion
The scale-up synthesis of this compound is a well-defined process that can be achieved with high yield and purity through careful selection of the reduction methodology and adherence to strict safety protocols. Both catalytic hydrogenation and sodium borohydride reduction offer viable pathways, with the choice depending on available infrastructure and specific process safety requirements. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers and drug development professionals can confidently and efficiently produce this critical pharmaceutical intermediate on a larger scale.
References
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.).
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Sodium borohydride - Standard Operating Procedure. (2012). University of California.
- Hydrogenation SOP. (n.d.). University of Rochester.
- Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. (2004). Bulletin of the Chemical Society of Japan.
- Safety Data Sheet: Di-tert-butyl dicarbon
- HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
- Di-tert-butyl Dicarbonate [Boc-reagent for Amino Acid]. (2018). TCI AMERICA - Spectrum Chemical.
- Safety Data Sheet: Di-tert-butyl dicarbon
- •BOC-Anhydride CAS No 24424-99-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
- Indole-2-carboxylic acid. (n.d.). Sigma-Aldrich.
- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. (1974). Journal of the American Chemical Society.
- Reactions that Work: Boc Protection. (2012). Chemtips - WordPress.com.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis.
- Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (n.d.). Indian Academy of Sciences.
- Synthesis of methyl 1-methyl-1H-indole-2-carboxyl
- Methyl indoline-2-carboxylate, N-BOC protected. (n.d.). CymitQuimica.
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
analytical methods for 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
An Application Note on Analytical Methodologies for 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization, purity assessment, and quantification of this compound. This synthetic intermediate is crucial in various organic synthesis pathways, and robust analytical methods are paramount for ensuring its quality and identity. This guide details protocols for High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system.
Introduction
This compound is a heterocyclic compound featuring a protected indoline core. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The precise analytical characterization of this compound is critical to ensure the integrity of subsequent synthetic steps and the quality of the final product. This application note provides detailed protocols for orthogonal analytical techniques to ensure comprehensive characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value |
| Chemical Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 g/mol |
| Structure | Indoline core with a Boc group at position 1 and a methyl ester at position 2. |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, dichloromethane, and ethyl acetate. Sparingly soluble in water. |
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
HPLC is the primary technique for assessing the purity and quantifying the assay of this compound. A reversed-phase method is most suitable due to the compound's moderate polarity.
Rationale for Method Design
-
Reversed-Phase Chromatography: The molecule has significant non-polar character due to the tert-butyl group and the aromatic ring, making it well-suited for retention on a C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure elution of the main compound and any potential impurities with a wide range of polarities. A buffer is not strictly necessary unless pH control is needed to improve peak shape.
-
UV Detection: The indoline ring system contains a chromophore that absorbs UV light, allowing for sensitive detection. The UV maximum is typically around 254 nm.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | 0-5 min: 50% B, 5-20 min: 50% to 95% B, 20-25 min: 95% B, 25.1-30 min: 50% B |
Data Analysis
-
Purity: Determine the area percent of the main peak relative to the total area of all peaks.
-
Assay: Quantify against a reference standard of known purity using a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful tool for confirming the identity of this compound by providing molecular weight information and fragmentation patterns.
Rationale for Method Design
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion.
-
Positive Ion Mode: The presence of the nitrogen atom allows for easy protonation to form the [M+H]⁺ ion.
-
Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion provides structural information. N-Boc protected compounds are known to exhibit characteristic losses of isobutylene (56 Da) and carbon dioxide (44 Da).[1][2]
Experimental Protocol
Instrumentation:
-
LC-MS system with an ESI source and a quadrupole or ion trap mass analyzer.
LC Conditions:
-
Use the same HPLC method as described in Section 3.2.
MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Scan Range | m/z 50-500 |
Expected Mass Spectra
-
Parent Ion: [M+H]⁺ at m/z 278.3
-
Adducts: Potential for [M+Na]⁺ at m/z 300.3
-
Key Fragment Ions (MS/MS of m/z 278.3):
-
m/z 222.2: Loss of isobutylene (-C₄H₈)
-
m/z 178.2: Loss of the entire Boc group (-C₅H₉O₂)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of volatile and semi-volatile impurities. However, caution is necessary due to the thermal lability of the Boc group.
Rationale for Method Design
-
Thermal Stability: The Boc group can undergo pyrolysis at elevated injector temperatures, potentially leading to the formation of byproducts and inaccurate results.[3] Therefore, a lower injector temperature and a split injection mode are recommended to minimize residence time in the hot inlet.
-
Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good general-purpose separation.
Experimental Protocol
Instrumentation:
-
GC-MS system with a split/splitless injector and a quadrupole mass analyzer.
Materials:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate to a concentration of 1 mg/mL.
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 220 °C (to minimize pyrolysis) |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for the structural elucidation and confirmation of this compound.
Rationale for Spectral Interpretation
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The characteristic signals for the tert-butyl group, methyl ester, and the protons on the indoline ring are expected.
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbons of the Boc group and the methyl ester will have distinct chemical shifts.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
¹H NMR:
-
~7.2-7.8 ppm: Multiplets, aromatic protons of the indoline ring.
-
~5.0-5.5 ppm: Doublet of doublets, proton at C2.
-
~3.7 ppm: Singlet, 3H, methyl ester protons.
-
~3.0-3.5 ppm: Multiplets, 2H, protons at C3.
-
~1.5 ppm: Singlet, 9H, tert-butyl protons.
¹³C NMR:
-
~172 ppm: Carbonyl carbon of the methyl ester.
-
~152 ppm: Carbonyl carbon of the Boc group.
-
~120-140 ppm: Aromatic carbons.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~60 ppm: Carbon at C2.
-
~52 ppm: Methyl carbon of the ester.
-
~30 ppm: Carbon at C3.
-
~28 ppm: Methyl carbons of the tert-butyl group.
Visualization of Analytical Workflows
Caption: Workflow for the comprehensive analysis of this compound.
References
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749).
- Supporting Information for [Article Title]. (n.d.).
- Guccione, S., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed.
- Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. (n.d.). ResearchGate.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (n.d.). PMC.
- El-anssary, A., et al. (2021). Bioactivities, physicochemical parameters and GC/MS profiling of the fixed oil of Cucumis melo L seeds. Journal of Herbmed Pharmacology.
- Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. (2022). PMC.
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine. (n.d.). Organic Syntheses.
- GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constitu. (2023). [Journal Name].
- Nazifi, E., et al. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. Records of Natural Products.
- Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt. (2020). Records of Pharmaceutical and Biomedical Sciences.
- Yoshifuji, M., et al. (n.d.). Intensive NMR Study of 1-t-Butyl-3-methyl-2,4-bis(2,4,6-tri-t-butylphenyl)-1,3-diphosphacyclobutane-2,4-diyl. ResearchGate.
- Long, H., et al. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. ResearchGate.
- Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. (n.d.). ResearchGate.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology.
Sources
- 1. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Efficiency Chiral Resolution of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate via Enzymatic Kinetic Resolution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomers of 1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate are critical chiral building blocks in the synthesis of various pharmacologically active molecules. Access to enantiomerically pure forms of this intermediate is paramount for developing stereospecific drugs and understanding structure-activity relationships (SAR). This application note presents a detailed, robust, and scalable protocol for the chiral resolution of racemic this compound. The core methodology is based on enzymatic kinetic resolution (EKR), a highly efficient and selective technique that leverages the stereopreference of lipases.[1][2] We provide a comprehensive guide covering the enzymatic hydrolysis protocol, separation of the resulting products, and a validated chiral High-Performance Liquid Chromatography (HPLC) method for the precise determination of enantiomeric excess (e.e.).
Introduction and Principle of Method
Chiral molecules often exhibit significantly different pharmacological, toxicological, and metabolic properties between their enantiomers. Consequently, regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs. The target compound, this compound, possesses a stereocenter at the C2 position, making its resolution a key step in many synthetic pathways.
This guide focuses on Enzymatic Kinetic Resolution (EKR), a cornerstone of modern green chemistry. The principle relies on the ability of a chiral catalyst—in this case, an enzyme—to react at a different rate with each enantiomer of a racemic mixture. We employ a lipase to selectively hydrolyze the methyl ester of one enantiomer of the starting material, converting it into a carboxylic acid. The other enantiomer remains largely unreacted.
This process results in a mixture of two chemically distinct compounds:
-
Unreacted Diester: One enantiomer of the starting material (e.g., the R-enantiomer).
-
Mono-acid: The hydrolyzed product of the other enantiomer (e.g., the S-enantiomer).
The significant difference in polarity and acidity between the unreacted diester and the newly formed mono-acid allows for their straightforward separation using standard chemical extraction or chromatography techniques. The success of the resolution is then quantified using chiral HPLC.
Figure 2: Workflow for the analytical validation of chiral resolution using HPLC. The process involves sample preparation, injection and separation on a chiral column, and subsequent data analysis to determine enantiomeric excess.
Conclusion
This application note provides a robust and scientifically grounded framework for the chiral resolution of this compound. By employing lipase-catalyzed kinetic resolution, researchers can obtain both enantiomers in high purity. The detailed protocols for the enzymatic reaction, product separation, and chiral HPLC analysis constitute a self-validating system, ensuring reliable and reproducible results. This method is not only efficient but also aligns with the principles of green chemistry, offering a valuable tool for professionals in pharmaceutical research and development.
References
- Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098–8109. [Link]
- Gazzola, S., et al. (2004). Use of tert-butylbenzoylated tartardiamide chiral stationary phase for the enantiomeric resolution of acidic compounds by nano-liquid chromatography.
- Abderrazak, F. B., et al. (2022). Enantioselective separation techniques in forensic analysis and clinical toxicology. Trends in Analytical Chemistry, 157, 116773. [Link]
- Štefane, B., & Požgan, F. (2019). Application of Biotechnology and Chiral Technology Methods in the Production of Ectoine Enantiomers. Molecules, 24(18), 3352. [Link]
- Gao, Y., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)
- ResearchGate. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
- El-Ghannam, A. (2012). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
- PubMed. (2011). Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes.
Sources
The Strategic Utility of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Indoline Scaffold as a Privileged Motif in Drug Discovery
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with a wide array of biological targets. This has led to the development of indoline-based drugs for treating a diverse range of diseases, including cancer, hypertension, and migraines.[2] Within this important class of heterocyclic compounds, 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role as a strategic intermediate in the construction of bioactive molecules. Detailed protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties and Structural Features
A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >97% | [1] |
The key structural features of this molecule are the N-Boc protecting group and the C2-methyl ester. The tert-butyloxycarbonyl (Boc) group provides robust protection of the indoline nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.[3] The methyl ester at the C2 position offers a handle for various chemical transformations, including hydrolysis, amidation, and reduction.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be efficiently achieved from commercially available indoline-2-carboxylic acid through a two-step sequence involving N-Boc protection followed by esterification.
Workflow for the Synthesis of this compound
Caption: Synthetic route from indoline-2-carboxylic acid.
Protocol 1: N-Boc Protection of Indoline-2-carboxylic Acid
This protocol describes the protection of the nitrogen atom of indoline-2-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Indoline-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve indoline-2-carboxylic acid (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add TEA or DIPEA (3.0 equiv) to the solution and stir at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.[3]
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-indoline-2-carboxylic acid.
Protocol 2: Methyl Esterification of N-Boc-indoline-2-carboxylic Acid
This protocol details the conversion of the carboxylic acid to a methyl ester.
Materials:
-
N-Boc-indoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-Boc-indoline-2-carboxylic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 equiv) dropwise to the stirred mixture.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in the Synthesis of Bioactive Molecules
This compound is a strategic starting material for the synthesis of a variety of medicinally relevant compounds. Its utility stems from the orthogonal reactivity of the N-Boc and C2-ester functionalities, allowing for selective manipulation and diversification.
General Reactivity and Derivatization Pathways
Caption: Key transformations of the title compound.
Application in the Synthesis of Antiviral Agents
The indoline scaffold is a key component in a number of antiviral agents. While a direct synthesis of a marketed drug from the title compound is not prominently featured in the literature, its utility can be exemplified through the synthesis of novel indole-2-carboxylate derivatives with demonstrated antiviral activity. For instance, a series of novel indole-2-carboxylate derivatives have been synthesized and shown to exhibit potent broad-spectrum antiviral activities, including against influenza A virus.[5] The general synthetic strategy often involves the manipulation of the indole core, for which this compound serves as an excellent starting point after dehydrogenation to the corresponding indole.
Application in the Development of Anticancer Agents
The indole nucleus is a common feature in many anticancer agents, including the Vinca alkaloids.[6] While the direct synthesis of complex natural products like vinblastine from this specific starting material is a multi-step endeavor, it serves as a valuable building block for the synthesis of simpler indole-2-carboxamide analogues that have shown potent cytotoxic and antiproliferative activities against various cancer cell lines.[2] For example, N-(1-adamantyl)-indole-2-carboxamide derivatives have been identified as potent inhibitors of the viability of pediatric glioblastoma cells.[2] The synthesis of such compounds can be envisioned starting from this compound, involving dehydrogenation, ester hydrolysis, and subsequent amide coupling.
Application in the Synthesis of Anti-inflammatory Drugs
Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) that features an indole core.[7] While the classical synthesis of Indomethacin follows a different route,[5] this compound can be utilized for the synthesis of novel Indomethacin analogues and other indole-based anti-inflammatory agents.[7] The N-Boc group allows for selective modification at other positions of the indoline ring before its removal and subsequent N-acylation to introduce functionalities analogous to the p-chlorobenzoyl group of Indomethacin.
Protocols for Key Chemical Transformations
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the indoline nitrogen for further functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM.
-
Add TFA (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl indoline-2-carboxylate.
Protocol 4: Ester Hydrolysis
This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-indoline-2-carboxylic acid.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its protecting group and ester functionality provide a robust platform for the construction of a wide range of complex, biologically active molecules. The protocols detailed in this guide offer practical and reproducible methods for the synthesis and manipulation of this key intermediate, empowering researchers to accelerate their drug discovery and development programs. The indoline scaffold continues to be a rich source of therapeutic innovation, and the strategic application of well-designed building blocks like this compound will undoubtedly fuel future discoveries.
References
- HETEROCYCLES, VOL. 51, NO. 12, 1999 2825. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]
- Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed. [Link]
- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC - PubMed Central. [Link]
- LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]
- Attempted Synthesis of Vinca Alkaloids Condensed with Three-Membered Rings - NIH. [Link]
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. [Link]
- Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Deriv
- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC - NIH. [Link]
- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed. [Link]
- (PDF) Synthesis of tert-butyl (substituted benzamido)
- Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - MDPI. [Link]
- Synthesis and in vitro antiviral activity of 1-substituted 2-chloro- and 2-methoxyindole-3-carboxaldehyde thiosemicarbazones - PubMed. [Link]
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
- Synthesis and anticancer evaluation of tri-n-butyltin complexes featuring azomethine- and diazenyl-functionalized benzoates with peripheral fluorine against MDA-MB-231 breast cancer cells - PubMed. [Link]
- Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)
- Synthesis and Antiviral Activities of Neoechinulin B and Its Deriv
- Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing). [Link]
- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI. [Link]
- Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflamm
- Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Reaction of 8-arenesulfonyloxy-2-methylquinolines with 4,6-di(tert-butyl)
- Chemoenzymatic Synthesis of Both Enantiomers of 2-tert-Butyl-2-methyl-1,3-benzodioxole-4-carboxylic (TBMB)
Sources
- 1. Methyl indoline-2-carboxylate, N-BOC protected [cymitquimica.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Elucidating the Mechanism of Action of Novel 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate Derivatives
An Application Guide for Researchers
Abstract: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This application note presents a systematic, protocol-driven framework for characterizing the mechanism of action (MoA) of a novel chemical series: 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate derivatives. We hypothesize a potential anti-inflammatory role for this class of compounds, based on the activities of related heterocyclic molecules, and provide a comprehensive suite of protocols to investigate this hypothesis. This guide will take researchers from initial phenotypic screening and target identification to detailed validation of the molecular signaling pathway, enabling a thorough characterization of these promising new chemical entities.
Introduction: The Promise of the Indoline Scaffold
Indole and its reduced form, indoline, are core structural motifs found in a vast array of bioactive natural products and synthetic pharmaceuticals. Derivatives of these scaffolds have been reported to possess a wide spectrum of biological activities, including anti-proliferative, anti-inflammatory, and antimicrobial properties[1][2][3][4]. The unique steric and electronic properties of the this compound core suggest it is a promising starting point for the development of novel therapeutic agents.
However, the synthesis of a novel compound is merely the first step in a long journey of drug discovery. A critical subsequent stage is the elucidation of its mechanism of action (MoA). Understanding how a molecule exerts its effects at a molecular and cellular level is paramount for optimizing its efficacy, predicting potential side effects, and establishing a clear path for clinical development.
This guide provides a robust, multi-phase experimental workflow designed to systematically uncover the MoA of a novel this compound derivative, which we will refer to as "Indoline-D1" for the purpose of this document. We will operate under the working hypothesis that Indoline-D1 possesses anti-inflammatory properties.
Hypothetical Mechanism of Action: Targeting Intracellular Inflammatory Signaling
Many anti-inflammatory agents function by inhibiting key nodes in pro-inflammatory signaling cascades. A central pathway implicated in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). In response to stimuli like bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This frees NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2[2].
We hypothesize that Indoline-D1 may exert its anti-inflammatory effects by inhibiting a key kinase, such as IKK, within this pathway. The following diagram illustrates this proposed mechanism.
Caption: Hypothetical inhibition of the NF-κB pathway by Indoline-D1.
Phase 1: Initial Phenotypic Screening for Anti-Inflammatory Activity
The first step is to validate the hypothesized biological effect in a relevant cellular model. We will use a classic assay to measure the suppression of cytokine release from macrophages stimulated with LPS[2].
Protocol 3.1: Cytokine Release Inhibition Assay in RAW264.7 Macrophages
Objective: To determine if Indoline-D1 can inhibit the release of TNF-α and IL-6 from LPS-stimulated murine macrophages.
Materials:
-
RAW264.7 cells (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Indoline-D1 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or similar cell viability reagent
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Indoline-D1 in culture media. The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of Indoline-D1. Include "vehicle control" wells (DMSO only). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated control" wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Viability Assay: Assess cell viability in the remaining cells using an MTT assay to rule out cytotoxicity as the cause of reduced cytokine levels.
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of Indoline-D1 relative to the vehicle-treated, LPS-stimulated control. Plot the data and determine the IC₅₀ value (the concentration that causes 50% inhibition).
Phase 2: Target Identification and Validation
If Indoline-D1 shows significant anti-inflammatory activity, the next phase is to identify its direct molecular target. This involves a combination of unbiased discovery methods and focused validation assays.
Protocol 4.1: Biophysical Confirmation of Direct Binding via Surface Plasmon Resonance (SPR)
Objective: To confirm a direct, specific interaction between Indoline-D1 and a putative target protein (e.g., IKKβ) and to quantify the binding kinetics. SPR is a powerful biophysical technique for studying molecular interactions in real-time[5][6].
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified IKKβ protein
-
Indoline-D1
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Target Immobilization: Immobilize the purified IKKβ protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Aim for a density that will yield a response of ~100-200 RU upon analyte binding. Use one flow cell as a reference (activated and blocked without protein).
-
Analyte Injection: Prepare a series of concentrations of Indoline-D1 in running buffer.
-
Binding Measurement: Inject the Indoline-D1 solutions over the reference and target flow cells at a constant flow rate. Monitor the change in response units (RU).
-
Dissociation: After the association phase, inject running buffer to monitor the dissociation of the compound from the target.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.
-
Data Analysis: Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).
Protocol 4.2: Biochemical Target Validation - In Vitro Kinase Assay
Objective: To determine if Indoline-D1 directly inhibits the enzymatic activity of its putative target, IKKβ. Enzyme assays are fundamental tools in drug discovery for quantifying molecular modulation[7][8].
Materials:
-
Recombinant active IKKβ enzyme
-
IKK-specific substrate peptide (e.g., a peptide derived from IκBα)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™-type assays)
-
Kinase reaction buffer
-
Indoline-D1
-
Phosphocellulose paper or ADP-Glo™ detection reagents
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the IKKβ substrate peptide, and varying concentrations of Indoline-D1.
-
Enzyme Addition: Add the IKKβ enzyme to each well to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Signal Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add reagents that deplete remaining ATP and then convert the ADP produced into a luminescent signal, measured by a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Indoline-D1 relative to a vehicle control. Determine the IC₅₀ value.
Phase 3: Elucidating the Cellular Signaling Pathway
The final phase connects the direct target engagement with the observed cellular phenotype by examining the compound's effect on the downstream signaling cascade.
Caption: Experimental workflow for MoA elucidation.
Protocol 5.1: Western Blot Analysis of NF-κB Pathway Activation
Objective: To measure the effect of Indoline-D1 on the phosphorylation of IκBα and the p65 subunit of NF-κB in LPS-stimulated cells.
Materials:
-
RAW264.7 cells and culture reagents
-
Indoline-D1 and LPS
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat with Indoline-D1 for 1 hour, then stimulate with LPS (100 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Data Summary and Interpretation
A successful investigation will yield a cohesive set of data that validates the proposed mechanism of action. The results should be summarized for clear interpretation.
| Assay Type | Parameter Measured | Hypothetical Result for Indoline-D1 | Interpretation |
| Phenotypic Screen | |||
| Cytokine Release | IC₅₀ (TNF-α) | 1.2 µM | Potent inhibitor of pro-inflammatory cytokine production. |
| Cytokine Release | IC₅₀ (IL-6) | 2.5 µM | Consistent anti-inflammatory effect. |
| Target Validation | |||
| SPR Binding Assay | Kₗ (Binding to IKKβ) | 250 nM | Direct, high-affinity binding to the putative target protein. |
| In Vitro Kinase Assay | IC₅₀ (IKKβ inhibition) | 450 nM | Direct inhibition of the target's enzymatic activity. |
| Cellular MOA | |||
| Western Blot | P-IκBα Inhibition | Dose-dependent decrease | On-target effect confirmed in a cellular context. |
| Western Blot | P-p65 Inhibition | Dose-dependent decrease | Downstream signaling from the target is effectively blocked. |
References
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process.
- NCATS NIH. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube.
- Ghobish, S. A., et al. (n.d.). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. National Institutes of Health.
- Ye, X., et al. (2014, October 13). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed.
- Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?
- Faria, J. V., et al. (2017, November 1). Recently reported biological activities of pyrazole compounds. PubMed.
- Chen, Y. L., et al. (2016, January 27). Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. PubMed.
- Hsieh, T. H., et al. (n.d.). Discovery of Indeno[1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents. National Institutes of Health.
- Sławiński, J., et al. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI.
- Kim, D. J., et al. (2000, December 18). Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems. PubMed.
Sources
- 1. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Welcome to the technical support center for the synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this common yet often challenging synthetic transformation. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your reaction for higher yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence: N-protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid at the 2-position. While seemingly straightforward, this synthesis is prone to several pitfalls that can lead to low yields, incomplete reactions, and difficult purification. This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Part 1: N-Boc Protection of Methyl Indoline-2-carboxylate
This is often the preferred route due to the commercial availability of methyl indoline-2-carboxylate.
Question 1: My N-Boc protection of methyl indoline-2-carboxylate is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-Boc protection step are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The indoline nitrogen is a relatively weak nucleophile, which can lead to sluggish or incomplete reactions.[1]
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If starting material persists, consider extending the reaction time. Gentle heating (e.g., to 40-50 °C) can also be beneficial, but be cautious of potential side reactions.
-
Optimize Base: While the reaction can proceed without a base, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can enhance the nucleophilicity of the indoline nitrogen by deprotonating it.[2][3] Use of 4-dimethylaminopyridine (DMAP) as a catalyst can also accelerate the reaction.
-
-
-
Reagent Quality:
-
Solution: Ensure your di-tert-butyl dicarbonate (Boc₂O) is fresh, as it can degrade over time, especially with exposure to moisture. Use anhydrous solvents to prevent hydrolysis of the Boc anhydride.
-
-
Steric Hindrance: The bulky tert-butyl group can present steric challenges, slowing down the reaction.
-
Solution: While you cannot change the steric bulk of the Boc group, optimizing the reaction conditions as mentioned above (temperature, base) can help overcome this hurdle.
-
Question 2: I am observing multiple spots on my TLC plate after the N-Boc protection reaction. What are the possible side products?
Answer:
The formation of multiple products indicates the presence of side reactions. Common culprits include:
-
Di-Boc Protected Product: In some cases, over-reaction can lead to the formation of a di-Boc product, although this is less common for secondary amines like indoline.
-
Unreacted Starting Material: As discussed, incomplete reaction is a frequent issue.
-
Degradation Products: If the reaction is heated too aggressively or for an extended period, degradation of the starting material or product can occur.
Solution:
-
Careful Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O to ensure complete conversion of the starting material without promoting side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress to determine the optimal reaction time and avoid prolonged heating.
-
Purification: Flash column chromatography is typically effective for separating the desired product from impurities. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point.
Part 2: Esterification of N-Boc-indoline-2-carboxylic acid
This route is chosen when starting with N-Boc-indoline-2-carboxylic acid.
Question 3: My esterification of N-Boc-indoline-2-carboxylic acid is not going to completion. What are my options?
Answer:
Esterification of N-Boc-indoline-2-carboxylic acid can be challenging. Here are several effective methods and troubleshooting tips:
-
Fischer Esterification (Acid-Catalyzed):
-
Challenge: The Boc group is acid-labile and can be cleaved under the strongly acidic conditions of a traditional Fischer esterification.[4]
-
Solution: If using this method, employ milder acidic conditions, such as a catalytic amount of sulfuric acid or p-toluenesulfonic acid in methanol, and carefully monitor the reaction at room temperature or with gentle heating to minimize Boc deprotection.
-
-
Using Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane):
-
Advantage: These reagents react rapidly and cleanly with carboxylic acids to form methyl esters under mild conditions.[5][6] TMS-diazomethane is a safer alternative to the highly toxic and explosive diazomethane.[7]
-
Procedure: Dissolve the N-Boc-indoline-2-carboxylic acid in a mixture of a non-protic solvent like diethyl ether or THF and methanol. Add the TMS-diazomethane solution dropwise at 0 °C. The reaction is usually complete within a few hours.
-
Troubleshooting: Ensure anhydrous conditions, as water can react with these reagents. The reaction with TMS-diazomethane is generally slower than with diazomethane.[7]
-
-
Using Alkyl Halides with a Base:
-
Procedure: Deprotonate the carboxylic acid with a non-nucleophilic base like cesium carbonate or DBU in a polar aprotic solvent like DMF, followed by the addition of methyl iodide or dimethyl sulfate.
-
Troubleshooting: This method can sometimes lead to N-alkylation as a side reaction, although the Boc-protected nitrogen is less nucleophilic. Ensure complete deprotonation of the carboxylic acid before adding the alkylating agent.
-
Question 4: I am concerned about racemization at the C2 position during esterification. How can I minimize this?
Answer:
Racemization is a valid concern, especially if the C2 stereocenter is crucial for your application.
-
Mild Conditions: The key to preventing racemization is to use mild reaction conditions. Esterification with TMS-diazomethane at low temperatures is generally considered to be a racemization-free method.[6]
-
Avoid Strong Bases: Strong bases can deprotonate the C2 position, leading to racemization. If using a base-mediated esterification, opt for milder bases like cesium carbonate.
Experimental Protocols
Protocol 1: N-Boc Protection of Methyl Indoline-2-carboxylate
This protocol provides a reliable starting point for the N-Boc protection.
| Parameter | Recommended Condition |
| Reagents | |
| Methyl indoline-2-carboxylate | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 eq |
| Triethylamine (TEA) | 1.5 eq |
| 4-Dimethylaminopyridine (DMAP) | 0.1 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours (monitor by TLC) |
Step-by-Step Procedure:
-
Dissolve methyl indoline-2-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA, followed by a catalytic amount of DMAP.
-
Add Boc₂O portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Esterification of N-Boc-indoline-2-carboxylic acid with TMS-diazomethane
This protocol is recommended for a mild and efficient methyl esterification.
| Parameter | Recommended Condition |
| Reagents | |
| N-Boc-indoline-2-carboxylic acid | 1.0 eq |
| TMS-diazomethane (2.0 M in hexanes) | 1.2 eq |
| Solvent | Anhydrous THF/Methanol (4:1) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours (monitor by TLC) |
Step-by-Step Procedure:
-
Dissolve N-Boc-indoline-2-carboxylic acid in a mixture of anhydrous THF and methanol in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add TMS-diazomethane solution dropwise. You will observe gas evolution (N₂).
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by flash column chromatography.
Visualizing the Chemistry
Reaction Mechanisms
Troubleshooting Workflow
References
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development. [Link]
- Master Organic Chemistry. (n.d.).
- Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- Sigma-Aldrich. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
- Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez Del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane.
- Wentzel Lab. (2021, April 8). Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. [Video]. YouTube. [Link]
- Amoo, T. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563–24572.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- ResearchGate. (2025, August 7). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]
- HETEROCYCLES, Vol. 51, No. 12, 1999.
- The Royal Society of Chemistry. (2014, November 30).
- Scribd. (n.d.).
- A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]
- ResearchGate. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- ResearchGate. (n.d.). Synthesis of 1-tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)
- Kurokawa, M., & Sugai, T. (2004). Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan, 77(6), 1021–1025.
- SIELC Technologies. (n.d.).
- Carpino, L. A., & Crowley, P. J. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
- Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., ... & Angelici, G. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality.
- Google Patents. (n.d.). WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s).
- Google Patents. (n.d.).
Sources
- 1. scribd.com [scribd.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Technical Support Center: Purification of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Welcome to the technical support center for the purification of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate (CAS 186704-03-0). This guide is designed for researchers, scientists, and professionals in drug development who are working with this N-Boc protected indoline ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Introduction to the Purification Challenges
This compound is a key building block in synthetic organic chemistry. Its purification is critical as impurities can significantly impact the outcome of subsequent reactions. The most common synthetic route to this compound is the hydrogenation of its corresponding indole, 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate. This seemingly straightforward conversion can introduce specific impurities that require targeted purification strategies.
The primary challenges in purifying this compound often revolve around:
-
Removal of the unreacted starting indole: The starting material and the product have similar molecular weights and polarities, which can make separation challenging.
-
Elimination of side-products from the hydrogenation reaction: Depending on the reaction conditions, various byproducts could be formed.
-
Separation of diastereomers if a substituted indoline is being synthesized: While the parent compound is achiral at the 2-position unless synthesized from a chiral precursor, substituted analogs may require diastereomeric separation.
This guide will equip you with the knowledge to tackle these challenges effectively using common laboratory techniques such as flash column chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most widely applicable and effective method for purifying this compound on a laboratory scale is flash column chromatography on silica gel. A solvent system consisting of a gradient of ethyl acetate in hexanes (or petroleum ether) is typically successful in separating the desired indoline from the less polar starting indole and other non-polar impurities.
Q2: What are the expected impurities from the synthesis of this compound?
A2: The primary impurity to expect is the unreacted starting material, 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate. Other potential impurities could include residual catalyst from the hydrogenation step (e.g., palladium on carbon), and solvents used in the reaction and workup.
Q3: Is recrystallization a viable purification method for this compound?
A3: Yes, as this compound is a solid, recrystallization is a highly effective method for achieving high purity, especially for removing trace impurities after an initial purification by chromatography. The key is to identify a suitable solvent or solvent system. Screening of common solvents like hexanes/ethyl acetate, ethanol, or isopropanol is recommended.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purification process. A mobile phase similar to the one used for column chromatography (e.g., 20-30% ethyl acetate in hexanes) should provide good separation between the product and the starting indole. The product (indoline) is typically more polar and will have a lower Rf value than the starting material (indole). Staining with potassium permanganate can be effective for visualizing the spots.
Troubleshooting Guides
Problem 1: Poor Separation Between Product and Starting Material in Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the two closely related compounds.
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
-
Improper Column Packing: Voids or channels in the silica gel bed will result in an inefficient separation.
Solutions & Methodologies:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various ratios of ethyl acetate and hexanes (e.g., 10:90, 15:85, 20:80 v/v). The ideal solvent system should give a clear separation between the starting material and the product, with the product having an Rf value between 0.2 and 0.4.
-
Solvent System Modification: If a simple ethyl acetate/hexanes system is insufficient, consider adding a small percentage of a more polar solvent like dichloromethane or a less polar one like toluene to fine-tune the selectivity.
-
-
Proper Column Loading and Packing:
-
Loading Ratio: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Dry Loading: For better resolution, consider adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder onto the top of the column.
-
Problem 2: The Compound "Oils Out" During Recrystallization
Possible Causes:
-
Solvent Choice: The chosen solvent may be too good a solvent for the compound even at low temperatures, or the compound's melting point is lower than the boiling point of the solvent.
-
Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Presence of Impurities: High levels of impurities can depress the melting point and inhibit crystallization.
Solutions & Methodologies:
-
Systematic Solvent Screening:
-
Single Solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Solvent Mixtures: If a single solvent is not ideal, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. Common mixtures to try include ethyl acetate/hexanes and ethanol/water.
-
-
Control the Cooling Process:
-
Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator.
-
Scratching the inside of the flask with a glass rod at the solvent line can initiate crystal formation.
-
Adding a seed crystal of the pure compound can also induce crystallization.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline. The optimal conditions should be determined by TLC analysis.
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring a flat and compact bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a dry load by adsorbing the crude material onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
| Parameter | Typical Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) |
| Typical Rf of Product | ~0.3 in 20% Ethyl Acetate/Hexanes |
| Typical Rf of Starting Indole | ~0.5 in 20% Ethyl Acetate/Hexanes |
Visualization of Purification Workflow
Caption: Decision tree for troubleshooting common purification issues.
References
- PubChem.
- University of Rochester, Department of Chemistry.
Technical Support Center: Byproduct Analysis in 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate Reactions
Welcome to the technical support center for byproduct analysis in reactions involving 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable building block. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to proactively mitigate byproduct formation and effectively troubleshoot when challenges arise.
The synthesis of this compound, typically through the N-Boc protection of methyl indoline-2-carboxylate, is a foundational reaction in medicinal chemistry. While seemingly straightforward, it is often accompanied by the formation of various byproducts that can complicate purification and impact downstream applications. This guide is structured to mirror a researcher's workflow, from preventative strategies to reactive problem-solving and advanced analytical characterization.
Part 1: Proactive Measures - Preventing Byproduct Formation
A successful synthesis begins with a well-designed reaction that minimizes the thermodynamic and kinetic pathways to unwanted products. Here, we address common questions about setting up your reaction for optimal outcomes.
FAQ 1: What are the most critical parameters to control during the N-Boc protection of methyl indoline-2-carboxylate to prevent byproduct formation?
The key to a clean reaction lies in controlling the reactivity of the Boc-anhydride ((Boc)₂O) and the nucleophilicity of the indoline nitrogen.
-
Stoichiometry and Reagent Purity:
-
Why it matters: An excess of (Boc)₂O can lead to the formation of di-Boc protected species or reaction with other nucleophilic sites if present. Impurities in the starting methyl indoline-2-carboxylate can introduce a cascade of potential side reactions.
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of high-purity (Boc)₂O. Ensure the starting indoline is pure, as residual starting materials from its synthesis can interfere.
-
-
Solvent and Temperature:
-
Why it matters: The choice of solvent influences the solubility of reagents and the reaction rate. Temperature control is critical; excessive heat can promote side reactions and decomposition of the product. The reaction of an amine with di-tert-butyl dicarbonate results in the formation of tert-butyl carbonate, which then breaks down into CO₂ gas and tert-butanol.[1] Running the reaction in a closed system can lead to pressure buildup.
-
Recommendation: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[2] Maintain a low to ambient temperature (0 °C to room temperature) to ensure controlled reaction kinetics. Always ensure the reaction is not conducted in a closed system to allow for the safe release of CO₂ gas.[1][3]
-
-
Base Selection:
-
Why it matters: While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct and drive the reaction to completion.[2] However, stronger or nucleophilic bases can promote unwanted side reactions. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can accelerate the reaction, but it can also increase the likelihood of side reactions.[3]
-
Recommendation: Use a mild, non-nucleophilic base. If the reaction is sluggish, consider the addition of a catalytic amount of DMAP, but monitor the reaction closely for the appearance of byproducts.
-
Part 2: Reactive Troubleshooting - Identifying and Mitigating Common Byproducts
Even with careful planning, byproducts can emerge. This section provides a systematic approach to identifying and addressing these issues.
FAQ 2: I'm observing an unexpected peak in my HPLC analysis. What are the likely byproducts and how can I confirm their identity?
The appearance of unexpected peaks is a common challenge. Based on the reaction mechanism, several byproducts are plausible.
Potential Byproducts and Their Characteristics:
| Byproduct | Plausible Cause | Analytical Signature (HPLC/MS/NMR) |
| Unreacted Methyl indoline-2-carboxylate | Incomplete reaction (insufficient (Boc)₂O, short reaction time, low temperature). | Elutes earlier than the product in reverse-phase HPLC. Mass will correspond to the starting material. |
| Di-Boc Protected Indoline | Excess (Boc)₂O, especially in the presence of a strong base or catalyst. | Higher molecular weight in MS. Characteristic Boc signals in ¹H NMR will integrate to 18 protons instead of 9. |
| Oxidized Product (Indole derivative) | Presence of oxidizing agents or exposure to air for prolonged periods. | Lower molecular weight in MS (loss of 2 hydrogens). Aromatic signals in ¹H NMR will be consistent with an indole ring. |
| Hydrolyzed Product (N-Boc-indoline-2-carboxylic acid) | Presence of water in the reaction mixture or during workup. | Higher polarity, may elute very early or not at all in standard reverse-phase HPLC. Mass will correspond to the carboxylic acid.[4] |
| tert-Butylated Indoline Ring | Acidic conditions can lead to the loss of the Boc group, forming a tert-butyl cation which can then alkylate the electron-rich aromatic ring.[5][6] | Higher molecular weight in MS. Complex aromatic region in ¹H NMR showing substitution on the benzene ring. |
Experimental Workflow for Byproduct Identification:
Caption: Workflow for Byproduct Identification.
FAQ 3: My reaction has stalled, and I have a significant amount of unreacted starting material. What are my options?
Stalled reactions are often due to suboptimal conditions or reagent deactivation.
-
Re-dosing Reagents:
-
Why it works: If the (Boc)₂O has degraded or was not added in sufficient excess, a second addition can restart the reaction.
-
Protocol: Cool the reaction mixture to 0 °C, and add another 0.2-0.3 equivalents of (Boc)₂O. Monitor the reaction by TLC or HPLC.
-
-
Increasing Temperature:
-
Why it works: Gently warming the reaction can increase the rate.
-
Protocol: Slowly warm the reaction to room temperature, or slightly above (e.g., 30-40 °C), while carefully monitoring for the formation of new byproducts.
-
-
Catalyst Addition:
-
Why it works: If the indoline nitrogen is not sufficiently nucleophilic, a catalyst can enhance its reactivity.
-
Protocol: Add a catalytic amount of DMAP (0.05-0.1 equivalents) to the reaction mixture. Be aware that this can also increase the rate of side reactions.[3]
-
Part 3: Advanced Characterization and Purification
For high-purity applications, robust analytical and purification methods are essential.
FAQ 4: What is the recommended HPLC method for analyzing the purity of this compound?
A well-developed reverse-phase HPLC method is crucial for accurate purity assessment.
Recommended HPLC Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of this polarity.[7] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for any basic components.[8][9][10] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase HPLC.[7] |
| Gradient | 30-90% B over 20 minutes | A gradient elution is necessary to separate the starting material, product, and potential byproducts with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |
| Detection | UV at 254 nm and 280 nm | The indoline core has a strong UV absorbance in this range.[10] |
Logical Flow for Method Development:
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective 1,2-Indolinedicarboxylate Synthesis
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for stereoselective indolinedicarboxylate synthesis. This resource is designed for researchers, chemists, and drug development professionals engaged in the asymmetric dearomatization of indoles. The construction of stereochemically rich indoline scaffolds is a cornerstone of modern medicinal chemistry, yet achieving high levels of stereocontrol can be a significant challenge.
This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to diagnose experimental issues, rationalize unexpected outcomes, and systematically optimize your reactions for maximal stereoselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the stereoselective synthesis of 1,2-indolinedicarboxylates and related dearomatized indole derivatives.
Q1: My reaction yield is acceptable, but the enantioselectivity (ee) is poor. What are the primary factors to investigate?
Low enantioselectivity is a common hurdle that typically points to issues with the catalytic cycle or competing non-selective pathways. A systematic approach is crucial for diagnosis.
Root Cause Analysis & Corrective Actions:
-
Catalyst & Ligand Integrity: The chiral catalyst is the heart of the asymmetric transformation. Its effectiveness can be compromised by:
-
Atmospheric Contamination: Many organocatalysts (e.g., chiral phosphoric acids) and metal-ligand complexes are sensitive to moisture and oxygen. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (Nitrogen or Argon).
-
Improper Handling/Storage: Store catalysts according to the manufacturer's specifications, typically in a desiccator or glovebox.
-
Sub-optimal Catalyst Loading: While higher loading can sometimes improve conversion, it doesn't always enhance ee and can be uneconomical. Conversely, if loading is too low, the background (non-catalyzed) reaction, which is non-selective, may become significant. Try titrating the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal balance.
-
-
Reaction Temperature: Temperature has a profound impact on selectivity.[1][2]
-
The Principle: Asymmetric reactions are governed by the energetic difference (ΔΔG‡) between the transition states leading to the R and S enantiomers. Lowering the temperature increases this effective energy difference, as the system has less thermal energy to overcome the higher-energy barrier leading to the undesired enantiomer.[1][2]
-
Actionable Step: If your reaction is running at room temperature or above, attempt to run it at 0 °C, -20 °C, or even -78 °C. The improvement in ee can often be dramatic. Note that reaction times will likely need to be extended.
-
-
Solvent Effects: The solvent is not merely a medium but an active participant in the transition state assembly.[3]
-
Mechanism: Solvents can influence the catalyst's conformation, substrate solubility, and the stabilization of charged intermediates or transition states through polarity and hydrogen bonding.[3] A non-coordinating, non-polar solvent often promotes a tighter ion pair between the catalyst and substrate, leading to a more ordered transition state and better stereochemical communication.
-
Actionable Step: Screen a range of solvents. Toluene and dichloromethane (DCM) are common starting points. Ethers like methyl tert-butyl ether (MTBE) have been shown to enhance enantioselectivity in some systems, while more polar or coordinating solvents may disrupt the catalytic assembly and lower the ee.[4]
-
-
Concentration: The concentration of your reactants can influence the kinetics of the catalyzed versus the uncatalyzed reaction.
-
The Principle: The catalyzed reaction is typically second-order or higher, while the background reaction may be as well. However, at high concentrations, the rate of the uncatalyzed pathway can increase disproportionately, eroding the overall enantioselectivity.
-
Actionable Step: Try running the reaction at a lower concentration (e.g., decrease from 0.1 M to 0.05 M). This may require longer reaction times but can significantly boost the ee by suppressing the background reaction.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Systematic workflow for troubleshooting poor enantioselectivity.
Q2: I am observing significant amounts of a diastereomeric byproduct. How can I improve the diastereoselectivity (dr)?
Poor diastereoselectivity arises when the incoming reagent can approach the prochiral indole-catalyst complex from multiple trajectories with similar energy barriers. Controlling this aspect relies heavily on sterics and the specific geometry of the transition state.
Root Cause Analysis & Corrective Actions:
-
Steric Hindrance: The single most powerful tool for controlling diastereoselectivity is the strategic use of steric bulk on the substrate, reagent, or catalyst.
-
The Principle: A bulky group on the chiral catalyst can effectively shield one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. Similarly, substituents on the indole or the electrophile can create a steric bias that favors one diastereomeric outcome.
-
Actionable Step:
-
Catalyst Modification: Chiral phosphoric acid (CPA) catalysts, for instance, often feature bulky groups (e.g., 3,5-(CF₃)₂C₆H₃ or 2,4,6-(i-Pr)₃C₆H₂) at the 3,3'-positions of the BINOL backbone.[5][6] Switching to a catalyst with larger or smaller groups can dramatically alter the dr.
-
Substrate Modification: Consider if the protecting group on the indole nitrogen (e.g., Boc vs. Ts vs. Bz) or substituents on the reaction partner can be changed to larger groups to create a more defined steric environment.
-
-
-
Catalyst-Substrate Matching: Not all catalysts are optimal for all substrates. The electronic and steric properties must be complementary.
-
The Principle: Effective diastereocontrol requires a well-organized, rigid transition state. This is achieved through multiple non-covalent interactions (hydrogen bonding, π-stacking) between the catalyst and both reacting partners. An electronic or steric mismatch can lead to a "loose," disorganized transition state, allowing for multiple attack trajectories and poor diastereoselectivity.
-
Actionable Step: If you are using a library of catalysts, screen them to find the optimal match. For example, an electron-rich indole may pair better with a more acidic, electron-deficient catalyst to promote tighter binding.
-
-
Additives: Certain additives can help organize the transition state.
-
Actionable Step: The use of molecular sieves (e.g., 4 Å MS) is common.[6] While their primary role is to scavenge water, they can also influence the reaction environment and sometimes improve selectivity by sequestering species that might interfere with the catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q: How do I select an initial catalyst for my indole dearomatization reaction? A: Your choice depends heavily on the nature of the transformation.
-
For electrophilic additions: Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), are extremely powerful and widely used for activating electrophiles and controlling the stereochemistry of nucleophilic attack by the indole.[5][7][8]
-
For reactions involving metal catalysis: Chiral ligands paired with transition metals like iridium, palladium, or cobalt are used for processes like asymmetric allylic dearomatization or C-H functionalization.[9][10][11]
-
Organocatalysis: Chiral amines, thioureas, and phosphines are also employed in a variety of dearomative cycloadditions and conjugate additions.[12][13] Start by searching the literature for transformations similar to yours. The choice of catalyst is often substrate-dependent, and what works for one indole may not work for another.
Q: What is the mechanistic role of a chiral phosphoric acid (CPA) catalyst in these reactions? A: CPAs are bifunctional catalysts. The acidic proton on the phosphate group activates an electrophile (e.g., an imine or enone) by protonation, making it more susceptible to nucleophilic attack. Simultaneously, the basic oxygen of the phosphoryl group can interact with the indole N-H or another part of the nucleophile. This dual activation brings the two reactants together in a highly organized, chiral environment, dictating the face of the attack and thereby controlling the stereochemistry.[5][8]
Illustrative Catalytic Cycle: CPA-Catalyzed Dearomatization
Caption: Simplified catalytic cycle for a chiral phosphoric acid (CPA) catalyzed dearomatization.
Q: What are some common side reactions to be aware of? A: Besides incomplete conversion, potential side reactions include:
-
Friedel-Crafts Alkylation at other positions: While C3 is the most nucleophilic position on an unsubstituted indole, reactions at C2 or on the benzene ring can occur, especially with highly reactive electrophiles.
-
Rearomatization: The initial indolenine product can sometimes rearomatize through proton loss or rearrangement, especially under harsh workup conditions (e.g., strong acid).
-
Polymerization: Indoles can be sensitive to strong acids and may polymerize if conditions are not carefully controlled.
-
Competitive Pathways: In photocatalytic systems, side reactions like ketone dimerization or undesired reductive pathways can compete with the desired dearomatization.[14]
Q: How can I reliably determine the stereochemical outcome (ee and dr) of my reaction? A: The gold standard is chiral High-Performance Liquid Chromatography (HPLC) . You will need to screen different chiral stationary phases (e.g., Chiralcel OD, OJ, AD) and mobile phases (typically heptane/isopropanol mixtures) to achieve baseline separation of the enantiomers and/or diastereomers. The ratio of the peak areas gives you the ee and dr. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine enantiomeric excess in some cases, but HPLC is generally more accurate and widely applicable.
Key Experimental Protocol
Representative Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Dearomatization of 2,3-Dimethylindole
This protocol is a generalized example based on common procedures for CPA-catalyzed reactions and should be adapted for specific substrates and electrophiles.[6]
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents (e.g., 1,2-dichloroethane - DCE) are anhydrous, either by distillation from a suitable drying agent or by using a solvent purification system.
-
Add 4 Å molecular sieves (20 mg) to the reaction flask and flame-dry under vacuum, then backfill with nitrogen.
-
-
Reaction Setup:
-
To the cooled, nitrogen-filled flask, add the chiral phosphoric acid catalyst (e.g., Catalyst C10 from reference[6], 0.01 mmol, 10 mol%).
-
Add the 2,3-dimethylindole (0.1 mmol, 1.0 equiv) and the electrophile (e.g., a naphthoquinone monoimine, 0.12 mmol, 1.2 equiv).
-
Add anhydrous DCE (1.0 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed (typical reaction times can range from 6 to 24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1,2-indolinedicarboxylate product.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes typical effects of parameter changes on stereoselective indole dearomatization reactions, compiled from literature data.
| Parameter | Condition A | Yield / Selectivity (A) | Condition B | Yield / Selectivity (B) | Rationale & Reference |
| Temperature | 25 °C | 90% yield, 85:15 dr | -20 °C | 85% yield, >95:5 dr | Lower temperature enhances selectivity by favoring the lower energy transition state.[1] |
| Solvent | Toluene | 70% yield, 46% ee | MTBE/Toluene | 70% yield, >70% ee | Solvent can stabilize or destabilize the transition state assembly. Non-coordinating solvents are often better.[4] |
| Catalyst | Catalyst C1 | 95% yield, low ee | Catalyst C10 | 95% yield, 84% ee | The steric and electronic properties of the catalyst's chiral backbone are critical for stereochemical induction.[6] |
| Additive | None | 94% ee (2h) | 4 Å MS | 97% ee (12h) | Molecular sieves remove trace water, preventing catalyst hydrolysis and potentially organizing the reaction medium.[6] |
References
- Umehara, A., Tsuchiya, R., Fujioka, H., & Arimitsu, S. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. [Link]
- Wei, D., et al. (2021). Organocatalytic Stereodivergent Dearomatization and N-Acylation of 2-Amino-3-subsituted Indoles. Organic Letters. [Link]
- Chen, Y-G., et al. (2019). Organocatalytic Asymmetric Dearomatization of 3-Nitroindoles and 3-Nitrobenzothiophenes via Thiol-Triggered Diastereo- and Enantioselective Double Michael Addition Reaction. Organic Letters. [Link]
- Wang, W., et al. (2019). Organocatalytic Asymmetric Dearomative Oxyalkylation of Indoles Enables Access to C2-Quaternary Indolin-3-ones. Organic Letters. [Link]
- Wang, Y., et al. (2020). Organocatalytic Asymmetric One‐Step Desymmetrizing Dearomatization Reaction of Indoles: Development and Bioactivity Evaluation.
- Zhuo, S., et al. (2020). Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives. Organic Chemistry Frontiers. [Link]
- Wang, S-G., et al. (2020). Diversity‐Oriented Catalytic Asymmetric Dearomatization of Indoles with o‐Quinone Diimides.
- Tan, F., et al. (2021). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances. [Link]
- Rathore, R., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]
- Wu, Y-J., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
- Tan, F., et al. (2021). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances. [Link]
- Wang, H., et al. (2022). Asymmetric Dearomatization of Indoles through Cobalt-Catalyzed Enantioselective C-H Functionalization Enabled by Photocatalysis.
- Harris, H. M., et al. (2017). Diastereoselective Synthesis and Biological Evaluation of Enantiomerically Pure Tricyclic Indolines. ACS Medicinal Chemistry Letters. [Link]
- Ruan, Z., et al. (2021). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Chemistry – A European Journal. [Link]
- Wang, H., et al. (2022).
- Wang, H., et al. (2022).
- Deb, A., et al. (2021). Photoredox Asymmetric Nucleophilic Dearomatization of Indoles with Neutral Radicals.
- Zhang, Z., et al. (2022). Recent advances in oxidative dearomatization involving C–H bonds for constructing value-added oxindoles. Organic & Biomolecular Chemistry. [Link]
- Liu, C., et al. (2020). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers. [Link]
- Singh, K., et al. (2022). Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction. The Journal of Organic Chemistry. [Link]
- Shao, W., et al. (2020). Highly Diastereoselective Synthesis of Polycyclic Indolines through Formal [4+2] Propargylic Cycloaddition of Indoles with Ethynyl Benzoxazinanones. Chemistry – An Asian Journal. [Link]
- Liu, J., et al. (2022). Diastereoselective radical cascade cyclization to access indole-fused diazepine derivatives. Organic & Biomolecular Chemistry. [Link]
- Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
- Wang, Y., et al. (2022). Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams.
- Cainelli, G., et al. (2001). Temperature and solvent effects on enzyme stereoselectivity: Inversion temperature in kinetic resolutions with lipases. Tetrahedron: Asymmetry. [Link]
- Escayola, S., & Companyó, X. (2023). Enantioselective dearomatization reactions of heteroarenes by anion-binding organocatalysis.
- Holzer, C., et al. (2023). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. ChemPhysChem. [Link]
- Progress in Double Dearomatization Reactions. (n.d.).
- Wang, F., et al. (2015). Organocatalytic asymmetric reaction of indol-2-yl carbinols with enamides: synthesis of chiral 2-indole-substituted 1,1-diarylalkanes.
- Synthesis Workshop. (2022).
- Reddy, S., et al. (2015). Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journal of Organic Chemistry. [Link]
- de Oliveira, L. G., et al. (2011). High stereoselectivity on low temperature Diels-Alder reactions. Journal of the Brazilian Chemical Society. [Link]
- Li, S-S., et al. (2023). Brønsted acid–catalyzed asymmetric dearomatization for synthesis of chiral fused polycyclic enone and indoline scaffolds. Science Advances. [Link]
- Cainelli, G., et al. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases.
- Bisogno, F. R., & Lavandera, I. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]
- de Oliveira, L. G., et al. (2011). High stereoselectivity on low temperature Diels-Alder reactions. Journal of the Brazilian Chemical Society. [Link]
- da Silva, A. R., et al. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. Molecules. [Link]
Sources
- 1. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity‐Oriented Catalytic Asymmetric Dearomatization of Indoles with o‐Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03231D [pubs.rsc.org]
- 7. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Brønsted acid–catalyzed asymmetric dearomatization for synthesis of chiral fused polycyclic enone and indoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Dearomatization of Indoles through Cobalt-Catalyzed Enantioselective C-H Functionalization Enabled by Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Stability and Storage of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Welcome to the technical support center for 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability and storage of this compound. Understanding the chemical liabilities of this molecule is critical for obtaining reliable and reproducible experimental results.
Introduction to the Stability Profile
This compound is a bifunctional molecule featuring two key points of potential instability: the N-tert-butoxycarbonyl (N-Boc) protecting group and a methyl ester. The indoline ring itself, while generally stable, can be susceptible to oxidation. The overall stability of the compound is therefore dependent on the interplay of these structural features. This guide will provide a detailed analysis of these vulnerabilities and offer strategies to mitigate degradation.
Recommended Storage and Handling
For routine use, it is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To maximize shelf-life, long-term storage at -20°C is advised, particularly for reference standards and bulk material.
Key Handling Precautions:
-
Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1]
-
Minimize exposure to moisture to prevent hydrolysis.
-
When preparing solutions, it is best practice to make them fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) for short durations and protected from light.
Troubleshooting Guide: Addressing Compound Instability in Your Experiments
Unexpected or inconsistent experimental results can often be traced back to the degradation of a key reagent. This section provides a troubleshooting guide for common issues that may arise when working with this compound.
Scenario 1: Loss of Activity or Inconsistent Results in Biological Assays
-
Symptom: You observe a gradual decrease in the compound's expected biological effect over time, or high variability between replicate experiments.
-
Potential Cause: Degradation of the parent compound in your assay medium.
-
Troubleshooting Steps:
-
pH of Assay Medium: The N-Boc group is highly susceptible to cleavage under acidic conditions.[] If your cell culture medium or buffer is acidic (pH < 6), you may be experiencing deprotection of the indoline nitrogen. The resulting free amine may have a different biological activity or be more prone to further reactions.
-
Action: Measure the pH of your complete assay medium. If acidic, consider using a different buffering system or adjusting the pH to a neutral range (pH 7.0-7.4), if compatible with your experimental system.
-
-
Hydrolysis of the Methyl Ester: While generally more stable than the N-Boc group, the methyl ester can undergo hydrolysis, especially at pH values above 8. This will yield the corresponding carboxylic acid, which may have altered solubility and activity.
-
Action: If your assay conditions are basic, prepare fresh solutions of the compound immediately before use. Analyze a sample of your assay medium containing the compound by HPLC or LC-MS after incubation to check for the presence of the hydrolyzed product.
-
-
Solution Stability: Storing the compound in aqueous solutions, even for a few hours at room temperature, can lead to degradation.
-
Action: Always prepare fresh working solutions from a frozen stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) just prior to the experiment.[3] Minimize the time the compound spends in aqueous media before analysis.
-
-
Scenario 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Symptom: You observe new peaks in your chromatogram that were not present in the initial analysis of the compound.
-
Potential Cause: On-column degradation or degradation during sample preparation and storage.
-
Troubleshooting Steps:
-
Acidic Mobile Phase: The use of acidic mobile phases (e.g., containing trifluoroacetic acid - TFA) in reverse-phase HPLC can cause partial or complete cleavage of the N-Boc group on the column.
-
Action: If you suspect on-column deprotection, try using a mobile phase with a less aggressive acid, such as formic acid, or a buffered mobile phase at a higher pH (e.g., ammonium acetate or ammonium formate).
-
-
Thermal Degradation: The N-Boc group can be thermally labile. High temperatures in the injector port of a GC or during solvent evaporation can lead to its removal.
-
Action: If using GC, consider derivatization to a more stable form. When concentrating solutions, use a rotary evaporator at low temperatures or a stream of nitrogen.
-
-
Oxidative Degradation: The indoline ring can be susceptible to oxidation, which could lead to the formation of various oxygenated species. This can be accelerated by exposure to air and light.
-
Action: Protect solutions from light by using amber vials. If oxidative degradation is suspected, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this molecule?
A1: The two most likely degradation pathways are:
-
Acid-catalyzed hydrolysis of the N-Boc group: This is a common lability for Boc-protected amines and will result in the formation of the free indoline amine, isobutylene, and carbon dioxide.
-
Base-catalyzed hydrolysis of the methyl ester: This will yield the corresponding carboxylate salt.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: A simple stability study can be performed by incubating the compound in your experimental buffer or medium for various time points (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. At each time point, quench the reaction and analyze the sample by a suitable analytical method like HPLC to quantify the amount of the parent compound remaining.
Q3: Is the compound sensitive to light?
A3: While there is no specific data on the photostability of this exact molecule, indoline derivatives can be light-sensitive. It is good laboratory practice to protect solutions from light by using amber vials or covering them with aluminum foil, especially during long-term experiments or storage.[4]
Q4: What is the expected shelf-life of the solid compound?
A4: When stored under the recommended conditions (cool, dry, and protected from light), the solid compound is expected to be stable for an extended period. For long-term storage and to ensure the highest purity, keeping it at -20°C is recommended. However, it is always advisable to re-analyze the purity of the compound if it has been stored for a long time, especially before use in critical experiments.
Q5: Can I store the compound in a DMSO stock solution?
A5: Yes, DMSO is a suitable solvent for preparing stock solutions. These solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6][7]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a predetermined time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.
-
Photostability: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[5]
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., with a photodiode array detector to monitor for peak purity).
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products.
Summary of Stability and Storage
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Cool, dry, well-ventilated place. For long-term, -20°C.[1] | Minimizes thermal and hydrolytic degradation. |
| Storage (Solution) | Prepare fresh. If necessary, store at -20°C in aliquots. | Prevents degradation in solution, especially in aqueous media. |
| pH Stability | Avoid acidic (pH < 6) and strongly basic (pH > 8) conditions. | The N-Boc group is acid-labile, and the methyl ester is base-labile. |
| Light Sensitivity | Protect from light. | Indoline compounds can be photosensitive.[4] |
| Thermal Stability | Avoid high temperatures. | The N-Boc group can be thermally degraded. |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents.[1] | These can rapidly degrade the molecule. |
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting decision tree for stability issues.
References
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- MedCrave.
- Pharma Dekho.
- Singh, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Nutrasource. Top 10 Stability Storage and Testing FAQs. [Link]
- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
- Q1 Scientific. A Q&A guide to stability storage. [Link]
- L-Proline - Organic Syntheses Procedure. [Link]
Sources
- 1. blog.nutrasource.ca [blog.nutrasource.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. pharmadekho.com [pharmadekho.com]
Technical Support Center: Purification of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Welcome to the technical support guide for the purification of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this critical chiral intermediate. The advice herein is grounded in established chemical principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I should expect?
The impurity profile largely depends on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as methyl 1H-indole-2-carboxylate or di-tert-butyl dicarbonate ((Boc)₂O).[1][2]
-
Deprotected Byproducts: The N-Boc group is sensitive to acid and can be partially cleaved during synthesis or purification, yielding methyl indoline-2-carboxylate.[3][4][5] Similarly, the tert-butyl ester can hydrolyze under acidic conditions.[6][7]
-
Diastereomers/Epimers: If the synthesis is not perfectly stereoselective, diastereomeric impurities may be present.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, THF).
Q2: How can I effectively monitor the purity of my compound?
A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): The quickest method for initial assessment and for monitoring the progress of column chromatography. A typical mobile phase is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a gradient of acetonitrile and water (often with 0.1% TFA or formic acid as a modifier) is a common choice for analyzing indole derivatives.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying characteristic peaks of the product and impurities. The presence of the tert-butyl singlet (~1.5 ppm) and the methyl ester singlet (~3.7 ppm) are key indicators of the desired product. The absence of the N-H proton from the indole starting material is also a key confirmation.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
Q3: My purification by column chromatography is giving low yields. What are the likely causes?
Low recovery from silica gel chromatography can stem from several issues:
-
On-Column Degradation: The slightly acidic nature of standard silica gel can cause partial cleavage of the acid-labile N-Boc group during a long purification run.[3][6]
-
Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute completely, leading to losses on the column.
-
Column Overloading: Exceeding the capacity of the silica gel can lead to poor separation and cross-contamination of fractions.
-
Product Streaking: Highly polar impurities or poor solubility in the mobile phase can cause the product to "streak" down the column, resulting in broad fractions that are difficult to collect cleanly.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: Persistent Impurity Co-elutes with Product in Column Chromatography
If an impurity consistently elutes with your product, a standard purification protocol may be insufficient.
Causality: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase (silica gel). This is common with structural isomers or byproducts with similar functional groups.
Troubleshooting Workflow:
Caption: Troubleshooting co-elution issues.
Problem 2: Product Fails to Solidify or "Oils Out" During Recrystallization
This is a common issue when the crude material contains impurities that inhibit crystal lattice formation or when the incorrect solvent system is used.
Causality: For successful recrystallization, the compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.[12]
Step-by-Step Solution:
-
Solvent Screening: Test solubility in a range of solvents. Good single-solvent candidates for ester-containing molecules include ethanol, isopropanol, or ethyl acetate.[12]
-
Use a Solvent/Anti-Solvent System: This is often more effective.
-
Dissolve the crude oil in a minimal amount of a "good" solvent where it is very soluble (e.g., ethyl acetate, acetone, or dichloromethane).
-
Slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise at room temperature until the solution becomes faintly cloudy (turbid).
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.
-
-
Induce Crystallization: If crystals do not form, try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of previously purified material to the solution to act as a template for crystallization.
-
Detailed Experimental Protocols
Protocol A: Optimized Flash Column Chromatography
This protocol is designed to minimize on-column degradation of the acid-sensitive N-Boc group.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
TLC plates, collection tubes, rotary evaporator
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). For every 100 g of silica, add 1-2 mL of triethylamine to the slurry to neutralize the acidic sites.[13]
-
Pack the Column: Pour the slurry into the column and allow it to pack under gentle pressure.
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the product. The optimal gradient should be determined beforehand by TLC.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
Protocol B: Recrystallization using a Two-Solvent System
This protocol is ideal for removing impurities with significantly different polarity from the target compound.
Materials:
-
Crude product from chromatography or synthesis
-
Ethyl Acetate (EtOAc)
-
Hexane (or Heptane)
-
Erlenmeyer flask, heating plate, filtration apparatus
Procedure:
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the compound. The goal is to create a saturated or near-saturated solution.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise with swirling. Continue adding until you observe persistent cloudiness, indicating the solution is saturated.
-
Clarification: Gently reheat the mixture until it becomes a clear solution again. If necessary, add a tiny amount of ethyl acetate to aid dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary Tables
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Potential Source | Key Analytical Signature (¹H NMR) |
| Methyl 1H-indole-2-carboxylate | Incomplete N-Boc protection | Presence of a broad N-H singlet (> 8 ppm) |
| Methyl indoline-2-carboxylate | N-Boc deprotection | Absence of the 9H tert-butyl singlet (~1.5 ppm) |
| 1-(Tert-butyl) 1,2-indolinedicarboxylic acid | Methyl ester hydrolysis | Absence of the 3H methyl ester singlet (~3.7 ppm) |
| Di-tert-butyl dicarbonate | Excess reagent from synthesis | May not be visible in ¹H NMR, but can be detected by TLC/GC-MS |
Table 2: Recommended Starting Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Ratio) | Rationale |
| TLC | Silica Gel 60 F₂₅₄ | 85:15 Hexane:Ethyl Acetate | Provides good initial separation for most indole derivatives.[14] |
| Flash Chromatography | Silica Gel (230-400 mesh) | 95:5 Hexane:Ethyl Acetate (gradient to 80:20) | Starts with low polarity to elute non-polar impurities first, then increases polarity to elute the target compound.[1][15] |
| Preparative HPLC | C18 Silica Gel | 70:30 Water:Acetonitrile (+0.1% Formic Acid) | Reversed-phase separates based on hydrophobicity; formic acid improves peak shape. |
References
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012).
- A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2015).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. (2006).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
- Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (2002). Oxford Academic. [Link]
- BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (2009). Organic Syntheses. [Link]
- Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (2021). Royal Society of Chemistry. [Link]
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. [Link]
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
- Solvent design for crystallization of carboxylic acids. (2009).
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).
- Methyl 1H-indole-2-carboxyl
- A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chrom
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). SciSpace. [Link]
- Chemoenzymatic Synthesis of Both Enantiomers of 2-tert-Butyl-2-methyl-1,3-benzodioxole-4-carboxylic (TBMB) Acid. (2003).
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2023). MDPI. [Link]
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2024).
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent | MDPI [mdpi.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Synthesis of N-Boc Protected Indoles
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing robust protection for amine functionalities.[1] In indole chemistry, N-Boc protection is crucial for modulating the reactivity of the heterocyclic ring, enhancing stability towards oxidation, and directing subsequent functionalization.[2] Despite its widespread use, the synthesis of N-Boc protected indoles is fraught with challenges that can impede progress for researchers in academic and industrial settings. The seemingly straightforward reaction of an indole with di-tert-butyl dicarbonate (Boc₂O) is influenced by a delicate interplay of factors including substrate electronics, steric hindrance, and the precise choice of reagents and conditions.
This technical support guide offers field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will dissect common experimental pitfalls, explain the underlying chemical principles, and provide validated protocols to help you navigate the complexities of N-Boc indole synthesis.
Troubleshooting Guide
Question 1: My N-Boc protection reaction is not going to completion, resulting in a low yield. What are the likely causes and how can I fix it?
Answer: Low conversion is the most frequent issue and can be traced back to several key factors. A systematic approach is essential for diagnosis.
-
Inadequate Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), meaning it requires a sufficiently strong base for complete deprotonation to the highly nucleophilic indolide anion.[3] If deprotonation is incomplete, the remaining neutral indole is a poor nucleophile and will not react efficiently with Boc₂O.
-
Solution: Switch to a stronger base. Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and effective choice, typically used in an anhydrous aprotic solvent like DMF or THF. Other strong bases like potassium tert-butoxide (KOtBu) or n-butyllithium (n-BuLi) are also effective. Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the base.
-
-
Poor Reagent Quality: Both the base and the Boc₂O can degrade over time.
-
Solution: Use freshly opened or properly stored reagents. NaH is particularly sensitive to moisture; use the free-flowing powder from a freshly opened container for best results. Boc₂O can slowly hydrolyze, so ensure it has been stored in a desiccator.
-
-
Substrate-Specific Issues:
-
Low Nucleophilicity: Indoles bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) have a more acidic N-H but the resulting anion is less nucleophilic, slowing the reaction.[3]
-
Steric Hindrance: Bulky substituents at the C2 or C7 positions can physically block the approach of the Boc₂O electrophile.[3]
-
Solution: For these challenging substrates, increasing the reactivity of the electrophile is often necessary. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) can dramatically accelerate the reaction. DMAP reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is a much more potent acylating agent.[4][5] For severely hindered cases, consider a more reactive, albeit less common, reagent like N-Boc-benzotriazole.[1]
-
-
Poor Solubility: If the indole substrate or its corresponding sodium salt is not fully dissolved, the reaction will be slow and incomplete.[3]
-
Solution: Ensure your chosen solvent can fully dissolve the starting material. Anhydrous DMF is often superior to THF for solubility. Gentle warming (e.g., to 40 °C) can sometimes improve solubility and reaction rates, but must be done cautiously to avoid side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in indole N-protection.
Question 2: I am observing significant byproduct formation. What is happening and how can I improve selectivity?
Answer: Byproduct formation is common and usually involves reaction at other sites on the indole or with the Boc group itself.
-
Competing C3-Alkylation/Acylation: The indolide anion is an ambident nucleophile, with reactivity at both N1 and C3. While N-acylation is generally thermodynamically favored, C3-acylation can occur, especially under kinetic control or with certain counterions.[3]
-
Solution: To strongly favor N-protection, ensure complete deprotonation with a strong base like NaH in a polar aprotic solvent like DMF at 0 °C to room temperature. The sodium counterion is generally well-behaved. Using less polar solvents like THF or bases with different counterions can sometimes alter the N/C selectivity.
-
-
N,N-di-Boc Formation: This side reaction is less common with indoles compared to primary amines but can occur under forcing conditions, especially with catalytic DMAP.[6]
-
Solution: Use a stoichiometric amount of Boc₂O (1.05-1.2 equivalents). Avoid large excesses. If using DMAP, keep it catalytic (≤ 0.2 equivalents) and monitor the reaction closely by TLC to stop it upon consumption of the starting material.
-
The Dual Role of DMAP
Caption: DMAP accelerates N-Boc protection but can promote side reactions.
Question 3: My N-Boc group seems unstable and is being cleaved during workup or purification. Why is this happening?
Answer: The N-Boc group on an indole is significantly more labile than on an aliphatic or even an aniline nitrogen.[7][8] This is because the nitrogen lone pair is part of the aromatic system, making the carbamate bond weaker and more susceptible to cleavage.
-
Acidic Workup: Quenching the reaction with aqueous acid (e.g., NH₄Cl or dilute HCl) can be sufficient to partially or fully cleave the N-Boc group, especially if the solution is even mildly acidic.[7]
-
Solution: Quench the reaction carefully with water or saturated sodium bicarbonate solution. During extraction, wash with brine or water only. Avoid any acidic wash steps.
-
-
Thermal Instability: N-Boc indoles can be thermally labile. Concentrating the product on a rotary evaporator with a high bath temperature (>40 °C) can cause deprotection.[7] There are even reports of thermal deprotection being used as a synthetic strategy at higher temperatures.[9][10]
-
Solution: Concentrate your product solutions in vacuo at or below 40 °C.
-
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause streaking or complete deprotection of sensitive N-Boc indoles on the column.
-
Solution: Neutralize the silica gel before use by preparing the slurry with your eluent containing a small amount of triethylamine (~0.5-1% v/v). Alternatively, use a different stationary phase like alumina (neutral or basic) or consider purification by crystallization if possible.[11]
-
Experimental Protocols
Protocol 1: Standard N-Boc Protection of Indole
This protocol is suitable for simple, unhindered, and electron-neutral/rich indoles.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq.).
-
Solvent & Base: Add anhydrous DMF (to make a ~0.5 M solution) and cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq.) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.
-
Boc₂O Addition: Cool the mixture back to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in a small amount of anhydrous DMF dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 10% EtOAc/Hexanes). The reaction is typically complete within 1-3 hours.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo (bath temperature <40 °C). Purify the crude product by flash column chromatography.[11]
Protocol 2: N-Boc Protection of an Electron-Deficient Indole (with DMAP)
This protocol is for challenging substrates like 5-nitroindole.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the electron-deficient indole (1.0 eq.), Boc₂O (1.5 eq.), and DMAP (0.2 eq.).
-
Solvent: Add anhydrous THF or acetonitrile (to make a ~0.2 M solution).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction closely by TLC. The reaction may take 12-24 hours.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate.
-
Purification: Wash the organic solution with 5% citric acid (to remove DMAP), followed by saturated sodium bicarbonate and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 3: Mild N-Boc Deprotection with Oxalyl Chloride
This method is useful for substrates sensitive to strong acids like TFA.[3][12]
-
Preparation: Dissolve the N-Boc protected indole (1.0 eq.) in methanol (to make a ~0.05 M solution).
-
Reagent Addition: Add oxalyl chloride (3.0 eq.) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to afford the deprotected indole, typically as its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable base and solvent? The choice is substrate-dependent. For most standard indoles, NaH in DMF is a reliable combination due to its strength and good solvating properties. For substrates with base-sensitive functional groups, a weaker base like potassium carbonate (K₂CO₃) with a catalytic amount of DMAP in acetonitrile might be attempted, though it may be less efficient.
Q2: Is DMAP always necessary? No. For electron-rich or unactivated indoles, a strong base like NaH is sufficient. DMAP should be reserved for sluggish reactions involving electron-poor or sterically hindered indoles where it acts as a potent acylation catalyst.[13][14] Be mindful that its use can increase the likelihood of side reactions.[4]
Q3: Can I protect the indole N-H in the presence of other nucleophilic groups, like an alcohol or a primary amine? Selective protection is challenging but possible. The indole N-H is less nucleophilic but more acidic than an aliphatic alcohol. Using a strong, non-nucleophilic base like NaH will selectively deprotonate the indole N-H over an alcohol, allowing for subsequent reaction with Boc₂O.[3] Protecting a more nucleophilic primary amine in the presence of an indole N-H is generally easier and can often be done under basic conditions (e.g., NaHCO₃ in dioxane/water) where the indole N-H does not react.
Data Summary
Table 1: Common Bases for Indole N-H Deprotonation
| Base | pKa (Conjugate Acid) | Common Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | Highly effective, pyrophoric, requires anhydrous conditions. |
| n-Butyllithium (n-BuLi) | ~50 (Butane) | THF, Hexanes | Very strong, can act as a nucleophile, requires low temp. |
| Potassium t-butoxide (KOtBu) | ~19 (t-BuOH) | THF, t-BuOH | Strong, sterically hindered, good for solubility. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Acetonitrile, DMF | Weaker base, often requires a catalyst (DMAP) or heat. |
References
[3] BenchChem (2025). Technical Support Center: N-Protection of Indole Derivatives. Sigma-Aldrich (n.d.). Application Note – N-Boc protection. [6] BenchChem (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. [9] Thomson, A. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [15] ResearchGate (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [16] ResearchGate (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [4] Common Organic Chemistry (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [11] BenchChem (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. [7] Reddit (2024). r/OrganicChemistry - Why is the Boc group deprotected in NaBH4? [8] National Institutes of Health (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [12] RSC Publishing (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [13] RSC Publishing (2017). N, N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c .... [1] BenchChem (2025). Protecting the Unyielding: A Comparative Guide to the Efficacy of N-Boc-Benzotriazole with Sterically Hindered Amines. [5] RSC Publishing (2013). Dual protection of amino functions involving Boc. [14] ResearchGate (2025). 4-Dimethylamino-pyridine(DMAP). [10] ACS GCI Pharmaceutical Roundtable (n.d.). Thermal Methods. [2] ResearchGate (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in Reactions of 1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity, selectivity, and success of your synthetic transformations.
Introduction: Why Solvent Choice is Critical
This compound, a conformationally constrained amino acid analog, is a valuable building block in medicinal chemistry. However, its reactivity can be deceptively complex. The two ester groups possess different steric and electronic environments, and the secondary amine's nucleophilicity is tempered by its inclusion in an aromatic system. In this context, the reaction solvent is not merely an inert medium but an active participant that can dramatically influence reaction pathways and outcomes. This guide will help you navigate these solvent effects to achieve your desired synthetic results.
Section 1: Troubleshooting N-Alkylation Reactions
A common transformation for this substrate is the alkylation of the indoline nitrogen. Success hinges on achieving complete and clean mono-alkylation while avoiding common pitfalls.
FAQ 1: I am observing low to no conversion in my N-alkylation reaction. What are the likely causes and solutions?
Low conversion is often a result of insufficient deprotonation of the indoline nitrogen or poor reactivity of the electrophile.
-
Causality: The indoline nitrogen is a relatively weak nucleophile due to the electron-withdrawing effects of the adjacent carbonyl group and the aromatic ring. A base that is too weak or a solvent that hinders the base's activity will result in incomplete deprotonation.
-
Troubleshooting Steps:
-
Re-evaluate your base/solvent combination: For a weakly nucleophilic amine, a strong, non-nucleophilic base is often required. The solvent must be able to dissolve the base and the substrate while not interfering with the reaction.
-
Consider a switch to a polar aprotic solvent: Solvents like DMF or THF are excellent choices. DMF can help to solvate the base's counter-ion, increasing its reactivity. THF is a good general-purpose solvent for many organometallic bases.[1]
-
Increase Reaction Temperature: If using a weaker base like K₂CO₃, gently heating the reaction in DMF can often drive the reaction to completion.[1] Monitor for potential side reactions at higher temperatures.
-
Ensure Anhydrous Conditions: Water can quench strong bases and hydrolyze your starting material or product. Ensure your solvent and glassware are rigorously dried.
-
Representative Solvent Effects on N-Alkylation
| Solvent | Base | Typical Outcome | Rationale & Expert Insights |
| DMF | NaH, K₂CO₃ | Generally good yields | Polar aprotic, effectively solvates cations, increasing the "nakedness" and reactivity of the base. Higher boiling point allows for heating if necessary. |
| THF | NaH, t-BuOK | Good yields | Aprotic, less polar than DMF. Excellent for strong bases like sodium hydride and potassium tert-butoxide.[1] |
| DCM | Et₃N, DIPEA | Often sluggish or no reaction | While it dissolves the substrate, it's less effective at promoting the action of weaker bases on the weakly nucleophilic nitrogen. |
| Methanol/Ethanol | NaOMe, NaOEt | Not Recommended | Protic solvents can protonate the anionic intermediate and will react with strong bases. They can also act as nucleophiles, leading to transesterification. |
Experimental Protocol: N-Alkylation with Benzyl Bromide in DMF
-
To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Add anhydrous DMF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Section 2: Troubleshooting Ester Hydrolysis
Selective hydrolysis of either the methyl ester or the tert-butyl ester is a common requirement. The choice of conditions, heavily influenced by the solvent, dictates the outcome.
FAQ 2: I am trying to hydrolyze the methyl ester, but I am getting a complex mixture of products, including starting material and the di-acid.
This issue points to a lack of selectivity and potentially harsh reaction conditions.
-
Causality: The tert-butyl ester is sensitive to strong acidic conditions, while the methyl ester is more readily cleaved by nucleophilic attack under basic conditions. Using a strong base at elevated temperatures can lead to the hydrolysis of both esters.
-
Troubleshooting Steps:
-
Employ mild basic hydrolysis: Use a reagent like lithium hydroxide (LiOH) which can effectively hydrolyze the methyl ester at room temperature.
-
Choose a solvent system that promotes solubility and reactivity: A mixture of THF and water is a standard choice. THF helps to dissolve the organic substrate, while water is necessary for the hydrolysis reaction.[2]
-
Control the temperature: Running the reaction at room temperature or even 0 °C can enhance the selectivity for the more reactive methyl ester.
-
FAQ 3: How can I selectively remove the tert-butyl group?
Selective removal of the Boc group is achieved under acidic conditions.
-
Causality: The tert-butyl ester is readily cleaved by acid-catalyzed elimination to form isobutylene and the corresponding carboxylic acid.
-
Troubleshooting Steps:
-
Use anhydrous acidic conditions: A solution of HCl in an organic solvent like dioxane or TFA in dichloromethane (DCM) is effective.
-
Avoid aqueous acids if the methyl ester is to be preserved: The presence of water and acid, especially with heating, can lead to the hydrolysis of the methyl ester as well.
-
Solvent-free approaches: For a green chemistry alternative, mechanochemical deprotection by ball milling with an acid like p-toluenesulfonic acid can be highly efficient and avoids bulk solvent use.[3]
-
Diagram: Logic for Selective Ester Cleavage
Caption: Decision workflow for selective ester hydrolysis.
Section 3: Troubleshooting Amide Bond Formation
Coupling a carboxylic acid to the indoline nitrogen after Boc deprotection can be challenging due to the low nucleophilicity of the secondary amine.
FAQ 4: My peptide coupling reaction is giving very low yields, and I am recovering mostly my starting materials.
This is a classic problem of low reactivity of the amine component.
-
Causality: The secondary amine of the indoline is sterically hindered and electronically deactivated, making it a poor nucleophile.[4] Standard peptide coupling reagents may not be sufficient to activate the carboxylic acid enough to overcome this low reactivity.[4]
-
Troubleshooting Steps:
-
Switch to a more potent coupling reagent: Reagents like HATU, HBTU, or BOP-Cl are often more effective than standard DCC or EDC for hindered amines.[4]
-
Optimize the solvent: A polar aprotic solvent like DCM or DMF is generally preferred. Acetonitrile can also be effective. It is crucial that all reactants are fully dissolved.
-
Base selection is key: A non-nucleophilic base such as DIPEA or 2,4,6-collidine is necessary to neutralize salts and facilitate the reaction without competing in the coupling.
-
Consider reaction temperature: While room temperature is a good starting point, gentle heating might be required for particularly stubborn couplings. However, be mindful of potential racemization at higher temperatures.
-
Diagram: Experimental Workflow for Amide Coupling
Caption: General workflow for challenging amide couplings.
References
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). University Louis Pasteur-Strasbourg I.
- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). Chirality.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc.
- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). ResearchGate.
- Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (n.d.). MDPI.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). International Journal of Organic Chemistry.
Sources
Technical Support Center: Temperature Optimization for 1,2-Indolinedicarboxylate Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 1,2-indolinedicarboxylate and related indole structures. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to resolve common experimental challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues
This section addresses specific, common problems encountered during synthesis. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement a logical, scientifically-backed solution.
Question: My reaction yield is significantly lower than expected. How does temperature contribute, and where should I begin my investigation?
Answer: Low yield is a frequent issue where temperature is often a primary or contributing factor.[1] The synthesis of indole derivatives, such as those achieved through the Nenitzescu reaction, is highly sensitive to reaction conditions.[2] Temperature affects reaction rates, catalyst activity, and the stability of both reactants and products.[1][3]
Your investigation should be systematic:
-
Verify Baseline Temperature: First, confirm your intended reaction temperature was accurately maintained.[1] Exothermic reactions can cause localized heating if reagent addition is too fast, leading to side products.[1] Use a calibrated thermometer and a reliable heating or cooling system.[4][5]
-
Assess Reaction Kinetics: A temperature that is too low can lead to an incomplete or stalled reaction.[6] Conversely, a temperature that is too high can accelerate the decomposition of starting materials, intermediates, or the final product.[3][6]
-
Consider the Reaction Mechanism: The mechanism for indole synthesis often involves multiple steps, such as a Michael addition followed by a nucleophilic attack and elimination.[7] Each step has its own activation energy. The optimal temperature is a balance that allows the desired steps to proceed efficiently without favoring decomposition or side reactions. For instance, in some N-aryl-substituted enaminoester reactions, low temperatures are known to favor the formation of 6-hydroxyindoles ("anti-Nenitzescu" products) instead of the desired 5-hydroxyindole.[8]
A logical troubleshooting workflow can help pinpoint the issue.
Caption: Simplified Nenitzescu reaction mechanism highlighting the temperature-sensitive cyclization step. [7]
Experimental Protocol: Temperature Screening
A systematic approach is essential for efficient optimization. A temperature scanning protocol provides a rapid and comprehensive picture of how temperature affects the reaction. [9][10] Objective: To identify the optimal reaction temperature for maximizing yield and minimizing impurities.
Methodology:
-
Setup: Prepare 3-5 identical reactions in parallel using a multi-well reaction block or several flasks in a single large oil bath to ensure uniform heating. [4][5]Ensure all glassware is properly dried and the reaction is maintained under an inert atmosphere if necessary. [1]2. Temperature Selection: Set each reaction to a different temperature. A good starting range could be Room Temperature (RT), 40 °C, 60 °C, 80 °C, and 100 °C.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Analysis: Quench the aliquot and analyze it immediately by TLC and/or LC-MS. On the TLC plate, co-spot the starting material(s) for comparison. [4]Note the consumption of starting material, the formation of the product, and the appearance of any new spots (impurities).
-
Data Interpretation: After the time course is complete, compare the results across all temperatures.
-
The optimal temperature will show the fastest conversion to the desired product with the minimal formation of byproducts.
-
If all reactions are slow, a higher temperature range may be needed.
-
If significant decomposition is seen at higher temperatures, a lower range should be explored.
-
Table 2: Common Laboratory Heating and Cooling Baths [4][5]| Bath Composition | Achievable Temperature | Notes | | :--- | :--- | :--- | | Ice / Water | 0 °C | Standard cooling bath. | | Ice / Salt (NaCl) | -15 to -5 °C | For sub-zero, non-cryogenic cooling. | | Dry Ice / Acetone | -78 °C | Very common for low-temperature reactions. | | Water Bath | 35 to 80 °C | Gentle heating. | | Silicone/Mineral Oil Bath | RT to >150 °C | Most common for controlled heating. Mineral oil can polymerize at very high temps. | | Sand Bath / Heating Mantle | High Temperatures | Good for very high temperatures; less messy than oil. |
References
- Bentham Science Publishers. Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Bentham Science.
- Hermans, S., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI.
- Blackmond, D. G., et al. Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. ResearchGate.
- Wikipedia. Nenitzescu indole synthesis. Wikipedia.
- Schenck, M., et al. Atroposelective Nenitzescu Indole Synthesis. RWTH Publications.
- Blackmond, D. G., et al. (2022). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
- Velezheva, V. S., et al. The solid-phase Nenitzescu indole synthesis. ResearchGate.
- University of Rochester Department of Chemistry. How To Run A Reaction: Reaction: Analysis I. University of Rochester.
- Bandyopadhyay, D. (2015). Room Temperature Organic Synthesis. ResearchGate.
- University of Rochester Department of Chemistry. Tips & Tricks: Heating and Cooling. University of Rochester.
- ResearchGate. Effects of Solvent and Temperature on Reaction Outcome. ResearchGate.
- ResearchGate. Optimization of the one-pot reaction conditions. ResearchGate.
- Prasad, R., et al. (2016). Kinetics of Thermal Decomposition of Iron(iii) Dicarboxylate Complexes. ResearchGate.
- Liao, G., et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. MDPI.
- ResearchGate. Optimization of reaction conditions in the synthesis of indeno[1,2-b]quinoxaline from 2-indanone and OPD. ResearchGate.
- ResearchGate. Proposed mechanism for the formation of indeno[1,2-b]quinolin-11-ones. ResearchGate.
- Popova, Y., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed.
- Garcia-Galan, C., et al. (2022). Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C. MDPI.
- ResearchGate. The effect of temperature and solvent on the reaction. ResearchGate.
- ResearchGate. Optimization of the INOC reaction conditions for 5a synthesis. ResearchGate.
- Gaba, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health.
- Banik, B. K., et al. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. National Institutes of Health.
- Garn, P. D., et al. The Thermal Decomposition of Some Organic Lead Compounds. DTIC.
- Liao, G., et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. ResearchGate.
- Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal.
- Agnihotri, G. & Liu, H. (2003). Enoyl-CoA hydratase. reaction, mechanism, and inhibition. PubMed.
- Paterson, I., et al. (1998). Total Synthesis of Macrolactin A with Versatile Catalytic, Enantioselective Dienolate Aldol Addition Reactions. PubMed.
- Vlase, G., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. PSE Community.
- Kumar, A. & Gross, R. A. (2025). Candida antarctica as catalyst for polycaprolactone synthesis: Effect of temperature and solvents. ResearchGate.
- Popova, Y., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. ResearchGate.
- de F. F. M. Moreira, R., et al. The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate. SciELO.
- ResearchGate. Candida Antarctica as Catalyst for Polycaprolactone Synthesis: Effect of Temperature and Solvents. ResearchGate.
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Technical Support Center: Catalyst Poisoning in Reactions of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Welcome to the technical support center for troubleshooting catalytic reactions involving 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes, diagnostic steps, and solutions.
Question 1: My hydrogenation reaction of this compound is sluggish or has stalled completely. What are the possible causes?
Answer:
A stalled or sluggish hydrogenation reaction is a frequent issue that can often be attributed to catalyst deactivation. Here’s a breakdown of potential causes and how to investigate them:
-
Poor Catalyst Quality: The catalyst itself might be the issue. Catalysts, especially those based on palladium on carbon (Pd/C), can lose activity over time due to improper storage or handling.
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. If you suspect your current batch is old, try a new one. For more challenging reductions, consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[1]
-
-
Insufficient Mass Transfer: The reaction rate can be limited by the diffusion of hydrogen gas to the catalyst surface.
-
Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture. A large solvent surface area in your flask can also improve gas-liquid mass transfer.[1]
-
-
Catalyst Poisoning: This is a very common cause of reaction failure. A catalyst poison is a substance that reduces the effectiveness of a catalyst.[2] Even trace amounts of certain impurities in your starting material, solvent, or glassware can halt the reaction.
-
Diagnostic Step: To determine if poisoning is the issue, you can perform a catalyst filtration test. If the reaction has stalled, filter the catalyst and add a fresh charge to the reaction mixture. If the reaction restarts, it is a strong indication that the original catalyst was poisoned.
-
Question 2: I've confirmed catalyst poisoning is the problem. What are the likely poisons and where are they coming from?
Answer:
Palladium catalysts are susceptible to poisoning by a variety of substances.[3] In the context of reactions with this compound, potential poisons can be introduced from several sources:
-
Sulfur Compounds: These are notorious poisons for palladium catalysts.[4][5][6] They can originate from starting materials or reagents used in the synthesis of your substrate. For example, if sulfur-containing reagents were used in previous steps, residual amounts can be carried over.
-
Nitrogen-Containing Heterocycles: While the Boc-protecting group on your substrate mitigates the poisoning potential of the indoline nitrogen, other nitrogen-containing impurities could be present. The hydrogenated product, an indoline derivative, can also act as a catalyst poison, especially if the Boc group is inadvertently cleaved.[7][8]
-
Halides: Chloride, bromide, or iodide ions can poison palladium catalysts. These may be present as residual impurities from synthetic precursors.
-
Heavy Metals: Trace amounts of other metals can interfere with the catalytic activity.
-
Carbon Monoxide: Although less common in this specific reaction type, CO is a potent poison for palladium catalysts.[9]
The following diagram illustrates a workflow for diagnosing the source of catalyst poisoning:
Caption: A workflow diagram for diagnosing catalyst poisoning.
Question 3: How can I prevent catalyst poisoning in my reactions?
Answer:
Preventing catalyst poisoning is crucial for reproducible and efficient reactions. Here are some best practices:
-
Purify Starting Materials: Ensure your this compound is of high purity. Recrystallization or column chromatography can remove many common poisons.[10]
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents. Impurities in solvents are a common source of catalyst poisons.
-
Inert Atmosphere: While not always strictly necessary for hydrogenations, ensuring an inert atmosphere (e.g., argon or nitrogen) before introducing hydrogen can prevent side reactions that might generate poisons.
-
Guard Beds: For larger-scale reactions where impurities are a persistent issue, using a guard bed of a scavenger resin or a sacrificial catalyst can remove poisons before they reach the main catalyst bed.[11]
Question 4: Can I regenerate a poisoned catalyst?
Answer:
In some cases, poisoned catalysts can be regenerated, although the effectiveness depends on the nature of the poison.
-
Washing: For poisons that are physically adsorbed, washing the catalyst with a suitable solvent might restore some activity.[12]
-
Oxidative Treatment: For some poisons, such as sulfur compounds, an oxidative treatment can be effective. This involves carefully heating the catalyst in a stream of air or oxygen.[13][14] However, this is a more advanced technique and should be approached with caution as it can also damage the catalyst support.
-
Acid/Base Washing: Depending on the poison, washing with a dilute acid or base solution may be effective. For example, an acid wash might help remove basic nitrogen-containing poisons.
It is often more practical and cost-effective in a research setting to discard the poisoned catalyst and use a fresh batch.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of catalyst poisoning by sulfur compounds?
A1: Sulfur compounds, such as thiols and sulfides, strongly chemisorb to the surface of palladium catalysts, forming stable palladium-sulfur bonds.[4][5] This blocks the active sites where hydrogen would normally adsorb and react, thereby deactivating the catalyst.
The following diagram illustrates the poisoning of a palladium catalyst by a sulfur compound:
Caption: Mechanism of palladium catalyst poisoning by a sulfur compound.
Q2: Does the Boc protecting group on this compound prevent catalyst poisoning?
A2: The tert-butoxycarbonyl (Boc) group on the nitrogen atom of the indoline ring significantly reduces its basicity and ability to coordinate to the palladium catalyst. This is beneficial as unprotected indolines can act as catalyst poisons.[7] However, the Boc group does not protect the catalyst from other external poisons present in the reaction mixture.
Q3: Are there alternative catalysts I can use if I suspect my current one is being poisoned?
A3: Yes, if you consistently face issues with a standard Pd/C catalyst, you might consider the following alternatives:
-
Pearlmann's Catalyst (Pd(OH)₂/C): This is often more active and can sometimes be more resistant to certain poisons.[1]
-
Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts can sometimes be less susceptible to poisoning by sulfur and nitrogen compounds compared to palladium.
-
Rhodium and Ruthenium Catalysts: For specific hydrogenations of N-heterocycles, rhodium and ruthenium catalysts have shown good activity.[15][16]
Q4: Can reaction conditions be modified to overcome minor catalyst poisoning?
A4: In cases of mild poisoning, you may be able to drive the reaction to completion by adjusting the reaction conditions:
-
Increase Catalyst Loading: While not ideal, increasing the amount of catalyst can sometimes compensate for partial deactivation.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of hydrogenation and may help overcome competitive inhibition by a poison.
-
Increase Temperature: Raising the reaction temperature can increase the reaction rate, but should be done cautiously to avoid side reactions or product decomposition.[1]
References
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.NIH.
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
- Interaction of sulphur compounds with palladium.Transactions of the Faraday Society (RSC Publishing).
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- C
- C
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).MDPI.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- What Is Catalyst Poisoning In Chemical Reactions?YouTube.
- C
- Catalyst Poison Countermeasures.Nikki-Universal Co., Ltd.
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.NIH.
- Catalytic Hydrogenation Part II - Tips and Tricks.Curly Arrow.
- Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium c
- Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Ruthenium-Catalyzed Asymmetric Hydrogen
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.MDPI.
- Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
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- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
Technical Support Center: Synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
Welcome to the technical support guide for the synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this synthetic procedure, with a focus on the critical workup and purification stages.
I. Conceptual Overview: The "Why" Behind the Workup
The synthesis of this compound typically involves the N-Boc protection of indoline-2-carboxylic acid, followed by esterification of the carboxylic acid moiety. The workup procedure is paramount for isolating the desired product in high purity by removing unreacted starting materials, reagents, and byproducts. A thorough understanding of the chemical properties of each component is essential for an effective separation.
Key Chemical Players and Their Properties:
| Compound | Structure | Key Characteristics Relevant to Workup |
| This compound (Product) | Non-polar, organic soluble. The target of our isolation. | |
| Indoline-2-carboxylic acid (Starting Material) | Zwitterionic, with limited solubility in many organic solvents.[1] Can be soluble in aqueous base. | |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent for Boc protection. Organic soluble. Excess needs to be removed. Can be hydrolyzed or react with scavenger resins.[2] | |
| Triethylamine (TEA) or other bases | Organic soluble amine base. Can be removed by acidic wash. | |
| 4-Dimethylaminopyridine (DMAP) | Catalyst for Boc protection. Can be removed by acidic wash. | |
| Thionyl chloride (SOCl₂) or other esterification agents | Highly reactive. Quenched during workup. | |
| Methanol (MeOH) | Reagent and solvent. Miscible with water and many organic solvents. | |
| Byproducts (e.g., t-butanol, di-tert-butyl pyrocarbonate) | Varying polarities. Need to be removed through washes and/or chromatography. |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture a thick slurry after the Boc protection step?
A1: The formation of a thick slurry is often due to the production of tert-butanol as a byproduct of the reaction between the amine and Boc₂O, especially when the reaction is heated.[3] This is a normal observation and does not typically indicate a problem with the reaction itself. The slurry should dissolve upon the addition of an extraction solvent.
Q2: I'm observing poor solubility of my starting indoline-2-carboxylic acid. What can I do?
A2: Indoline-2-carboxylic acid is zwitterionic, which leads to poor solubility in many common organic solvents.[1] To improve solubility for the N-Boc protection, you can:
-
Use a mixed solvent system: A combination of water, methanol, and a base like triethylamine can enhance solubility.[3]
-
Perform the reaction in a basic aqueous solution: This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1]
Q3: How do I effectively remove unreacted Boc₂O?
A3: Excess di-tert-butyl dicarbonate can be removed in several ways:
-
Sublimation: If the product is not volatile, residual Boc₂O can be sublimated under high vacuum, often into a cold trap.[3]
-
Scavenger Resins: Passing the reaction mixture through a polymer-supported trisamine resin will selectively react with and remove the excess Boc₂O.[2]
-
Basic Wash: While less effective, a wash with a saturated sodium bicarbonate solution can help hydrolyze some of the remaining Boc₂O.
Q4: During the aqueous workup, I'm getting a persistent emulsion. How can I break it?
A4: Emulsions are common when dealing with complex reaction mixtures. To resolve them:
-
Add Brine: A saturated aqueous solution of sodium chloride can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.
-
Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help break up the emulsion.
Troubleshooting Specific Issues
Issue 1: Low yield after extraction.
-
Possible Cause: Incomplete extraction of the product from the aqueous layer.
-
Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane.[4][5][6] Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral, organic-soluble form.
-
Possible Cause: The product is partially hydrolyzed back to the carboxylic acid during an acidic wash.
-
Solution: Use a mild acidic wash (e.g., 0.1 N HCl) and perform it quickly at a low temperature (0 °C).[4] Avoid strong acids if possible.
Issue 2: The purified product is an oil, but the literature reports a solid.
-
Possible Cause: Residual solvent or impurities are preventing crystallization.
-
Solution: Ensure all solvents are thoroughly removed under high vacuum. If impurities are suspected, re-purify by column chromatography, paying close attention to the solvent system to achieve better separation.[4] Sometimes, scratching the flask or seeding with a small crystal can induce crystallization.
Issue 3: TLC analysis shows multiple spots after purification.
-
Possible Cause: Incomplete reaction or formation of side products. A common side reaction during Boc protection can be the formation of a mixed anhydride between the carboxylic acid and Boc₂O, which can then react with another amine molecule to form a dimer.[1]
-
Solution: Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). For purification, a careful column chromatography with a shallow solvent gradient is recommended to separate closely related compounds.[4][7]
III. Detailed Experimental Protocol: Workup Procedure
This protocol assumes the N-Boc protection and subsequent esterification have been completed.
Step-by-Step Workup and Purification
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid or reactive esterification reagents.[8] Be cautious as gas evolution (CO₂) may occur. Continue adding until the effervescence ceases.
-
-
Solvent Removal (if applicable):
-
If the reaction was performed in a volatile solvent like THF or acetonitrile, remove the bulk of the solvent under reduced pressure using a rotary evaporator.[6]
-
-
Extraction:
-
Washing the Organic Layer:
-
Wash the combined organic layers sequentially with:
-
0.1 N aqueous HCl (2 x volume of the organic layer) to remove any remaining amine base (e.g., TEA, DMAP).[4]
-
Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer) to remove any acidic impurities.[4][6]
-
Brine (saturated aqueous NaCl solution) (1 x volume of the organic layer) to facilitate the removal of water.[6][7]
-
-
-
Drying and Concentration:
-
Purification:
-
Final Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, which may be an oil or a solid.[4]
-
Workflow Visualization
Caption: Workflow for the workup of this compound.
IV. References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
PMC - NIH. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient synthesis of indoles from N-Boc arylhydrazines. Retrieved from [Link]
-
RWTH Publications. (n.d.). Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2024). (PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Google Patents. (n.d.). WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s). Retrieved from
-
Reddit. (2021). Having great trouble with a Boc-protection reaction : r/chemhelp. Retrieved from [Link]
-
PMC - NIH. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved from [Link]
-
HETEROCYCLES. (2014). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [ - L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v79p0212
-
ResearchGate. (2025). dithiane (FPMDD) and 5-tert-butyl-trans-2-[F-18]fluoropropynylphenyl-2-methyl-1,1 ',3-trioxo-1,3-dithiane (FPMTRD) as GABAA-gated chloride ion channel ligands.. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Novel Tert-Butyl-Tris(3-Hydrocarby. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
Technical Support Center: Troubleshooting Emulsions in Indolinedicarboxylate Extractions
Introduction
For researchers, scientists, and professionals in drug development, the synthesis and purification of indolinedicarboxylates are critical steps. A frequent and often frustrating challenge encountered during the aqueous workup of these compounds is the formation of stable emulsions. An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other.[1][2] In the context of an extraction, this manifests as a cloudy or milky layer between the organic and aqueous phases, hindering efficient separation and potentially leading to significant product loss.[3][4]
This guide provides in-depth technical support for dealing with emulsions during the extraction of indolinedicarboxylates. It is designed to move beyond simple procedural lists to explain the underlying chemical principles and provide a logical framework for troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding emulsion formation.
Q1: What is causing the emulsion during my indolinedicarboxylate extraction?
A1: Emulsions during the extraction of organic compounds like indolinedicarboxylates are typically caused by the presence of surfactant-like molecules or fine particulate matter.[5][6] These substances reduce the interfacial tension between the aqueous and organic layers, stabilizing the dispersed droplets of one phase within the other.[7] Potential sources in your reaction mixture include:
-
Partially soluble byproducts or starting materials: Indoline derivatives can possess amphiphilic properties.
-
Fine solid particles: Insoluble catalysts, reagents, or side products can accumulate at the interface.[6]
-
High pH: Basic conditions used to deprotonate the indoline nitrogen can lead to the formation of salts that act as surfactants.
Q2: I've formed an emulsion. What is the very first thing I should try?
A2: The most straightforward and least invasive first step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[8][9] Often, less stable emulsions will break on their own. Gentle swirling of the funnel can also encourage the droplets to coalesce.[3]
Q3: Should I shake my separatory funnel vigorously to ensure a good extraction?
A3: This is a common misconception that often leads to emulsion formation. Vigorous shaking introduces a large amount of mechanical energy, which can shear the liquid phases into very small, stable droplets.[1] For systems prone to emulsification, gentle inversions or swirling of the separatory funnel are recommended to increase the surface area for extraction without excessive agitation.[5]
Q4: Can the choice of organic solvent affect emulsion formation?
A4: Absolutely. Solvents with densities very close to water (e.g., dichloromethane) can be more prone to forming stable emulsions. Sometimes, switching to a less dense solvent like ethyl acetate or a denser one like chloroform can facilitate better phase separation. Additionally, adding a small amount of a different co-solvent can alter the polarity of the organic phase and help to break an emulsion.[1][5]
In-Depth Troubleshooting Guides
When simple methods fail, a more systematic approach is required. The following guides provide detailed protocols for breaking persistent emulsions.
Guide 1: Chemical Methods to Break Emulsions
Chemical intervention is often the most effective way to disrupt a stable emulsion. The goal is to alter the properties of the aqueous or organic phase to favor coalescence of the dispersed droplets.
1.1 The "Salting Out" Method
Principle: Adding a saturated aqueous solution of an inorganic salt, such as sodium chloride (brine), increases the ionic strength of the aqueous phase.[5][10] This makes the aqueous layer more polar, decreasing the solubility of organic compounds and surfactant-like molecules within it.[10] This forces these molecules into the organic phase, destabilizing the emulsion.[1]
Protocol:
-
Add a small volume of saturated brine (aqueous NaCl solution) to the separatory funnel containing the emulsion.
-
Gently swirl or invert the funnel a few times.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If necessary, add more brine incrementally.
1.2 Adjusting the pH
Principle: The solubility of acidic or basic compounds is highly dependent on pH. Indolinedicarboxylates and potential impurities may have acidic or basic functional groups. Adjusting the pH can protonate or deprotonate these groups, changing their solubility and potentially breaking the emulsion.[11] For example, if the emulsion is stabilized by a basic impurity, careful addition of a dilute acid can neutralize it.[12]
Protocol:
-
Carefully add a dilute solution of acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel.
-
Gently mix after each addition.
-
Monitor the emulsion for any signs of breaking. Be cautious not to overshoot the desired pH, as this could affect your target compound.
Guide 2: Physical and Mechanical Methods
These methods rely on physical forces to separate the emulsified layers.
2.1 Centrifugation
Principle: Centrifugation applies a strong gravitational force that accelerates the separation of the denser and less dense phases.[1][4] This is a very effective method for breaking even stubborn emulsions.[12]
Protocol:
-
Transfer the emulsion to centrifuge tubes.
-
Balance the tubes in the centrifuge.
-
Centrifuge at a moderate speed for 5-10 minutes.
-
Carefully remove the tubes and pipette off the separated layers.
2.2 Filtration
Principle: Passing the emulsion through a filter medium can physically remove fine solid particles that may be stabilizing the emulsion.[6] Using a phase separator, which is a specialized filter paper or cartridge, can also be highly effective.[13] These are treated to be hydrophobic, allowing the organic phase to pass through while retaining the aqueous phase.
Protocol (Using Celite®):
-
Prepare a small plug of Celite® (diatomaceous earth) in a filter funnel.
-
Wet the Celite® with the organic solvent you are using for the extraction.
-
Pour the entire emulsion through the Celite® plug.
-
The filtrate should show improved phase separation.[6]
2.3 Thermal Methods
Principle: Gentle heating can decrease the viscosity of the liquids and increase the kinetic energy of the droplets, promoting coalescence.[11] Conversely, cooling can sometimes help by causing components to solidify or precipitate, which can disrupt the emulsion.[11]
Protocol (Heating):
-
Carefully transfer the emulsion to a flask.
-
Gently warm the flask in a water bath.
-
Do not overheat, as this could degrade your product or cause the solvent to boil.
-
Observe for phase separation.
Protocol (Cooling):
-
Place the vessel containing the emulsion in an ice bath.
-
Allow it to cool, observing for any changes in the emulsion's stability.
2.4 Sonication
Principle: Applying ultrasonic waves to the emulsion can induce cavitation and acoustic streaming, which can disrupt the interfacial film and promote the coalescence of droplets.[14][15]
Protocol:
-
Place the vessel containing the emulsion in an ultrasonic bath.
-
Sonicate for short intervals (1-5 minutes).
-
Check for phase separation between intervals.
Troubleshooting Workflow
The following diagram illustrates a logical progression for tackling an emulsion during the extraction of indolinedicarboxylates.
Caption: A step-by-step decision tree for resolving emulsions.
Summary of Troubleshooting Techniques
| Method | Principle | When to Use | Key Considerations |
| Patience & Gentle Swirling | Allows time for less stable emulsions to coalesce naturally. | Always the first step. | Least invasive method.[3][8] |
| Adding Brine ("Salting Out") | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[10] | A common and effective second step for many emulsions. | Generally safe for most organic compounds.[5] |
| pH Adjustment | Changes the solubility of acidic or basic compounds, potentially destabilizing the emulsion.[11] | When acidic or basic impurities are suspected to be the cause. | Requires careful addition to avoid degrading the target compound. |
| Centrifugation | Applies a strong force to accelerate the separation of phases based on density.[1] | For persistent and stubborn emulsions. | Highly effective but requires access to a centrifuge.[12] |
| Filtration | Physically removes solid particles that may be stabilizing the emulsion.[6] | When fine solids are visible at the interface. | Celite® is a common and effective filter aid. Phase separators are also an option.[13] |
| Thermal Methods | Alters viscosity and kinetic energy to promote coalescence.[11] | As an alternative when other methods fail. | Use gentle heating to avoid product degradation. |
| Sonication | Uses ultrasonic waves to disrupt the interfacial film.[14] | For difficult emulsions where other methods are not practical. | Requires an ultrasonic bath. |
Preventative Measures
The best way to deal with an emulsion is to prevent it from forming in the first place.[5]
-
Avoid Vigorous Shaking: Use gentle inversions or swirling to mix the phases.[5]
-
Pre-wash Crude Reaction Mixtures: If your reaction generates significant solid byproducts, consider filtering the crude mixture before the aqueous workup.
-
Solvent Selection: Choose an extraction solvent with a density significantly different from water.
-
Control of pH: If possible, perform the extraction at a pH where your product and potential impurities have optimal differential solubility and are less likely to act as surfactants.
By understanding the causes of emulsion formation and employing a systematic troubleshooting approach, researchers can overcome this common challenge in the extraction of indolinedicarboxylates, leading to improved yields and purity.
References
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
- Biotage.
- K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
- University of Wisconsin-Madison.
- Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
- Biotage. Tackling emulsions just got easier. [Link]
- Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Brainly. [FREE] Why does the addition of salt (NaCl)
- AZoM.
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
- A S Scientific Products Ltd.
- Quora. How does adding a salt (such as sodium chloride) help to break an emulsion?. [Link]
- Spectro Scientific.
- Reddit. Breaking emulsions. r/chemistry. [Link]
- Zaiput.
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
- CryoWorks.
- University of York, Chemistry Teaching Labs. Problems with extractions. [Link]
- PubMed Central. Applying ultrasonic fields to separate water contained in medium-gravity crude oil emulsions and determining crude oil adhesion coefficients. [Link]
- Environment and Climate Change Canada. The physics and chemistry of emulsions. [Link]
- ResearchGate.
- Google Patents. US2485298A - Method for breaking emulsion.
- ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link]
- PubMed Central. Review of High-Frequency Ultrasounds Emulsification Methods and Oil/Water Interfacial Organization in Absence of any Kind of Stabilizer. [Link]
- MDPI. Innovations in Oil Processing: Chemical Transformation of Oil Components through Ultrasound Assistance. [Link]
- StudySmarter. Emulsion Stability: Causes & Importance. [Link]
- International Journal of Chemical Engineering and Applications. View of Emulsion types, stability mechanisms and rheology: A review. [Link]
- NCBI Bookshelf. Emulsions. [Link]
- MDPI.
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Indolinedicarboxylates
Welcome to the technical support center for the synthesis of 1,2-indolinedicarboxylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer field-proven troubleshooting strategies to enhance your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the synthesis to provide a foundational understanding.
Q1: What are the principal modern strategies for synthesizing the 1,2-indolinedicarboxylate core?
A1: The construction of the indoline nucleus, particularly with dicarboxylate substitution at the 1 and 2 positions, is typically achieved through intramolecular C-H amination or cyclization reactions. The most prevalent and versatile method involves the transition-metal-catalyzed reaction of an N-substituted aniline derivative with a diazo compound, which serves as a carbene precursor. Rhodium(II) catalysts, such as Rh₂(OAc)₄, are particularly effective for this transformation, which proceeds via an intramolecular C–H insertion mechanism.[1][2] Alternative routes include palladium-catalyzed intramolecular amination of arenes and other C-H/N-H coupling strategies.[3][4]
Q2: Why is the choice of transition metal catalyst so critical for this reaction's success?
A2: The catalyst is the linchpin of this synthesis, dictating both the reaction's feasibility and its selectivity. Different metals and ligand spheres have distinct electronic and steric properties that profoundly influence the reactivity of the key metal-carbene intermediate. For instance:
-
Rhodium(II) Catalysts: These are highly effective for promoting carbene C-H insertion. Chiral rhodium catalysts can even induce high levels of enantioselectivity, which is critical for pharmaceutical applications.[5][6] They offer a good balance of reactivity and selectivity, minimizing side reactions like aziridination if olefinic moieties are present.
-
Palladium(II) Catalysts: Often used in oxidative C-H/N-H coupling reactions, palladium catalysis can be an effective route to indolines from different precursors, such as N-aryl ureas and dienes, but may require specific oxidants and directing groups.[3][4]
-
Copper Catalysts: While also capable of catalyzing carbene transformations, copper catalysts may favor different reaction pathways. For example, in some contexts, they might promote cyclopropanation or ylide formation over C-H insertion, depending on the substrate.
The catalyst's role is to control the formation and reactivity of the carbene, steering it toward the desired intramolecular C-H insertion pathway while suppressing competing side reactions.
Q3: Can you outline the fundamental catalytic cycle for the rhodium-catalyzed synthesis of a 1,2-indolinedicarboxylate?
A3: Certainly. The reaction between an N-aryl glycinate ester (or similar aniline derivative) and a diazoacetate in the presence of a rhodium(II) catalyst follows a well-established cycle.
Caption: Competing pathways: C-H vs. N-H insertion.
Solutions to Promote C-H Insertion:
-
N-Protection: The most effective strategy is to replace the reactive N-H proton with a protecting group. This physically removes the site for the side reaction.
-
Carbamates (e.g., Boc, Cbz): These are excellent choices as they are sterically bulky and electronically deactivating, further disfavoring any interaction at the nitrogen.
-
Sulfonamides (e.g., Ts, Ns): These groups are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the nitrogen atom.
-
-
Steric Hindrance: Increasing steric bulk around the nitrogen atom can disfavor the transition state for N-H insertion. This can be achieved by using a bulky N-protecting group or by designing the substrate accordingly.
-
Catalyst Choice: The ligand sphere of the catalyst plays a crucial role. Catalysts with bulky ligands, such as dirhodium(II) tetrakis(triisopropylbenzoate) [Rh₂(TPA)₄] or the aforementioned Rh₂(esp)₂, create a sterically hindered environment around the carbene, which can favor insertion into the less-crowded C-H bond over the N-H bond. [1]
Issue 3: Dimerization and Polymerization
Q: My reaction turns dark, and TLC analysis shows significant baseline material, suggesting polymerization. What's happening and how can I get a cleaner reaction?
A: This issue points to uncontrolled reactivity of the diazo compound or carbene intermediate. Carbenes are highly reactive and can engage in intermolecular reactions if they do not quickly find the intended intramolecular reaction partner.
Probable Causes & Solutions:
| Probable Cause | Mechanistic Explanation & Recommended Solution |
| High Concentration of Diazo Compound | If the concentration of the diazo compound is too high, two carbene intermediates can react with each other, leading to olefin formation (dimerization). Alternatively, the carbene can react with a molecule of the unreacted diazo compound, initiating oligomerization. [7]Solution: Employ "slow addition" technique. Prepare a solution of the diazo compound and add it dropwise over several hours to the heated solution of the substrate and catalyst using a syringe pump. This keeps the instantaneous concentration of the reactive carbene extremely low, favoring the intramolecular pathway. |
| Reaction Temperature Too High | Excessive heat can lead to the decomposition of the diazo compound or promote undesired side reactions and polymerization. Solution: Lower the reaction temperature. Run a temperature screen (e.g., RT, 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and cleanliness. |
| Substrate Instability | Electron-rich anilines can be susceptible to oxidative polymerization, especially in the presence of trace impurities or air. [8]Solution: Ensure high purity of the starting aniline derivative. Purify by column chromatography, recrystallization, or distillation immediately before use. Always maintain a strict inert atmosphere. |
Section 3: Optimized Experimental Protocol
This section provides a representative, robust protocol for the synthesis of a 1,2-indolinedicarboxylate, incorporating best practices to avoid common side reactions.
Reaction: Rh₂(OAc)₄-Catalyzed Synthesis of Diethyl 1-(tert-butoxycarbonyl)-indoline-2,2-dicarboxylate
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.
-
Purify the solvent (e.g., Dichloromethane or Toluene) by passing it through an activated alumina column or by distillation over CaH₂.
-
Ensure the N-Boc-2-bromoaniline and diethyl malonate starting materials are pure and dry.
-
The diazo compound, diethyl diazomalonate, should be handled with care in a well-ventilated fume hood behind a blast shield.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add N-Boc-aniline (1.0 equiv) and the Rh₂(OAc)₄ catalyst (1-2 mol%).
-
Seal the flask and purge with argon for 15 minutes.
-
Add the degassed, dry solvent (to make a ~0.1 M solution with respect to the aniline substrate) via cannula.
-
In a separate, flame-dried gas-tight syringe, prepare a solution of diethyl diazomalonate (1.1 equiv) in the same dry solvent.
-
-
Reaction Execution:
-
Heat the flask containing the aniline and catalyst to the desired temperature (e.g., 80 °C for toluene).
-
Using a syringe pump, add the solution of diethyl diazomalonate to the reaction flask over a period of 4-6 hours. This slow addition is critical to prevent dimerization.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes to elute the product. The desired indoline product is typically less polar than any unreacted starting material.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
-
Section 4: Visual Troubleshooting Guide
This flowchart provides a decision-making tool for diagnosing and solving common issues during synthesis.
Caption: Troubleshooting flowchart for indoline synthesis.
References
- Huang, X., et al. (2021). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. PMC - NIH.
- Stuart, D. R., et al. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society.
- Wang, H., et al. (2016). Rhodium(iii)-catalyzed indole synthesis at room temperature using the transient oxidizing directing group strategy. Chemical Communications.
- Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
- Li, B., et al. (2015). Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. Synthesis of indolines.
- Organic Chemistry Portal. Synthesis of indoles.
- Harrison, T., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Fra, L., & Muñiz, K. (2016). Indole Synthesis through Sequential Electrophilic N-H and C-H Bond Activation Using Iodine(III) Reactivity. PubMed.
- Lindsay, V. N. G., et al. (2012). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. PMC - NIH.
- Berger, L., & Corraz, A. J. (1980). Reduction of indole compounds to indoline compounds. Google Patents.
- Daugulis, O., et al. (2008). Heterocycle Synthesis via Direct C-H/N-H Coupling. PMC - NIH.
- Quiclet-Sire, B., & Zard, S. Z. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed.
- Yang, X., et al. (2023). Lewis Acid-Catalyzed Annulations of Geminally Disubstituted Cyclopropanes with Aldehydes or 1,3,5-Triazinanes. ResearchGate.
- ResearchGate. (2022). Intramolecular cyclopropanation of phenol or aniline derived benzoyl...
- Masesane, I. B., & Tshilongo, F. K. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PMC - NIH.
- Rocaboy, R., & Baudoin, O. (2019). Catalytic C–H amination at its limits: challenges and solutions. RSC Publishing.
- Keitz, B. K., & Grubbs, R. H. (2013). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PMC - PubMed Central.
- Zhang, J., & Pérez-Temprano, M. H. (2021). Intramolecular C(sp3)–H Bond Amination Strategies for the Synthesis of Saturated N-containing Heterocycles. RECERCAT.
- Wang, C., et al. (2018). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. MDPI.
- ResearchGate. (2018). Two parts of the intramolecular C–H amination process.
- Collet, F., et al. (2011). Catalytic C–H amination: the stereoselectivity issue. Chemical Society Reviews.
- de Luis, I., & de Cózar, A. (2017). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. PMC - NIH.
- ResearchGate. (2025). Intermolecular C-H Amination of Complex Molecules: Insights into the Factors Governing the Selectivity.
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Validation & Comparative
A Comparative Guide to Protecting Groups for the Indoline Scaffold: Spotlight on 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of the indoline nucleus is a critical consideration in multi-step organic synthesis. The indoline ring system, a common motif in pharmaceuticals and natural products, presents unique challenges due to the reactivity of its N-H bond. The selection of an appropriate protecting group is paramount, as it directly impacts reaction yields, compatibility with various reagents, and the overall efficiency of the synthetic route. This guide provides an objective comparison of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a derivative of the commonly used tert-butyloxycarbonyl (Boc) protecting group, with other alternatives for the indoline scaffold, supported by experimental data and detailed protocols.
The Role of Protecting Groups in Indoline Chemistry
The nitrogen atom of the indoline ring is nucleophilic and susceptible to protonation, alkylation, and oxidation, which can lead to undesired side reactions and decomposition, particularly under acidic conditions.[1] The introduction of an electron-withdrawing group onto the indoline nitrogen mitigates these issues, enabling a broader range of synthetic transformations. An ideal protecting group for an indoline should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be cleaved selectively in high yield without affecting other functional groups.[2]
In Focus: this compound
This compound is an N-Boc protected form of the methyl ester of indoline-2-carboxylic acid. The Boc group is one of the most widely used protecting groups for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[3][4]
Key Features of the N-Boc Group on the Indoline Scaffold:
-
Stability: The Boc group is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3] This stability makes it compatible with a wide range of synthetic transformations.
-
Cleavage: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in methanol.[4][5] The mechanism involves the formation of a stable tert-butyl cation.[6]
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group.[3] This orthogonality is crucial in complex multi-step syntheses.
Comparative Analysis with Other Protecting Groups
The choice of a protecting group is highly dependent on the specific reaction conditions and the overall synthetic strategy. Here, we compare the N-Boc group (as in this compound) with other commonly used protecting groups for the indoline nitrogen: the Carboxybenzyl (Cbz) group and the Tosyl (Ts) group.
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Orthogonality |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, DMAP)[3] | Stable to base, nucleophiles, hydrogenolysis[3] | Acidic conditions (e.g., TFA, HCl)[4][5] | Orthogonal to Cbz, Fmoc[3] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl), base[7][8] | Stable to acidic and basic conditions[7] | Hydrogenolysis (H₂, Pd/C)[7][9] | Orthogonal to Boc, Fmoc |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), base (e.g., NaH)[1] | Very stable to acidic and oxidative conditions[1] | Reductive (e.g., Na/NH₃, Mg/MeOH), strongly basic (e.g., NaOH/reflux), or with specific reagents like cesium carbonate.[10] | Less commonly used for orthogonality due to harsh cleavage. |
Experimental Data: A Head-to-Head Comparison
Table 1: Representative Yields for N-Protection of Indoline Derivatives
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Boc | (Boc)₂O, NEt₃, CH₂Cl₂ | Indoline | >95% | [3] |
| Cbz | Cbz-Cl, aq. NaOH | 1,2,3,6-tetrahydropyridine | 23% | [11] |
| Tosyl | TsCl, NaH, THF | Indole | High | [1] |
Table 2: Representative Yields for N-Deprotection of Protected Indolines
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Boc | TFA, CH₂Cl₂ | N-Boc-indoline | High | [5] |
| Cbz | H₂, 10% Pd/C, MeOH | N-Cbz-amine | High | [9] |
| Tosyl | Cs₂CO₃, THF/MeOH | N-Tosyl-5-bromoindole | 97% | [10] |
Experimental Protocols
Protocol 1: N-Boc Protection of Methyl Indoline-2-carboxylate
This protocol describes the synthesis of this compound.
Materials:
-
Methyl (S)-indoline-2-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl (S)-indoline-2-carboxylate (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of Methyl Indoline-2-carboxylate
Materials:
-
Methyl (S)-indoline-2-carboxylate
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 N)
-
Tert-butyl methyl ether (TBME)
-
0.1 N aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Stir methyl (S)-indoline-2-carboxylate (1.2 eq) in 3 N aqueous NaOH solution (1.1 eq) and cool the mixture to 0 °C.[11]
-
Add benzyl chloroformate (1.0 eq) dropwise.[11]
-
Allow the mixture to warm to room temperature and stir for 3 hours.[11]
-
Extract the mixture with tert-butyl methyl ether.[11]
-
Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.[11]
-
Dry the organic phase with MgSO₄ and remove the solvent under reduced pressure.[11]
-
Purify the crude product by column chromatography.[11]
Protocol 3: Deprotection of this compound (Boc Cleavage)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected product.
Visualization of Workflows
General Workflow for Protecting Group Selection
Caption: A typical experimental workflow involving protection and deprotection of an indoline substrate.
Conclusion
The choice of a protecting group for the indoline nitrogen is a critical decision in the design of a synthetic route. This compound, an N-Boc protected compound, offers a versatile and reliable option due to the Boc group's broad stability and mild cleavage conditions. Its orthogonality with other common protecting groups like Cbz and Fmoc makes it particularly valuable in complex syntheses. [3]While the Cbz group provides robustness towards acidic and basic conditions, its removal via hydrogenolysis may not be compatible with all functional groups. [7]The Tosyl group, on the other hand, offers exceptional stability but often requires harsh conditions for its removal, limiting its applicability in the presence of sensitive functionalities. [1]By presenting quantitative yield data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions, thereby optimizing synthetic routes and improving overall efficiency in the development of indoline-containing molecules. [2]
References
- The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity - Benchchem. (URL: )
- A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies - Benchchem. (URL: )
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
- EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: )
- Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
- Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
- tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
- Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchG
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- 5. Amine Protection / Deprotection [fishersci.co.uk]
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- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
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- 11. beilstein-journals.org [beilstein-journals.org]
A Spectroscopic Comparison Guide to 1,2-Indolinedicarboxylate Derivatives
This guide provides an in-depth spectroscopic comparison of 1,2-indolinedicarboxylate derivatives, designed for researchers, scientists, and professionals in drug development. The structural elucidation of these compounds is critical, and this document outlines the key spectroscopic features and methodologies to ensure accurate characterization. The structural integrity of these derivatives is paramount in their application, and modern spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and GC-Mass spectral analyses are indispensable for validating their synthesis.[1]
Introduction to 1,2-Indolinedicarboxylate Derivatives
1,2-Indolinedicarboxylate derivatives represent a vital class of heterocyclic compounds, serving as foundational scaffolds in numerous natural products and pharmacologically significant molecules.[2] The defining feature of this class is a rigid bicyclic indoline core, functionalized at the nitrogen (N-1) and the adjacent carbon (C-2) with carboxylate moieties. This arrangement provides a versatile platform for chemical modification, leading to a broad spectrum of physicochemical and biological activities. A thorough spectroscopic analysis is crucial for confirming the molecular structure and assessing the purity of these synthesized derivatives. This guide offers a comparative analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules, offering unparalleled insight into the carbon-hydrogen framework. For 1,2-indolinedicarboxylate derivatives, both ¹H and ¹³C NMR are fundamental for a complete characterization.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides precise information regarding the electronic environment of each proton in the molecule, allowing for the assembly of its structural fragments.
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Protons (H-4, H-5, H-6, H-7): These protons are typically observed in the downfield region of δ 6.8-7.6 ppm . Their precise chemical shifts and coupling patterns are diagnostic of the substitution pattern on the aromatic ring.
-
H-2 Proton: The methine proton at the C-2 position is a key diagnostic signal, resonating between δ 4.5-5.5 ppm . Its chemical shift is sensitive to the nature of the ester group at C-2 and the substituent at the N-1 position.
-
H-3 Protons: The two diastereotopic protons on the C-3 carbon of the five-membered ring typically appear as a complex multiplet in the range of δ 2.5-3.5 ppm .
-
Ester Protons: The protons associated with the ester functionalities exhibit characteristic signals. For instance, the methyl protons of a dimethyl ester will appear as a sharp singlet around δ 3.7-3.9 ppm . For a diethyl ester, a quartet around δ 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around δ 1.2-1.4 ppm (for the -CH₃ group) are expected.[3]
Rationale for Experimental Choices:
Chloroform-d (CDCl₃) is the solvent of choice for the NMR analysis of these derivatives due to its excellent ability to dissolve moderately polar organic compounds and its single deuterium resonance which simplifies the proton spectrum.[4]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
-
Carbonyl Carbons (C=O): The carbonyl carbons of the dicarboxylate groups are the most deshielded, appearing far downfield in the region of δ 168-175 ppm .[3]
-
Aromatic Carbons: The carbons of the benzene ring resonate in the δ 110-150 ppm range. The quaternary carbons, C-3a and C-7a, can be distinguished from the protonated carbons using spectral editing techniques like DEPT.[5]
-
C-2 Carbon: The C-2 carbon, being bonded to both a nitrogen atom and a carbonyl group, is found in the δ 60-70 ppm region.
-
C-3 Carbon: The C-3 methylene carbon is observed further upfield, typically between δ 30-40 ppm .
-
Ester Carbons: The carbons of the ester groups are also characteristic. For a methyl ester, the methoxy carbon resonates around δ 51-53 ppm . For a diethyl ester, the methylene carbon appears around δ 60-62 ppm , and the terminal methyl carbon is found around δ 14-15 ppm .[3]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal resolution and sensitivity.[6]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse (zg30) sequence is typically used.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is standard.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: A larger number of scans (1024-4096) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction using appropriate NMR processing software.
Comparative NMR Data for 1,2-Indolinedicarboxylate Esters
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | Aromatic (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C=O (δ, ppm) |
| Dimethyl 1,2-indolinedicarboxylate | ~5.0 | ~3.0-3.4 | ~7.0-7.5 | ~65 | ~35 | ~172, 170 |
| Diethyl 1,2-indolinedicarboxylate | ~5.1 | ~3.1-3.5 | ~7.0-7.5 | ~66 | ~35 | ~171, 169 |
Note: These values are estimations based on typical chemical shifts for analogous structures and should be confirmed by experimental data.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation.
Characteristic Vibrational Frequencies (cm⁻¹):
-
C=O Stretching: The most intense and diagnostic absorption in the IR spectrum of these derivatives is the carbonyl (C=O) stretching vibration of the two ester groups, which appears as strong bands in the 1700-1750 cm⁻¹ region. The N-alkoxycarbonyl group often absorbs at a slightly lower frequency than the C-2 ester due to electronic effects.[7]
-
C-N Stretching: The stretching vibration of the C-N bond within the indoline ring is expected in the 1200-1350 cm⁻¹ range.
-
C-O Stretching: The C-O single bond stretching of the ester functionalities gives rise to strong absorptions in the fingerprint region, between 1000-1300 cm⁻¹ .
-
Aromatic C=C Stretching: Medium to weak intensity bands corresponding to the C=C stretching of the aromatic ring are found between 1450-1600 cm⁻¹ .[8]
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring appear in the 700-900 cm⁻¹ region. The pattern of these bands can provide clues about the substitution on the aromatic ring.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is highly convenient and requires placing a small amount of the neat compound directly onto the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[6]
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is typically sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum is collected first and automatically subtracted from the sample spectrum by the instrument's software.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores such as aromatic rings.
Expected Absorption Maxima (λₘₐₓ):
The primary chromophore in 1,2-indolinedicarboxylate derivatives is the benzene ring. The electronic transitions are typically of the π → π* type.[9]
-
An intense absorption band is generally observed around 250-260 nm .
-
A second, often weaker, absorption band may be present around 280-300 nm .[10]
The solvent and any substituents on the aromatic ring can influence the exact position and intensity of these absorption maxima.
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) using a quartz cuvette. The concentration should be adjusted to yield an absorbance value in the optimal range of 0.2 to 0.8.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurement.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: A medium scan speed is appropriate.
-
-
Data Processing: The spectrum is recorded, and the wavelength of maximum absorbance (λₘₐₓ) is identified. A baseline correction is performed using a cuvette containing only the solvent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique that provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation pattern.[11]
Expected Fragmentation Pattern:
In the mass spectrum, the molecular ion peak (M⁺) confirms the molecular weight of the derivative. The fragmentation pathways are often predictable and provide structural information.
-
Loss of an Alkoxy Group (-OR): A common fragmentation is the loss of the alkoxy group from one of the esters, resulting in an [M - OR]⁺ ion.
-
Loss of an Ester Group (-COOR): The loss of an entire ester group can also be observed, leading to an [M - COOR]⁺ fragment.
-
Indoline Ring Cleavage: Fragmentation of the indoline ring itself can occur, producing characteristic lower mass ions.[12]
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a coupled chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization method well-suited for these compounds, typically generating the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[13] Electron ionization (EI) can also be employed and will generally produce more extensive fragmentation.
-
Mass Analysis: The generated ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizing the Analytical Workflow
Caption: A schematic workflow for the comprehensive spectroscopic characterization of 1,2-indolinedicarboxylate derivatives.
Conclusion
The synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a robust framework for the comprehensive characterization of 1,2-indolinedicarboxylate derivatives. Each technique offers a unique and complementary piece of the structural puzzle. The detailed protocols and expected spectroscopic data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this important class of heterocyclic compounds, ensuring the integrity and quality of their research.
References
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A Comparative Guide to the Biological Activity of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate Derivatives and Alternatives
In the landscape of modern drug discovery, the indoline scaffold represents a privileged heterocyclic motif, underpinning a diverse array of biologically active molecules. Among these, derivatives of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate have emerged as a focal point of research, demonstrating significant potential across multiple therapeutic areas. This guide provides a comprehensive comparison of the biological activities of these derivatives, juxtaposed with alternative compound classes. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Significance of the Indoline Core
The indoline ring system, a saturated analog of indole, offers a three-dimensional structure that allows for precise spatial orientation of substituents, a critical factor for effective interaction with biological targets. The presence of the tert-butyl and methyl ester groups at the 1- and 2-positions, respectively, in the parent this compound structure provides a unique starting point for synthetic diversification, enabling the fine-tuning of physicochemical properties and biological activity.
Comparative Biological Activities
While specific data on this compound itself is emerging, the broader class of indole and indoline derivatives has been extensively studied. This allows us to extrapolate and compare its potential with established alternatives.
Anticancer Activity
Indole derivatives have shown significant promise as anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines.[1][2][3] For instance, certain N-substituted indoline derivatives have demonstrated dose-dependent inhibition of cancer cell growth, with IC50 values comparable to the standard anticancer drug, cisplatin.[1][3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4]
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | HeLa | IMR-32 | MCF-7 | HCT-116 | Reference |
| Indolin-2-one Derivatives | 10.64 - 33.62 | - | - | - | [3] |
| Indole-based Tyrphostins | - | - | >10 | <1 - 5 | [2] |
| Indolyl 1,2,4-Triazoles | - | - | 0.891 - 36.4 | - | [4] |
| Pyrazolinyl-Indoles | - | - | - | - | [5] |
| Cisplatin (Standard) | ~10 | - | ~7 | - | [1] |
Note: Data is compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.
Alternative Anticancer Agents:
-
Tyrphostins: These compounds are known tyrosine kinase inhibitors and have shown potent antiproliferative activities.[2]
-
1,2,4-Triazole Hybrids: Incorporation of a triazole moiety into other heterocyclic systems has yielded compounds with significant cytotoxic effects.[4]
The data suggests that modifications to the core indoline structure can lead to potent anticancer agents, rivaling or even exceeding the efficacy of established drugs in certain cell lines.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Indole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. While specific data on this compound derivatives is limited, related heterocyclic compounds provide a strong rationale for their exploration in this area.
Alternative Antimicrobial Agents:
-
Phenylthiazoles: This class of compounds, particularly those with a tert-butyl moiety, has demonstrated promising activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
-
o-Phenylenediamine-tert-butyl-N-1,2,3-triazole Carbamates: These compounds have shown potent activity against Gram-positive bacteria, with MIC values comparable to ciprofloxacin.[8]
-
Biphenolic Honokiol Analogs: These compounds exhibit strong bioactivity against MRSA and have been modified to achieve broad-spectrum activity against Gram-negative bacteria as well.[9]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | S. aureus (MRSA) | C. difficile | E. coli | Reference |
| Phenylthiazoles with tert-Butyl | 4 | 4 | >16 | [7] |
| o-Phenylenediamine-tert-butyl-N-1,2,3-triazole Carbamates | 6.25 | - | >100 | [8] |
| Biphenolic Honokiol Analogs | 1.3 - 2.7 | - | 14 - 31 | [9] |
| Vancomycin (Standard) | ~2.9 | - | - | [9] |
| Ciprofloxacin (Standard) | - | - | ~6.25 | [8] |
The inclusion of a tert-butyl group in various scaffolds appears to be a favorable feature for antimicrobial activity, suggesting that this compound derivatives warrant investigation in this therapeutic area.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators.[10] For example, certain indole-2-carboxamide derivatives have been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses.[10]
Alternative Anti-inflammatory Agents:
-
1,2-Benzothiazine Derivatives: These compounds have demonstrated significant anti-inflammatory activity, with some exhibiting selectivity for COX-2 over COX-1, potentially leading to fewer side effects.[11][12]
-
Tert-butyl Phenylcarbamate Derivatives: This class of compounds has shown promising in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models.[13]
-
Indanone Derivatives: Isolated from natural sources, these compounds have shown significant in vitro anti-inflammatory effects.[14]
Table 3: Comparative In Vitro Anti-inflammatory Activity
| Compound Class | Assay | Key Findings | Reference |
| Indole-2-carboxamide Derivatives | LPS-induced cytokine release | Attenuated TNF-α expression | [10] |
| 1,2-Benzothiazine Derivatives | COX Inhibition | Selective COX-2 inhibition | [11] |
| Indanone Derivative | Heat-induced hemolysis | Significant inhibition of RBC lysis | [14] |
| 2,4-Di-Tert-Butylphenol | Gene expression | Slight inhibition of Cox2 and TNF-α | [15] |
The structural diversity of compounds with anti-inflammatory activity highlights the potential for this compound derivatives to be developed as novel anti-inflammatory agents.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, we provide detailed protocols for key biological assays. The causality behind experimental choices is explained to ensure robust and reproducible results.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is proportional to the number of viable cells.[1][16]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells and incubate for 48-72 hours.[17] Include untreated cells as a negative control and a known cytotoxic agent (e.g., cisplatin) as a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]
Diagram: MTT Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]
Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation is the MIC.[20]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[21]
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[20] Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20][22]
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This in vitro assay is a simple and cost-effective method to screen for anti-inflammatory activity.[23][24]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory potential.[23]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 5% w/v bovine serum albumin), and a buffer (e.g., phosphate-buffered saline).[23]
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Heat-induced Denaturation: Heat the mixture at 70°C for 5 minutes to induce protein denaturation.[23]
-
Cooling: Cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[23] A standard anti-inflammatory drug like diclofenac sodium is used for comparison.
-
Calculation: Calculate the percentage inhibition of protein denaturation.[23]
Diagram: Protein Denaturation Inhibition Assay Workflow
Caption: Workflow for the in vitro protein denaturation inhibition assay.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for significant biological activity across anticancer, antimicrobial, and anti-inflammatory applications. By leveraging the established knowledge of related indole and indoline derivatives and employing robust experimental protocols, researchers can effectively explore the therapeutic potential of this versatile scaffold. The comparative data presented in this guide serves as a valuable resource for drug development professionals, highlighting the opportunities for innovation in the synthesis and evaluation of novel indoline-based therapeutic agents.
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A Comparative Guide to Purity Assessment of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate by Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For complex intermediates like 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a versatile building block in synthetic organic chemistry, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for this purpose, grounded in scientific principles and field-proven insights.
Part 1: The Unambiguous Power of Quantitative NMR (qNMR)
While various chromatographic and spectrometric methods can provide purity information, Quantitative NMR (qNMR) stands out for its unique advantages. The fundamental principle of qNMR is elegantly simple yet powerful: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. This intrinsic relationship allows for the direct, absolute quantification of a compound in a sample, often without the need for a calibration curve using an identical reference standard—a significant advantage over techniques like HPLC.[1]
Why qNMR is a superior choice for purity assessment:
-
Absolute Quantification: It provides a direct measure of the molar quantity of the analyte, leading to a weight-based purity value when an internal standard of known purity is used.[2][3]
-
Structural Confirmation: NMR not only quantifies the target molecule but simultaneously confirms its structure, providing a holistic quality assessment in a single experiment.
-
Non-Destructive: The sample can be recovered and used for further analyses after the NMR experiment is complete.
-
Universality: Nearly any soluble organic molecule containing NMR-active nuclei (like ¹H) can be quantified, making it a highly versatile tool.
Part 2: Experimental Protocol for Purity Determination by ¹H qNMR
A self-validating protocol is crucial for trustworthy results. The following step-by-step methodology is designed to ensure accuracy and precision in the purity assessment of this compound.
Step 1: Meticulous Sample Preparation
The accuracy of qNMR begins with precise weighing.
-
Analyte Preparation: Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Internal Standard Selection: Choose a suitable internal standard. Key criteria include high purity, chemical stability, and signals that do not overlap with the analyte's signals. For this analysis, maleic acid is a good candidate due to its simple spectrum (a singlet for the two olefinic protons) and lack of signal overlap with the analyte in common deuterated solvents.
-
Internal Standard Weighing: Accurately weigh an amount of the internal standard that will result in a peak integral of similar magnitude to a well-resolved peak of the analyte.
-
Dissolution: Quantitatively transfer both the analyte and the internal standard into a volumetric flask using a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.
-
Transfer to NMR Tube: Transfer a precise volume (typically 0.6-0.7 mL) of the solution into a high-quality NMR tube.
Step 2: Optimized Data Acquisition
Acquisition parameters must be carefully set to ensure quantitative accuracy.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Key Acquisition Parameters:
-
Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard. A conservative value of 30 seconds is often sufficient for small molecules.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration accuracy).[3]
-
Workflow Diagram
Caption: Experimental workflow for qNMR purity assessment.
Part 3: Spectral Interpretation
A thorough understanding of the ¹H and ¹³C NMR spectra is essential for both structural confirmation and purity assessment.
Molecular Structure and Proton Assignments
Caption: Structure with key proton environments labeled.
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
The following table provides estimated chemical shifts based on the analysis of structurally similar indoline derivatives. Actual values may vary slightly.
| Assignment | Proton Label | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| tert-Butyl | H-a | ~1.5 | s | ~28.3 (3C), ~81.5 (1C) |
| Methyl Ester | H-b | ~3.7 | s | ~52.5 |
| C2-H | H-c | ~4.9-5.1 | dd | ~60-62 |
| C3-H (axial) | H-d | ~3.1-3.3 | dd | ~30-32 |
| C3-H (equatorial) | H-e | ~3.6-3.8 | dd | ~30-32 |
| Aromatic CH | H-f,g,h,i | ~7.0-7.6 | m | ~115-130 |
| N-C=O (Boc) | - | - | - | ~152-154 |
| O-C=O (Ester) | - | - | - | ~172-174 |
| Aromatic Quaternary | - | - | - | ~135-145 |
Part 4: Identification and Quantification of Impurities
The true power of NMR lies in its ability to detect and quantify impurities simultaneously with the main component.
Common Potential Impurities
Based on typical synthetic routes for N-Boc protected amino esters, potential impurities could include:
-
Starting Materials: Unreacted indoline-2-carboxylic acid or methyl indoline-2-carboxylate.
-
By-products: Di-tert-butyl dicarbonate (Boc-anhydride) hydrolysis products (e.g., tert-butanol).
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane). These are readily identifiable by their characteristic chemical shifts.[4]
Purity Calculation
The purity of the analyte (Panalyte) is calculated using the following equation when an internal standard is employed:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass of the compound
-
m: Mass of the compound weighed
-
P: Purity of the standard (as a percentage)
This calculation provides a weight/weight percentage purity, which is the most relevant metric for drug development and aligns with regulatory expectations.
Part 5: Comparative Analysis with Other Techniques
While qNMR is a powerful tool, it is essential to understand its performance in relation to other common analytical methods like HPLC and Mass Spectrometry (MS).
| Technique | This compound Purity Assessment | Advantages | Disadvantages |
| qNMR | Provides absolute quantification and structural confirmation in one experiment. | - Absolute quantification without a specific reference standard.- Non-destructive.- Rich structural information. | - Lower sensitivity compared to MS.[5]- Potential for signal overlap in complex mixtures.- Higher initial instrument cost. |
| HPLC-UV | Separates components for relative quantification based on peak area. | - High sensitivity and resolution for separating closely related impurities.[6]- Widely available and cost-effective. | - Requires a reference standard of the analyte for accurate quantification.- Response factors can vary between compounds.- Provides no definitive structural information on its own. |
| Mass Spectrometry (MS) | Primarily used for identification of impurities when coupled with a separation technique (e.g., LC-MS). | - Extremely high sensitivity for detecting trace-level impurities.[5]- Provides accurate mass for molecular formula determination. | - Not inherently quantitative without extensive calibration.- Ionization efficiency can vary dramatically between compounds. |
The combination of these techniques offers a comprehensive approach. For instance, an impurity detected by HPLC can be isolated and its structure definitively identified by NMR and MS.[6]
Conclusion
For the comprehensive assessment of this compound purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an unparalleled combination of precision, structural verification, and absolute quantification. Its ability to provide a direct, SI-traceable measurement without reliance on a specific reference standard makes it a primary method in pharmaceutical quality control. While techniques like HPLC offer superior separation capabilities for complex impurity profiles, qNMR provides a more holistic and definitive analysis of the bulk material's purity in a single, efficient experiment. The integration of these analytical tools provides the highest level of confidence for researchers, scientists, and drug development professionals.
References
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- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
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- ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
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A Researcher's Guide to Navigating the Cross-Reactivity Profile of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
For the researcher engaged in drug discovery and development, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most critical is understanding a compound's selectivity. This guide provides an in-depth technical framework for evaluating the potential cross-reactivity of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a heterocyclic compound often used as a synthetic intermediate. While direct biological activity data for this specific molecule is not extensively documented in public literature, its structural motifs—a constrained proline-like core, an indole-derived ring system, and a bulky tert-butyl group—provide a rational basis for predicting and testing for off-target interactions. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to proactively assess and mitigate the risks of unforeseen bioactivity.
The Structural Rationale for Cross-Reactivity Assessment
The chemical architecture of this compound presents three key areas of consideration for potential off-target interactions. Understanding these components is the first step in designing a robust cross-reactivity screening panel.
-
The Indoline-2-Carboxylate Core: This moiety is a derivative of indole-2-carboxylic acid. Derivatives of indole-2-carboxylic acid have been shown to interact with a range of biological targets, including viral enzymes and central nervous system receptors.[1][2][3][4] For instance, it has been identified as a scaffold for HIV-1 integrase inhibitors, where the indole nucleus and the carboxyl group chelate magnesium ions in the enzyme's active site.[2][4] Additionally, indole-2-carboxylic acid itself acts as a competitive antagonist at the glycine binding site of the NMDA receptor.[5] Other documented targets for derivatives include Indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO),[6] lipoxygenase,[7] and kinases such as EGFR and CDK2.[8]
-
The Constrained Proline-like Scaffold: The pyrrolidine ring of the indoline structure is a constrained analog of the amino acid proline. Proline analogs are known to competitively inhibit enzymes involved in proline metabolism.[9][10] Key enzymes in this pathway that could be susceptible to inhibition include proline dehydrogenase (PRODH)[9] and pyrroline-5-carboxylate reductase 1 (PYCR1).[11][12]
-
The N-Tert-butoxycarbonyl (Boc) Protecting Group and Tert-butyl Moiety: The tert-butyl group is a common feature in medicinal chemistry, often used to enhance potency or provide a steric shield to increase metabolic stability.[13][14][15] However, this bulky, lipophilic group can also influence off-target binding and is known to be a substrate for metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4.[14] This raises the possibility of drug-drug interactions if co-administered with other therapeutics metabolized by these enzymes.
A Strategic Approach to Experimental Cross-Reactivity Profiling
A systematic and tiered approach to experimental validation is essential to confidently characterize the selectivity profile of this compound or any novel compound. The following sections detail the experimental workflows, from initial biochemical assays to more physiologically relevant cell-based models.
Tier 1: Initial Assessment of Off-Target Binding and Enzyme Inhibition
The first tier of investigation should focus on direct interactions with purified enzymes and receptors identified through structural analogy. Competitive binding assays and direct enzyme inhibition assays are the workhorses of this stage, providing clear, quantitative data on potential interactions.
Potential Off-Target Families and Recommended Initial Assays
| Structural Motif | Potential Off-Target Family | Specific Target Examples | Recommended Tier 1 Assay |
| Indoline-2-carboxylate | Viral Integrases | HIV-1 Integrase | Enzyme Inhibition Assay |
| Indoline-2-carboxylate | CNS Receptors | NMDA Receptor (glycine site) | Competitive Binding Assay |
| Indoline-2-carboxylate | Tryptophan Metabolism Enzymes | IDO1, TDO | Enzyme Inhibition Assay |
| Indoline-2-carboxylate | Lipoxygenases | 5-LOX, 12-LOX, 15-LOX | Enzyme Inhibition Assay |
| Indoline-2-carboxylate | Kinases | EGFR, CDK2 | Enzyme Inhibition Assay |
| Constrained Proline Analog | Proline Metabolism Enzymes | Proline Dehydrogenase (PRODH) | Enzyme Inhibition Assay |
| Constrained Proline Analog | Proline Metabolism Enzymes | PYCR1 | Enzyme Inhibition Assay |
| Tert-butyl Group | Cytochrome P450 Enzymes | CYP2C8, CYP3A4 | Enzyme Inhibition Assay |
Experimental Workflow for Tier 1 Screening
Caption: Tier 1 experimental workflow for initial cross-reactivity screening.
Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor
This protocol is designed to determine if the test compound displaces a known radiolabeled ligand from the glycine binding site of the NMDA receptor.
-
Reagents and Materials:
-
Purified NMDA receptor preparation (e.g., from rat brain synaptosomes).
-
Radiolabeled ligand (e.g., [³H]glycine or [³H]DCKA).
-
Test compound: this compound.
-
Unlabeled glycine (for positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled glycine in assay buffer.
-
In a 96-well plate, add the NMDA receptor preparation.
-
Add the various concentrations of the test compound or unlabeled glycine.
-
Add the radiolabeled ligand at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Enzyme Inhibition Assay for HIV-1 Integrase
This protocol measures the ability of the test compound to inhibit the strand transfer activity of HIV-1 integrase.
-
Reagents and Materials:
-
Recombinant HIV-1 integrase.
-
Oligonucleotide substrates mimicking the viral DNA ends.
-
Target DNA.
-
Known integrase inhibitor (e.g., Raltegravir) as a positive control.
-
Test compound.
-
Assay buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺).
-
Detection system (e.g., fluorescence-based or ELISA-based).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
In a microplate, add the HIV-1 integrase enzyme.
-
Add the test compound or control inhibitor and pre-incubate.
-
Initiate the reaction by adding the viral and target DNA substrates.
-
Incubate at 37°C for the desired reaction time.
-
Stop the reaction.
-
Quantify the amount of strand transfer product formed using the chosen detection method.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Tier 2: Functional Assessment in Cell-Based Assays
Compounds that demonstrate significant activity in Tier 1 assays should be advanced to Tier 2 for evaluation in a more physiologically relevant context.[16] Cell-based assays can provide insights into a compound's membrane permeability, potential cytotoxicity, and its effect on downstream signaling pathways.[17][18][19][20]
Experimental Workflow for Tier 2 Functional Screening
Caption: Tier 2 experimental workflow for cell-based functional validation.
Protocol 3: Cell-Based Neuronal Viability Assay for NMDA Receptor Antagonism
This assay assesses whether the test compound can protect neurons from excitotoxicity induced by NMDA receptor overstimulation.
-
Reagents and Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
NMDA and glycine.
-
Test compound.
-
Known NMDA receptor antagonist (e.g., MK-801) as a positive control.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
-
Procedure:
-
Plate the neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or the positive control for a specified period.
-
Induce excitotoxicity by adding a high concentration of NMDA and glycine.
-
Incubate for a period sufficient to induce cell death in the untreated control wells (e.g., 24 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the EC50 value, which represents the concentration at which the compound provides 50% protection against NMDA-induced cell death.
-
Conclusion and Future Directions
The structural features of this compound warrant a thorough investigation of its potential cross-reactivity with several classes of biological targets. The indoline-2-carboxylate core points towards potential interactions with enzymes like HIV-1 integrase and receptors such as the NMDA receptor. The constrained proline-like scaffold suggests possible inhibition of proline metabolic enzymes, and the tert-butyl group indicates a potential for metabolism by cytochrome P450 enzymes.
By employing a systematic, tiered approach of biochemical and cell-based assays as outlined in this guide, researchers can proactively identify and characterize any off-target activities. This not only provides a more complete understanding of the compound's pharmacological profile but also enables informed decisions to be made during the drug development process, ultimately saving time and resources. The methodologies described herein are not merely a checklist but a strategic framework for rigorous scientific inquiry, ensuring that only the most selective and promising candidates advance toward clinical consideration.
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A Comparative Economic Analysis of Synthetic Routes to 1,2-Indolinedicarboxylates for Pharmaceutical Research and Development
The 1,2-indolinedicarboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block for a variety of therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an attractive template for the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules. For researchers and professionals in drug development, the efficient and cost-effective synthesis of this core structure is of paramount importance. This guide provides an in-depth economic and practical analysis of two primary synthetic routes to dialkyl 1,2-indolinedicarboxylates, offering the detailed experimental data and insights necessary to make informed decisions for laboratory-scale and process development.
Introduction to the 1,2-Indolinedicarboxylate Core
The indoline ring system is a reduced form of indole, and the incorporation of two carboxylate groups at the 1- and 2-positions provides handles for further chemical elaboration. The esters of 1,2-indolinedicarboxylic acid are stable, versatile intermediates that can be readily transformed into a wide array of derivatives. The choice of synthetic route to these intermediates can significantly impact the overall cost, timeline, and environmental footprint of a drug discovery program. Here, we compare a classical two-step approach involving a Fischer indole synthesis followed by N-functionalization with a more convergent, albeit less documented, one-pot strategy.
Route 1: The Classical Two-Step Approach
This well-established route begins with the synthesis of an indole-2-carboxylate, followed by reduction to the indoline and subsequent N-alkoxycarbonylation. This approach offers reliability and adaptability, with a wealth of literature to support each transformation.
Step 1A: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a robust method for the preparation of indole derivatives.[1][2] In this step, (substituted) phenylhydrazine is condensed with an α-ketoester, such as ethyl pyruvate, under acidic conditions to form a phenylhydrazone, which then undergoes a-sigmatropic rearrangement to yield the indole core.[3]
Experimental Protocol:
A mixture of phenylhydrazine and ethyl pyruvate is reacted in the presence of an acid catalyst, such as polyphosphoric acid or a Brønsted acid like p-toluenesulfonic acid, in a suitable solvent like ethanol.[4] The reaction is typically heated to drive the cyclization and dehydration. An efficient one-pot procedure involves the in situ formation of the hydrazone followed by Fischer cyclization, which can provide high yields of the desired ethyl indole-2-carboxylate.[4]
Step 1B: Catalytic Hydrogenation to Ethyl Indoline-2-carboxylate
The reduction of the indole C2=C3 double bond to afford the corresponding indoline is a critical step. While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method.[5] The aromaticity of the indole ring presents a challenge, often requiring forcing conditions or specific catalysts to achieve selective reduction of the pyrrole ring.[5]
Experimental Protocol:
Ethyl indole-2-carboxylate is dissolved in a suitable solvent, such as ethanol or acetic acid, and subjected to hydrogen gas at elevated pressure in the presence of a heterogeneous catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C).[5] The use of an acid co-catalyst, such as p-toluenesulfonic acid, can facilitate the reaction by protonating the indole at the C3 position, disrupting the aromaticity and promoting hydrogenation.[5]
Step 2: N-Alkoxycarbonylation of Ethyl Indoline-2-carboxylate
The final step in this sequence is the introduction of a carboxylate group at the N1 position. This is typically achieved by reacting the secondary amine of the indoline with an appropriate chloroformate or dicarbonate in the presence of a base.
Experimental Protocol:
To a solution of ethyl indoline-2-carboxylate in a solvent such as dichloromethane or tetrahydrofuran, a base like triethylamine is added, followed by the slow addition of either an alkyl chloroformate (e.g., ethyl chloroformate) or a dialkyl dicarbonate (e.g., di-tert-butyl dicarbonate). The reaction is typically stirred at room temperature until completion.
Visualization of Route 1:
Caption: The classical two-step synthetic route to 1,2-indolinedicarboxylates.
Route 2: Convergent One-Pot Synthesis of N-Boc-Indoline-2-carboxylate
A more modern and potentially more economical approach involves a multi-step, one-pot synthesis starting from readily available aniline and an acetoacetate derivative. While specific literature with detailed experimental procedures for the racemic synthesis is less common, the principles are based on well-understood reactions. One publication describes an expeditious six-step route to racemic N-Boc-indoline-2-carboxylic acid methyl ester, which is then resolved enzymatically.[6] For the purpose of this analysis, we will focus on the synthesis of the racemic product.
Conceptual Pathway:
This route is conceptualized to proceed through a Japp-Klingemann reaction, followed by cyclization and subsequent N-protection in a single pot. The reaction of aniline with ethyl α-methylacetoacetate would lead to an intermediate that, under appropriate conditions, could cyclize to form the indoline-2-carboxylate, which is then trapped in situ with a Boc-protecting group.
Visualization of a Conceptual One-Pot Route:
Caption: A conceptual convergent one-pot synthesis of a 1,2-indolinedicarboxylate.
Economic Analysis and Comparison
To provide a practical comparison, we will analyze the estimated cost of producing 10 grams of two target molecules: 1-tert-butyl 2-ethyl 1,2-indolinedicarboxylate (via Route 1) and 1-ethyl 2-ethyl 1,2-indolinedicarboxylate (via Route 1). Due to the lack of a detailed, reproducible protocol for Route 2 in the public domain, a direct cost comparison is challenging. However, we can infer its potential advantages.
Table 1: Cost Analysis of Starting Materials for Route 1 (per 10g of final product)
| Reagent | Route 1 (Boc) Molar Eq. | Route 1 (Boc) Amount | Route 1 (Boc) Cost (USD) | Route 1 (Et) Molar Eq. | Route 1 (Et) Amount | Route 1 (Et) Cost (USD) |
| Phenylhydrazine | 1.1 | ~6.4 g | ~5.00 | 1.1 | ~6.4 g | ~5.00 |
| Ethyl Pyruvate | 1.0 | ~6.0 g | ~4.00 | 1.0 | ~6.0 g | ~4.00 |
| Pt/C (5%) | 0.01 | ~0.1 g | ~10.00 | 0.01 | ~0.1 g | ~10.00 |
| Di-tert-butyl dicarbonate | 1.2 | ~11.4 g | ~15.00[7][8][9] | - | - | - |
| Ethyl Chloroformate | - | - | - | 1.2 | ~6.8 g | ~5.00[10][11][12][13] |
| Triethylamine | 1.5 | ~7.9 g | ~2.00[14][15][16] | 1.5 | ~7.9 g | ~2.00[14][15][16] |
| Total Estimated Cost | ~36.00 | ~26.00 |
Note: Costs are estimates based on current market prices from various suppliers and may vary.[7][8][10][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] The cost of solvents, energy, and labor are not included in this simplified analysis. Yields for each step are assumed to be in the range of 80-90%.
Discussion of Economic Factors:
-
Route 1: The primary cost driver for the synthesis of the N-Boc derivative is the di-tert-butyl dicarbonate, which is significantly more expensive than ethyl chloroformate.[7][8][9][10][11][12][13] The catalyst for the hydrogenation step also contributes to the overall cost, although it can often be recovered and reused. The starting materials for the Fischer indole synthesis are relatively inexpensive.
-
Route 2 (Conceptual): A successful one-pot synthesis would likely be more economical due to reduced labor, solvent usage, and purification steps. The starting materials, aniline and ethyl α-methylacetoacetate, are commodity chemicals and are generally inexpensive. The main challenge lies in optimizing the reaction conditions to achieve a high yield in a single operation.
Performance and Practical Considerations:
| Feature | Route 1 | Route 2 (Conceptual) |
| Reliability | High, well-documented procedures. | Lower, requires significant optimization. |
| Scalability | Generally good, though hydrogenation may require specialized equipment. | Potentially excellent if optimized. |
| Versatility | High, allows for the synthesis of various N-substituted derivatives by choosing the appropriate reagent in Step 2. | Lower, optimized for a specific N-substituent (e.g., Boc). |
| Process Time | Longer, involves multiple steps with workups and purifications. | Potentially much shorter. |
| Environmental Impact | Higher, due to multiple solvents and purification steps. | Potentially lower. |
Conclusion and Recommendations
For research and development settings where reliability and versatility are paramount, the classical two-step approach (Route 1) is the recommended starting point for the synthesis of 1,2-indolinedicarboxylates. It allows for the facile generation of a common intermediate, ethyl indoline-2-carboxylate, which can then be derivatized with various protecting or functional groups at the nitrogen atom. For cost-sensitive applications, the use of ethyl chloroformate for N-ethoxycarbonylation offers a more economical option compared to di-tert-butyl dicarbonate for N-Boc protection.
The convergent one-pot synthesis (Route 2) , while conceptually attractive from an economic and efficiency standpoint, requires substantial process development to become a viable option. For drug development professionals considering large-scale synthesis, investing in the optimization of a one-pot or telescoped reaction sequence could yield significant long-term cost savings.
Ultimately, the choice of synthetic route will depend on the specific goals of the project, including the desired scale, the need for analogue synthesis, and the available resources for process optimization. This guide provides the foundational information to make a strategic and economically sound decision.
References
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- ETHYL INDOLE 2 CARBOXYL
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A Comparative Guide to the Quantitative Analysis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
In the landscape of pharmaceutical development, the rigorous characterization and quantification of intermediates are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is a key chiral building block in the synthesis of various therapeutic agents. Its precise quantification is not merely a procedural step but a critical control point that dictates the purity and yield of subsequent reactions. This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The choice of an analytical method is a strategic decision, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput, cost, and the specific question being addressed—be it routine quality control, impurity profiling, or the characterization of a reference standard. This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on established validation parameters.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is arguably the most ubiquitous technique in pharmaceutical analysis, prized for its versatility, robustness, and high resolving power.[4] For a chiral molecule like this compound, HPLC offers the distinct advantage of enantioselective separation, allowing for the quantification of individual enantiomers, which is often a regulatory requirement.[5][6]
Causality Behind Experimental Choices
The selection of a chiral stationary phase (CSP) is the most critical decision in developing an enantioselective HPLC method.[5][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability in separating a wide range of chiral compounds.[5] The mobile phase composition is then optimized to achieve a balance between resolution and analysis time. A normal-phase mode (e.g., hexane/isopropanol) is often preferred for this class of compounds as it can offer better selectivity on polysaccharide-based CSPs compared to reversed-phase conditions.
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of isopropanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover a concentration range of 1-100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range, using the mobile phase as the diluent.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[8][9] For a compound like this compound, which has moderate volatility, GC-MS can be an excellent tool for both quantification and impurity identification.
Causality Behind Experimental Choices
The primary challenge for GC analysis of this molecule is its polarity and potential for thermal degradation. While direct injection may be possible, derivatization is often employed to improve volatility and chromatographic peak shape. Silylation is a common derivatization strategy, but given the structure, direct analysis on a mid-polarity column is a reasonable starting point. The use of a mass spectrometer as a detector provides exceptional specificity, allowing for quantification based on a specific mass fragment (Selected Ion Monitoring - SIM mode), which significantly reduces interference from the sample matrix.
Experimental Protocol: GC-MS (SIM Mode)
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the analyte (e.g., the molecular ion and major fragment ions, to be determined from a full scan acquisition of a concentrated standard).
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in 25 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Calibration Standards: Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1-20 µg/mL).
-
Sample Solution: Dilute the sample to be analyzed to a concentration within the calibration range.
-
-
Method Validation: The validation process mirrors that of HPLC, with a strong emphasis on demonstrating the specificity of the SIM ions chosen and the absence of matrix interference.
Workflow for GC-MS Quantitative Analysis
Caption: General workflow for quantitative GC-MS analysis.
Quantitative NMR (qNMR): An Absolute Method
Quantitative NMR (qNMR) has emerged as a primary analytical method that can provide direct quantification of a substance without the need for an identical reference standard for calibration.[10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined.[13]
Causality Behind Experimental Choices
The success of a qNMR experiment hinges on several key factors: selecting a suitable internal standard with signals that do not overlap with the analyte, choosing a deuterated solvent that fully dissolves both the analyte and the standard, and optimizing acquisition parameters to ensure full relaxation of the nuclei between scans. The tert-butyl signal of the analyte is an excellent candidate for quantification due to its sharp singlet nature and high number of protons (9H), which provides a strong signal.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (IS): A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The IS must be stable, non-volatile, and have signals in a clear region of the spectrum.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°.
-
Number of Scans (ns): ≥ 16 (to ensure adequate signal-to-noise ratio).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Logical Relationship in qNMR Quantification
Caption: Logical inputs for qNMR purity calculation.
Comparative Analysis of Quantitative Methods
The choice of the optimal analytical technique is dictated by the specific requirements of the analysis. Below is a comparative summary of the three methods discussed.
| Parameter | Chiral HPLC-UV | GC-MS (SIM) | ¹H-qNMR |
| Principle | Chromatographic separation based on differential partitioning. | Chromatographic separation based on volatility, with mass-based detection. | Nuclear spin resonance; signal intensity proportional to molar concentration. |
| Specificity | Good; relies on chromatographic resolution. Enantiomer specific. | Excellent; based on unique mass-to-charge ratio of fragments. | Excellent; based on unique chemical shifts of specific nuclei. |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~100 µg/mL (concentration dependent) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy | High; dependent on reference standard purity. | High; dependent on reference standard purity. | Very high; primary method, traceable to SI units. |
| Sample Throughput | Moderate (15-30 min per sample). | Moderate (20-40 min per sample). | Low (requires long relaxation delays). |
| Analysis Type | Relative (requires calibration curve). | Relative (requires calibration curve). | Absolute (with internal standard). |
| Destructive? | Yes | Yes | No |
| Enantioselectivity | Yes (with chiral column). | Possible with chiral column, but less common. | Possible with chiral solvating agents, but complex. |
| Best For... | Routine QC, stability testing, enantiomeric purity. | Impurity identification, trace analysis. | Purity assignment of reference standards, structural confirmation. |
Conclusion
For the comprehensive quantitative analysis of this compound, no single method is universally superior; rather, they offer complementary information.
-
Chiral HPLC-UV stands out as the most practical and robust method for routine quality control, especially for determining enantiomeric purity, a critical quality attribute for this chiral intermediate.[7][14]
-
GC-MS offers unparalleled sensitivity and specificity, making it the ideal choice for trace-level impurity analysis and for orthogonal confirmation of identity.
-
Quantitative NMR serves as a powerful, non-destructive primary method for the absolute purity assignment of reference materials, which are subsequently used to calibrate relative methods like HPLC and GC-MS.[10][15]
A sound analytical strategy within a drug development program would leverage HPLC for routine assays, employ GC-MS for investigational purposes (such as identifying unknown impurities), and use qNMR to certify the primary reference standard, thereby creating a self-validating and trustworthy system of quality control.[16][17]
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A Senior Application Scientist's Guide to the Analytical Characterization of Indolinedicarboxylates
Introduction: The indolinedicarboxylate scaffold is a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents. Its rigid, bicyclic structure, often adorned with multiple stereocenters and diverse functional groups, presents a significant but rewarding challenge for analytical characterization. The unambiguous determination of structure, purity, and stereochemistry is not merely an academic exercise; it is a critical regulatory and scientific requirement for advancing a lead compound toward clinical evaluation. Mischaracterization can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines.
This guide provides an in-depth comparison of the primary analytical techniques indispensable for the comprehensive characterization of indolinedicarboxylates. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into how these techniques can be synergistically employed to build a complete, validated, and trustworthy analytical profile of your molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the undisputed cornerstone of structural elucidation for organic molecules. For indolinedicarboxylates, it provides the fundamental architectural blueprint, defining the connectivity of atoms and offering crucial insights into stereochemistry.
Expertise & Rationale: Why NMR is the Primary Tool
We begin with NMR because it is the most powerful and informative single technique for determining the precise arrangement of the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: This is the initial workhorse experiment. The proton signals' chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns) provide a detailed map. For an indolinedicarboxylate, we look for characteristic signals: aromatic protons on the benzene ring, diastereotopic protons on the five-membered ring, and signals for the ester or acid functionalities. The coupling constants (J-values) between adjacent protons are paramount, as they reveal dihedral angles and help infer the relative stereochemistry of substituents.
-
¹³C NMR Spectroscopy: This technique complements the ¹H spectrum by identifying all unique carbon environments. The chemical shifts of the carbonyl carbons in the dicarboxylate groups are highly diagnostic, as are the signals for the sp² carbons of the aromatic ring and the sp³ carbons of the saturated portion of the indoline core.
-
2D NMR (COSY, HSQC, HMBC): For complex, substituted indolinedicarboxylates, 1D spectra can be crowded and ambiguous. Two-dimensional techniques are essential for definitive assignment.
-
COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling networks, allowing you to "walk" across the molecule from one proton to its neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for establishing the overall scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons, piecing together the molecular puzzle by connecting non-adjacent fragments.
-
Workflow for NMR Analysis
The following diagram illustrates the logical flow from sample preparation to final structural confirmation using a suite of NMR experiments.
Caption: Workflow for structural elucidation by NMR.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Accurately weigh 1-5 mg of the purified indolinedicarboxylate into a clean vial.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Dissolution: Vortex the sample until fully dissolved. A brief sonication may assist with poorly soluble compounds.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquire a standard ¹H NMR spectrum. Check for signal breadth and overall quality.
-
Acquire a ¹³C{¹H} NMR spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.[1]
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.
-
Data Summary: Expected NMR Signals
The following table provides a generalized guide to the expected chemical shifts for a representative indolinedicarboxylate structure. Actual values will vary based on substitution.
| Proton/Carbon Type | Technique | Expected Chemical Shift (δ ppm) | Rationale for Shift/Multiplicity |
| Aromatic Protons | ¹H NMR | 6.5 - 7.5 | Located in the deshielded region due to ring current effects. Multiplicity depends on substitution pattern. |
| N-H Proton | ¹H NMR | 3.5 - 5.0 (broad) | Variable and often broad due to exchange. May not be observed. |
| Aliphatic C-H | ¹H NMR | 2.5 - 4.5 | Protons on the five-membered ring. Often diastereotopic, leading to complex splitting. |
| Ester -O-CH₃ | ¹H NMR | 3.5 - 4.0 (singlet) | Methyl protons adjacent to an electronegative oxygen atom. |
| Aromatic Carbons | ¹³C NMR | 110 - 150 | Standard range for sp² carbons in a benzene ring. |
| Carbonyl (-C =O) | ¹³C NMR | 165 - 175 | Highly deshielded due to the double bond to oxygen. |
| Aliphatic Carbons | ¹³C NMR | 30 - 70 | Standard range for sp³ carbons in the heterocyclic ring. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
While NMR provides the blueprint, Mass Spectrometry acts as the quality control check on the molecular formula and offers corroborating structural evidence through fragmentation analysis.
Expertise & Rationale: The Role of MS
MS is essential for rapidly confirming that the synthesized molecule has the correct mass. Its true power in drug development, however, comes from high-resolution mass spectrometry (HRMS).
-
Molecular Weight Confirmation: A low-resolution MS provides the nominal molecular weight, confirming the success of a reaction.
-
Elemental Composition (HRMS): HRMS provides a highly accurate mass measurement (to within 5 ppm). This precision is critical because it allows for the unambiguous determination of the elemental formula. For regulatory submissions, this is a non-negotiable piece of data.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, we can gain structural insights.[2][3] For an indolinedicarboxylate, characteristic losses often include the ester groups (e.g., loss of -OCH₃ or -COOCH₃). These fragmentation patterns can help distinguish between isomers and confirm the presence of key functional groups.[4][5]
Workflow for LC-MS Analysis
Caption: General workflow for LC-MS analysis.
Experimental Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of 1-10 µg/mL.
-
Instrument Setup: The sample is typically introduced via flow injection or an HPLC system. Electrospray ionization (ESI) in positive ion mode is standard for indolinedicarboxylates, which will readily protonate to form an [M+H]⁺ ion.
-
Acquisition: Acquire the full scan mass spectrum using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition based on the exact mass.
-
Compare the measured mass to the theoretical mass. A mass accuracy of < 5 ppm is considered excellent confirmation.
-
Data Summary: Expected Mass Spectrometry Data
For a hypothetical Dimethyl 1-acetylindoline-2,3-dicarboxylate (C₁₃H₁₃NO₅):
| Parameter | Value | Significance |
| Theoretical Mass | 263.0794 | Calculated exact mass for the neutral molecule. |
| Ion Observed | [M+H]⁺ | Protonated molecule, commonly formed in ESI positive mode. |
| Theoretical m/z | 264.0866 | Mass-to-charge ratio for the protonated molecule. |
| Measured m/z (HRMS) | 264.0863 | An example of an experimentally determined value. |
| Mass Accuracy | -1.1 ppm | (Measured - Theoretical) / Theoretical * 10⁶. Excellent agreement. |
| Key Fragment (MS/MS) | m/z 204.0655 | Corresponds to the loss of -COOCH₃ (59 Da). Confirms ester presence. |
High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation
HPLC is the definitive tool for assessing the purity of a compound and, crucially for chiral indolinedicarboxylates, for separating and quantifying enantiomers.
Expertise & Rationale: The Criticality of Chiral Separations
Many indolinedicarboxylates possess at least two stereocenters, meaning they can exist as multiple stereoisomers. Since different enantiomers can have drastically different pharmacological activities, regulatory agencies mandate the control and quantification of the specific desired stereoisomer.[6]
-
Purity Assessment (Reversed-Phase HPLC): A standard C18 column is used to separate the target compound from impurities, starting materials, or side products. The area under the peak, detected by UV absorbance, is proportional to the concentration, allowing for a quantitative assessment of purity (e.g., >99.5%).
-
Enantiomeric Separation (Chiral HPLC): This requires a Chiral Stationary Phase (CSP). The "why" here is paramount. CSPs create a chiral environment within the column. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and are the first choice for screening indolinedicarboxylate separations.[7][8] Method development involves screening different columns and optimizing the mobile phase (solvents and additives) to achieve baseline resolution (Rₛ > 1.5).[9][10]
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development and validation.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Begin by screening a set of polysaccharide-based CSPs, such as Chiralpak® IA, IB, and IC.
-
Mobile Phase Screening:
-
Normal Phase: Start with a Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v).
-
Reversed Phase: Use an Acetonitrile/Water mixture.
-
-
Initial Run: Inject a solution of the racemic indolinedicarboxylate (~0.5 mg/mL). Monitor the chromatogram for any sign of peak splitting or separation.
-
Optimization:
-
If partial separation is observed, systematically vary the mobile phase composition (e.g., change Hexane/IPA ratio to 95:5 or 80:20).
-
Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can dramatically improve peak shape and resolution.
-
Adjust the column temperature and flow rate to maximize resolution and minimize run time.
-
-
Validation: Once baseline separation is achieved, the method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose (e.g., quantifying the enantiomeric excess).[11]
Data Summary: Comparison of Chiral Stationary Phases
| CSP | Mobile Phase | Retention Time (min) | Resolution (Rₛ) | Scientist's Note |
| Chiralpak IA | 90:10 Hexane:IPA | 8.5, 9.8 | 1.8 | Excellent. Provides baseline separation suitable for quantification. |
| Chiralpak IB | 90:10 Hexane:IPA | 12.1 | 0 | No separation observed. The enantiomers do not interact differently with this phase. |
| Chiralpak ID | 50:50 ACN:H₂O | 6.2, 6.7 | 1.1 | Partial separation. Not sufficient for accurate quantification (Rₛ < 1.5).[12] |
X-ray Crystallography: The Absolute Structure
When all spectroscopic and chromatographic data point to a structure but absolute confirmation is needed, X-ray crystallography is the ultimate arbiter.
Expertise & Rationale: The Gold Standard
X-ray crystallography provides an unambiguous, three-dimensional model of the molecule as it exists in a single crystal.[13][14] Its power is unparalleled for:
-
Absolute Stereochemistry: It definitively determines the R/S configuration of every stereocenter, which is impossible to achieve with NMR alone without a known reference.
-
Conformational Analysis: It reveals the precise bond angles, bond lengths, and solid-state conformation of the molecule.
-
Unambiguous Connectivity: It confirms the molecular structure proposed by NMR and MS with absolute certainty.
The primary challenge is not the analysis but the experimental prerequisite: growing a diffraction-quality single crystal. This can be a time-consuming process of trial and error, making crystallography unsuitable for routine, high-throughput analysis but essential for characterizing novel chemical entities or resolving complex stereochemical questions.
Workflow for Single Crystal X-ray Diffraction
Caption: The major stages of an X-ray crystallography experiment.
Experimental Protocol: Key Steps
-
Crystallization: This is the most critical and often difficult step. It involves dissolving the highly purified indolinedicarboxylate in a minimal amount of solvent and allowing the solvent to evaporate slowly, or using vapor diffusion techniques, to encourage the formation of a single, well-ordered crystal.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas. It is then rotated in a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector.[15]
-
Structure Solution and Refinement: The diffraction data is processed by complex software to solve the "phase problem" and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final 3D structure.
Synthesis and Orthogonal Strategy
No single technique is sufficient for the complete characterization of an indolinedicarboxylate. A robust, defensible analytical package relies on the orthogonal application of these methods, where each technique provides a complementary piece of the puzzle.
Comparative Summary of Techniques
| Technique | Primary Application | Strengths | Limitations | Sample Amount |
| NMR Spectroscopy | Structural Elucidation | Detailed connectivity & relative stereochemistry.[16][17] | Lower sensitivity, can be complex to interpret. Does not give absolute stereochemistry. | 1-10 mg |
| Mass Spectrometry | Molecular Formula & Weight | High sensitivity, provides exact mass and elemental composition (HRMS).[2] | Provides limited structural connectivity, isomers are often indistinguishable. | < 1 µg |
| HPLC | Purity & Enantiomeric Excess | Highly accurate for quantification of purity and enantiomers.[6][9] | Requires method development, provides no structural information. | 1-10 µ g/injection |
| X-ray Crystallography | Absolute Structure | Unambiguous 3D structure and absolute stereochemistry.[13][18] | Requires a single crystal (can be difficult/impossible to grow), not high-throughput. | ~1 mg (for screening) |
Recommended Analytical Strategy
-
Initial Confirmation: Upon synthesis, immediately run ¹H NMR and low-resolution MS to quickly confirm that the target molecule has likely been formed and has the correct nominal mass.
-
Full Structural Elucidation: For a purified batch, perform a full suite of NMR experiments (¹³C, COSY, HSQC, HMBC ) and acquire HRMS data to definitively establish the chemical structure and elemental formula.
-
Purity and Chiral Analysis: Develop a reversed-phase HPLC method to assess chemical purity and a chiral HPLC method to determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.). These HPLC methods will become the key quality control assays for future batches.
-
Absolute Confirmation: If the molecule is a novel entity destined for development or if the relative stereochemistry from NMR is ambiguous, invest the time to obtain a structure by X-ray crystallography . This provides the ultimate, irrefutable proof of structure.
By following this integrated approach, researchers, scientists, and drug development professionals can build a comprehensive and validated analytical data package, ensuring the quality and integrity of their indolinedicarboxylate compounds from the bench to regulatory filing.
References
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a valuable building block in medicinal chemistry, presents a synthetic challenge where reproducibility can be a significant hurdle. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering field-proven insights and experimental data to aid in the selection and optimization of a robust and scalable process.
Introduction: The Significance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in numerous biologically active compounds. The specific stereochemistry and substitution pattern of this compound make it a crucial precursor for a variety of therapeutic agents. Its synthesis, therefore, demands a high degree of control and predictability. This guide will dissect two common synthetic pathways, evaluating them on the basis of yield, scalability, and, most critically, reproducibility.
Comparative Analysis of Synthetic Methodologies
Two principal strategies for the synthesis of racemic this compound have been reported in the literature. The first is a multi-step chemoenzymatic route starting from basic building blocks, and the second involves the modification of a pre-formed indole ring system.
Route 1: Chemoenzymatic Synthesis from Aniline
This multi-step approach, pioneered by Kurokawa and Sugai, builds the indoline ring system from the ground up before N-Boc protection.[1] It offers a high degree of control over the initial construction of the heterocyclic core.
Workflow of Route 1
Caption: Chemoenzymatic synthesis of the target compound starting from aniline.
Route 2: Reduction and Protection of Indole-2-Carboxylic Acid Derivatives
This alternative strategy commences with the commercially available or readily synthesized indole-2-carboxylic acid or its methyl ester. The core of this approach is the reduction of the indole ring to an indoline, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Workflow of Route 2
Caption: Synthesis via reduction of an indole precursor followed by N-Boc protection.
In-Depth Analysis and Reproducibility Challenges
A critical evaluation of each step reveals potential pitfalls and factors influencing the reproducibility of the synthesis.
Fischer Indole Synthesis (Route 1)
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, but its outcome can be sensitive to substrate and reaction conditions.[2][3]
-
Causality: The acid-catalyzed[4][4]-sigmatropic rearrangement is the key step.[2] The success of this reaction is highly dependent on the electronic nature of the substituents on the aryl hydrazine and the carbonyl component. Electron-donating groups on the aryl ring can sometimes lead to side reactions, such as N-N bond cleavage, which can derail the desired cyclization.[5]
-
Reproducibility: Inconsistent yields are often reported, which can be attributed to the purity of the starting phenylhydrazone, the choice and concentration of the acid catalyst (e.g., HBr in acetic acid, ZnCl2), and precise temperature control.[1][6] The reaction can also be challenging to scale up due to the exothermic nature of the cyclization.
Reduction of the Indole Ring (Route 2)
The reduction of the electron-rich indole ring to an indoline can be challenging to perform selectively and in high yield.
-
Causality: Common reducing agents like catalytic hydrogenation (e.g., H2/Pd-C) can sometimes lead to over-reduction or side reactions. Milder and more selective methods, such as reduction with magnesium in methanol or sodium cyanoborohydride, are often preferred.[7] A patented method describes the use of lithium, sodium, or potassium in liquid ammonia for this transformation.[8]
-
Reproducibility: The choice of reducing agent and solvent system is critical. The reaction can be sensitive to residual moisture and the quality of the reagents. Incomplete reduction can lead to difficult-to-separate mixtures of the starting indole and the desired indoline, complicating downstream purification.
N-Boc Protection
The introduction of the tert-butoxycarbonyl (Boc) group onto the indoline nitrogen is the final step in both routes.
-
Causality: The reaction involves the nucleophilic attack of the indoline nitrogen on di-tert-butyl dicarbonate (Boc₂O). The nucleophilicity of the indoline nitrogen is a key factor. Unlike more basic aliphatic amines, the nitrogen in indoline is less nucleophilic due to its proximity to the aromatic ring.[9]
-
Reproducibility: Standard conditions for N-Boc protection (Boc₂O, a base like triethylamine or DMAP in a solvent like THF or DCM) can sometimes be sluggish or incomplete for less nucleophilic amines like indoline.[9][10] This can lead to variable yields and the presence of unreacted starting material. The use of a stronger base or optimizing the reaction time and temperature may be necessary to ensure complete conversion. Careful purification is also required to remove excess Boc₂O and byproducts.[10]
Quantitative Data Summary
The following table summarizes typical yields and conditions for the key steps in each synthetic route, compiled from various literature sources.
| Reaction Step | Route | Reagents and Conditions | Typical Yield (%) | Key Reproducibility Factors | References |
| Fischer Indole Cyclization | 1 | Ethyl 2-(Phenylhydrazono)propionate, HBr-AcOH | 85 | Purity of hydrazone, acid concentration, temperature control | [1] |
| Indole to Indoline Reduction | 2 | Indole-2-carboxylic acid, Li/NH₃, THF | 80 | Purity of starting material, reaction temperature, quenching procedure | [8] |
| N-Boc Protection | 1 & 2 | Methyl indoline-2-carboxylate, Boc₂O, Et₃N, CH₂Cl₂ | 70-95 | Purity of indoline, reaction time, stoichiometry of reagents | [9][10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic Methyl 1H-indole-2-carboxylate (Precursor for Route 1)
Adapted from Kurokawa and Sugai, 2004[1]
-
Preparation of Ethyl 2-(Phenylhydrazono)propionate: To a cooled (0-4 °C) solution of ethyl α-methylacetoacetate and KOH in ethanol/water, a freshly prepared solution of benzenediazonium salt (from aniline, NaNO₂, and HCl) is added. The pH is adjusted to 6.0, and the mixture is stirred for an extended period. The product is extracted with ethyl acetate and purified by silica gel chromatography.
-
Fischer Indole Cyclization: The purified ethyl 2-(phenylhydrazono)propionate is treated with a mixture of hydrobromic acid in acetic acid. The reaction mixture is heated to facilitate cyclization. After cooling and neutralization, the product is extracted and purified to yield methyl 1H-indole-2-carboxylate.
Protocol 2: Reduction of Indole-2-carboxylic Acid (Key Step in Route 2)
Adapted from a patented procedure[8]
-
In a flask equipped for low-temperature reactions, add liquid ammonia and dissolve lithium metal to form a deep blue solution at -30 to -35 °C.
-
A solution of indole-2-carboxylic acid in tetrahydrofuran (THF) is added to the lithium-ammonia solution.
-
The reaction is stirred at -35 °C for 30 minutes.
-
The reaction is quenched by the addition of ethanol.
-
The ammonia is allowed to evaporate, and water is added to the residue.
-
The aqueous solution is acidified to pH 4.6-4.8 to precipitate the indoline-2-carboxylic acid.
-
The product is collected by filtration, washed, and dried.
Protocol 3: N-Boc Protection of Methyl indoline-2-carboxylate (Final Step)
General procedure based on standard practices[9][10]
-
Dissolve methyl indoline-2-carboxylate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with aqueous solutions to remove the base and byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Conclusion and Recommendations
Both synthetic routes to this compound are viable, but each presents distinct challenges to reproducibility.
-
Route 1 offers a de novo synthesis that can be advantageous if the starting materials are readily available and inexpensive. However, the Fischer indole cyclization is a known point of variability and requires careful optimization and control to achieve consistent results.
-
Route 2 may be more straightforward if indole-2-carboxylic acid or its ester is commercially available. The key challenge in this route is the selective and complete reduction of the indole ring, which can also be a source of irreproducibility if not carefully controlled.
For researchers prioritizing a robust and scalable synthesis, Route 2, when starting from a high-purity indole precursor, may offer a more direct and potentially more reproducible path. The reduction and N-Boc protection steps, while requiring careful execution, are generally more amenable to optimization and scale-up than the Fischer indole synthesis.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scalability requirements of the research team. It is highly recommended that small-scale pilot reactions are conducted to establish robust and reproducible conditions before proceeding to a larger scale synthesis.
References
- Kurokawa, M., & Sugai, T. (2004). Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan, 77(5), 1021-1026. [Link]
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?.
- Batra, S., et al. (2018). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ChemistrySelect, 3(42), 11956-11960. [Link]
- ResearchGate. (2020). Indole N‐Boc deprotection method development. [Link]
- Reddit. (2021). Problems with Fischer indole synthesis. [Link]
- Taber, D. F., & Stachel, S. J. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3236. [Link]
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
- Google Patents. (1984). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
- ResearchGate. (2008).
- ResearchGate. (2014). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. [Link]
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Al-Harrasi, A., et al. (2016).
- Al-Said, M. S., et al. (2018). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 8(1), 1-13. [Link]
- Marwaha, A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2883-2904. [Link]
- Scribd. (n.d.).
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A Comparative Guide to Synthetic Yields of 1,2-Indolinedicarboxylates
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. Specifically, 1,2-indolinedicarboxylates are valuable intermediates for synthesizing a range of therapeutic agents. The efficiency of constructing this core structure is paramount for drug discovery and development pipelines. This guide provides an in-depth comparison of common synthetic methodologies for preparing 1,2-indolinedicarboxylates, with a focus on reaction yields and the mechanistic rationale behind experimental choices.
Introduction: The Significance of the Indoline Core
The substituted indoline ring system is a cornerstone of many biologically active molecules. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal scaffold for interacting with biological targets. Consequently, the development of robust and high-yielding synthetic routes to access diverse indoline derivatives, such as 1,2-indolinedicarboxylates, is a continuous focus of chemical research. This guide will compare several prominent methods, including transition-metal-catalyzed C-H amination and reductive cyclizations, providing researchers with the data to select the optimal method for their specific synthetic goals.
I. Intramolecular C-H Amination Strategies
One of the most powerful modern strategies for forming the indoline ring is through intramolecular C-H amination. This approach involves the formation of a nitrogen-carbon bond by activating a C-H bond on the aromatic ring, typically facilitated by a transition metal catalyst.
Copper-Mediated Intramolecular Aromatic C-H Amination
Copper catalysis represents a cost-effective and efficient method for intramolecular C-H amination. The use of a picolinamide-type bidentate directing group can facilitate the reaction, leading to good yields of the corresponding indolines.[1] In some cases, the process can be made catalytic in copper with the use of an oxidant like MnO2.[1] This method is particularly valuable as it can proceed under noble-metal-free conditions.[1]
General Reaction Scheme: A suitably substituted benzene derivative bearing a picolinamide directing group and an amino precursor undergoes cyclization in the presence of a copper(II) salt.
Causality Behind Experimental Choices: The choice of a bidentate directing group, like picolinamide, is crucial. It pre-organizes the substrate for the C-H activation/amination step by coordinating to the copper center, bringing the reactive C-H bond in proximity to the nitrogen atom. This chelation assistance lowers the activation energy for the C-H functionalization, making the reaction more efficient. MnO2 is chosen as a terminal oxidant to regenerate the active Cu(II) catalyst, allowing for a catalytic cycle and reducing the required amount of the copper salt.
Ruthenium-Catalyzed Enantioselective Intramolecular C-H Amination
For the synthesis of chiral indolines, enantioselective methods are required. Ruthenium-Pybox catalyzed C-H amination of sulfamoyl azides has emerged as a potent method for producing chiral cyclic sulfamides, which can be further converted to chiral indolines.[2] This reaction can achieve high yields and excellent enantioselectivities.[2]
Key Features:
-
High Enantioselectivity: Achieves up to 98% ee for the formation of chiral 1,2,5-thiadiazolidine-1,1-dioxides.[2]
-
Mild Conditions: The reaction proceeds at moderate temperatures (e.g., 55°C).[2]
-
Mechanism: Believed to proceed via a stepwise mechanism involving a ruthenium nitrenoid intermediate.[2]
Yield Comparison for Intramolecular C-H Amination Methods
| Method | Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Copper-Mediated | Cu(OAc)2 | Picolinamide-activated | Good | N/A | [1] |
| Ruthenium-Catalyzed | Chiral Ru-Pybox | Sulfamoyl azides (benzylic C-H) | up to 98% | up to 98% | [2] |
| Biocatalytic | Engineered P411-INS-5151 | Aryl azides | 60% (isolated) | 92:8 er | [3] |
II. Reductive Cyclization Approaches
Reductive cyclization offers an alternative pathway to indolines, typically starting from ortho-substituted nitroarenes. These methods are often robust and can be performed with a variety of reducing agents.
Iron-Catalyzed Reductive Cyclization of 1,6-Enynes
An iron-catalyzed reductive cyclization of 1,6-enynes can produce pyrrolidine and tetrahydrofuran derivatives. While not directly producing 1,2-indolinedicarboxylates, this methodology is relevant for the construction of the core five-membered ring of the indoline system and can be adapted. A precatalyst of FeCl2 with an iminopyridine ligand is activated in situ.
Reductive Cyclization of 2'-Nitrochalcones
A powerful method for synthesizing 2-aryl-4-quinolones, which shares mechanistic principles with indoline synthesis, is the reductive cyclization of 2'-nitrochalcones.[4] This reaction can be catalyzed by palladium complexes using formic acid/acetic anhydride as a CO surrogate, avoiding the need for pressurized carbon monoxide.[4] This approach often results in high yields.[4]
Causality Behind Experimental Choices: The use of formic acid and acetic anhydride as a CO surrogate is a key innovation for practicality and safety. This mixture generates CO in situ, which is necessary for the reductive carbonylation of the nitro group, a key step in the cyclization cascade. Palladium catalysts are chosen for their high activity and selectivity in such carbonylation and cyclization reactions.[4]
Yield Comparison for Reductive Cyclization and Related Methods
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Key Feature | Reference |
| Reductive Cyclization Cascade | Complex nitro-containing precursor | H2, Pd/C, TFA | 70% (over 7 operations) | One-pot cascade | [5] |
| Reductive Cyclization | 2'-Nitrochalcones | Pd(CH3CN)2Cl2, HCOOH/Ac2O | Often high | CO surrogate | [4] |
| Iron-Catalyzed Reductive Cyclization | N- and O-tethered 1,6-enynes | FeCl2/iminopyridine, Et2Zn, MgBr2 | Varies | Forms pyrrolidines |
III. Palladium-Catalyzed Annulation and Carboamination
Palladium catalysis is a versatile tool in organic synthesis and has been successfully applied to the synthesis of indoline and related heterocyclic structures.
Palladium-Catalyzed Annulation Reactions
A general method for the synthesis of polycyclic aromatic dicarboximides (PADIs) has been developed via a palladium-catalyzed annulation reaction.[6] While targeting a different heterocyclic system, the principles of C-C and C-N bond formation under palladium catalysis are highly relevant. This methodology can achieve yields of up to 97%.[6]
Palladium-Catalyzed Carboamination
Enantioselective synthesis of 2-(arylmethyl)pyrrolidines can be achieved through Pd-catalyzed carboamination reactions.[7] This method generates products with up to 94% ee from readily available starting materials.[7] The mechanism is believed to involve the intramolecular insertion of the alkene into a Pd-N bond.[7]
Experimental Protocols
Representative Protocol: Biocatalytic Indoline Synthesis[3]
This protocol is based on the directed evolution of an "indoline synthase" for the intramolecular C-H amination of aryl azides.
Materials:
-
Engineered P411-INS-5151 enzyme variant
-
Aryl azide substrate (e.g., 1-azido-2-isobutylbenzene)
-
Phosphate buffer (pH 8.0)
-
Glucose
-
Glucose dehydrogenase
-
NADP+
-
Dithiothreitol (DTT)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a suitable reaction vessel, prepare a solution of phosphate buffer (pH 8.0) containing DTT.
-
Add the aryl azide substrate, followed by NADP+, glucose, and glucose dehydrogenase to establish a cofactor regeneration system.
-
Initiate the reaction by adding the P411-INS-5151 enzyme variant.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion (monitored by TLC or LC-MS), quench the reaction.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indoline.
Self-Validation: The protocol's success is validated by obtaining the desired indoline product with good yield and high enantioselectivity. Characterization by ¹H NMR, ¹³C NMR, and chiral HPLC will confirm the structure and enantiomeric purity of the product, ensuring the reaction proceeded as expected.
Visualization of Synthetic Workflows
General Workflow for Catalytic Indoline Synthesis
Caption: A typical experimental workflow for transition-metal-catalyzed synthesis of indolines.
Catalytic Cycle for Copper-Mediated C-H Amination
Caption: Simplified catalytic cycle for copper-mediated intramolecular C-H amination.
Conclusion
The synthesis of 1,2-indolinedicarboxylates and related indoline structures can be accomplished through several effective methodologies. For syntheses where chirality is a key consideration, ruthenium-catalyzed enantioselective C-H amination offers excellent yields and enantioselectivities.[2] For more cost-effective and scalable processes, copper-mediated amination provides a robust alternative, particularly with the use of directing groups to enhance reactivity.[1] Reductive cyclization methods remain a classical and high-yielding approach, especially when starting from readily available nitroaromatic compounds.[4] The choice of synthetic route will ultimately depend on the specific target molecule, substrate availability, and the desired level of stereochemical control. This guide provides the foundational data and rationale to assist researchers in making an informed decision for their synthetic campaigns.
References
- Synthesis of indolines by copper-mediated intramolecular aromatic C-h amin
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. Organic Chemistry Portal.
- A Concise, Enantiospecific Total Synthesis of Chilocorine C Fueled by a Reductive Cyclization/Mannich Reaction Cascade.
- A General Synthetic Route to Polycyclic Aromatic Dicarboximides by Palladium-Catalyzed Annul
- Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrog
- Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC.
- Iron-Catalyzed Reductive Cyclization of 1,6-Enynes.
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Safety Operating Guide
Comprehensive Disposal Protocol for 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate (CAS No. 176504-77-7). As a research chemical, its toxicological and ecological properties have not been fully investigated.[1] Therefore, this protocol is grounded in the precautionary principle: all waste forms of this compound must be treated as hazardous chemical waste to ensure the safety of laboratory personnel and environmental integrity.[2][3]
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its properties is essential. The primary challenge with this compound is the absence of comprehensive toxicological data.[1] This necessitates treating it with a high degree of caution.
Table 1: Chemical and Safety Profile
| Property | Value / Information | Rationale & Significance |
| CAS Number | 176504-77-7 | Unique identifier for the pure substance. |
| Physical State | Solid (likely white or off-white powder) | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1][5][6] | Critical for Segregation. Co-disposal with these materials can cause violent reactions, degradation, or release of toxic fumes. |
| Hazard Classification | Not fully investigated; presumed hazardous. | This is the guiding principle for disposal. Assume it is an irritant and potentially harmful if ingested or inhaled.[1] |
| Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] | These byproducts are hazardous, reinforcing the need to avoid incineration outside of a licensed facility. |
The core directive for disposal stems from the incomplete hazard profile. Institutional safety offices, such as an Office of Clinical and Research Safety (OCRS) or Environmental Health and Safety (EHRS), mandate that waste chemicals be treated as hazardous unless explicitly determined otherwise.[2][3] This approach minimizes risk and ensures compliance with federal and local regulations.
Core Disposal Principles: A Framework for Safety
Proper chemical disposal is not merely a final step but an integrated part of the laboratory workflow. The following principles ensure a self-validating and safe system.
-
Waste Minimization : The most effective disposal strategy is to generate less waste. This can be achieved by ordering only the necessary quantities of chemicals and reducing the scale of experiments where possible.[3]
-
Segregation : Never mix incompatible waste streams. This compound must be disposed of in a container designated for non-halogenated organic solids. Mixing with acids, bases, or oxidizers is a significant safety hazard.[7][8]
-
Containment : All hazardous waste must be stored in robust, compatible containers with securely sealed caps to prevent leaks or spills. Containers should never be filled beyond 90% capacity to allow for expansion.[8]
-
Designated Storage : All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation. This prevents the unnecessary transport of hazardous materials through the laboratory.[3][8]
-
Professional Management : Final disposal of hazardous waste is a regulated process that must be handled by trained professionals. Laboratory personnel are responsible for proper collection, labeling, and storage, followed by a formal request for pickup by their institution's hazardous waste management program.[2]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of pure, unused, or residual this compound.
Required Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Designated hazardous waste container: A clearly labeled, wide-mouth HDPE (high-density polyethylene) container with a screw-top cap.
-
Hazardous waste label (provided by your institution's EHS office).
-
Chemical fume hood.
Procedure:
-
Don Personal Protective Equipment (PPE) : Before handling the chemical, ensure you are wearing appropriate safety goggles, gloves, and a lab coat.
-
Prepare the Waste Container :
-
Obtain a designated container for non-halogenated solid organic waste .
-
Affix a hazardous waste label. Fill it out completely, listing "this compound" and its CAS number. Do not write abbreviations. Note the date you first add waste to the container.
-
-
Transfer the Waste :
-
Perform this step inside a chemical fume hood to minimize the risk of inhaling fine particles.[1]
-
Carefully transfer the solid waste into the designated container using a clean spatula.
-
Ensure any contaminated items, such as weigh boats or disposable spatulas, are also placed into the waste container.
-
-
Seal and Store the Container :
-
Securely fasten the cap on the waste container. It must be kept closed at all times except when adding waste.[2]
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Place the container in your laboratory's designated Satellite Accumulation Area (SAA).[8] The SAA must be inspected weekly for any signs of leakage.[8]
-
-
Arrange for Disposal :
-
Once the container is full (no more than 90% capacity) or you no longer intend to add to it, submit a chemical waste collection request to your institution's EHS or equivalent safety department.[2]
-
Managing Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Labware and PPE : Disposable items such as gloves, wipes, and plastic weigh boats should be placed directly into the solid hazardous waste container along with the chemical itself. Non-disposable contaminated glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol), with the rinseate collected as hazardous liquid waste.
-
Spill Cleanup : In case of a spill, use an absorbent material to collect the solid. The absorbent material and any contaminated PPE must then be placed in the designated solid hazardous waste container.[2]
-
Empty Stock Containers : A container that held this compound is not considered "acutely hazardous." Therefore, once all the material has been removed by scraping and tapping, the container can typically be disposed of as regular trash.[2] Crucially , you must deface or remove the original chemical label to prevent confusion and remove the cap before disposal.[2][9] Consult your institution's specific policy on empty container disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating waste streams related to this compound.
Caption: Waste segregation decision tree for this compound.
By adhering to this comprehensive protocol, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. When in doubt, always contact your institution's Environmental Health and Safety department for guidance.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- How To Dispose Non-Hazardous Waste. MCF Environmental Services. [Link]
- Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency. [Link]
- Safety Data Sheet for H-D-Thr(tBu)-OMe HCl. AAPPTec, LLC. [Link]
- Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]
- VIII. Disposal Procedures for Non Hazardous Waste. Stephen F.
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A Comprehensive Guide to the Safe Handling of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and logistical plans for handling 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate (CAS No. 163229-48-9). As a Senior Application Scientist, the following content is synthesized from technical data and field-proven best practices to ensure the safety of laboratory personnel and the integrity of your research. The toxicological properties of this compound have not been fully investigated, underscoring the importance of adhering to stringent safety measures.[1]
Hazard Assessment and Risk Mitigation
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1][2] Due to the limited toxicological data, it is prudent to treat this compound with a high degree of caution and minimize all potential routes of exposure.
Key Hazards:
| Hazard Type | Description | Primary Mitigation Strategy |
| Acute Oral Toxicity | Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, vomiting, and diarrhea.[1] | Prohibit eating, drinking, and smoking in the laboratory.[1] |
| Skin Irritation | Causes skin irritation upon contact.[1][2] May be harmful if absorbed through the skin.[1] | Wear appropriate chemical-resistant gloves and a lab coat at all times.[3][4][5] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses with side shields or chemical splash goggles.[3][4][6] |
| Inhalation | May cause respiratory tract irritation.[2] Avoid breathing dust or vapors.[1][7] | Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory when handling this compound to create a barrier between you and the potential hazard.[4][5][6]
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are the minimum requirement.[3][10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[4][10] It is crucial to inspect gloves for any signs of degradation or perforation before use.[1] Double gloving may be appropriate when handling larger quantities or for prolonged tasks.[10]
-
Body Protection: A knee-length laboratory coat, fully buttoned with sleeves rolled down, is required to protect your skin and clothing.[3][5][6]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[3][4]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Procedural workflow for handling this compound.
Operational Plan: A Step-by-Step Guide
3.1. Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8][9]
-
Assemble Materials: Ensure that all necessary equipment, including a spill kit, is readily accessible.
-
Verify Emergency Equipment: Confirm that safety showers and eyewash stations are unobstructed and operational.[1]
3.2. Handling Procedures
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of dust.
-
Use a spatula for transfers and avoid generating dust.[1]
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
3.3. Post-Handling and Decontamination
-
Clean Work Surfaces: Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Spill Management and First Aid
4.1. Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the spill. For solid spills, avoid creating dust.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
For liquid spills, use an inert absorbent material.
-
-
Decontaminate: Clean the spill area thoroughly.
4.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[6][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[12] Rinse mouth with water.[1] Seek immediate medical attention.[11] |
Storage and Disposal Plan
5.1. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
5.2. Disposal
-
All waste containing this compound must be treated as hazardous waste.[6]
-
Dispose of the compound and any contaminated materials in a suitable, labeled container.[1]
-
Arrange for disposal through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8] Do not empty into drains.[1]
Disposal Decision Pathway
Caption: Decision-making process for the disposal of this compound.
References
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Hydra UAE. (2025, August 29). PPE in Lab | Essential Guide for Laboratory Safety.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory.
- Quora. (2024, March 1). What safety gear do chemists typically wear when handling chemicals?.
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
- Apex Peptides. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- AAPPTec. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl.
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hydrauae.com [hydrauae.com]
- 5. westlab.com.au [westlab.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
